Hydroxylamine-15N hydrochloride
Beschreibung
Eigenschaften
InChI |
InChI=1S/ClH.H3NO/c;1-2/h1H;2H,1H2/i;1+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDHULULXKLSOZ-IEOVAKBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15NH2]O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583905 | |
| Record name | (~15~N)Hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40711-48-6 | |
| Record name | (~15~N)Hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxylamine-15N hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Hydroxylamine-15N Hydrochloride: Properties, Protocols, and Applications for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the physical and chemical properties of Hydroxylamine-15N hydrochloride, a stable isotope-labeled compound of significant interest to researchers, scientists, and drug development professionals. This document details experimental protocols for its use and summarizes key quantitative data, offering a valuable resource for laboratory applications.
Core Physical and Chemical Properties
This compound (CAS Number: 40711-48-6) is the hydrochloride salt of hydroxylamine in which the nitrogen atom is the heavy isotope ¹⁵N.[1][2] This isotopic labeling provides a powerful tool for tracing and quantifying molecules in complex biological and chemical systems, particularly in proteomic and metabolic research.[1]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 40711-48-6 | [1][3][4] |
| Molecular Formula | H₂¹⁵NOH·HCl | [2] |
| Molecular Weight | 70.48 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 155-157 °C (decomposes) | [6][7] |
| Isotopic Purity | ≥98 atom % ¹⁵N | [1][3][7] |
| Chemical Purity | ≥95% | [1][3][7] |
| Solubility | Soluble in water, ethanol, methanol, glycerol, and propylene glycol.[8][9] | [8][9] |
| Storage | Store at room temperature, desiccated, and away from light and moisture.[2][8][10] | [2][8][10] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and key applications of this compound are outlined below. These protocols are intended to serve as a guide for researchers in a laboratory setting.
Synthesis of this compound via Hydrolysis of 15N-Nitromethane
A common method for the preparation of this compound involves the hydrolysis of ¹⁵N-labeled nitromethane.[10][11]
Materials:
-
¹⁵N-Nitromethane
-
Concentrated Hydrochloric Acid
-
Ethanol (95%)
Procedure:
-
Combine ¹⁵N-nitromethane and concentrated hydrochloric acid in a molar ratio between 1:1 and 1:5 in a suitable reaction vessel equipped for reflux.[10]
-
Heat the mixture to reflux and maintain the reaction for 12 to 48 hours.[10]
-
After the reaction is complete, concentrate the solution under reduced pressure until crystallization occurs.[10]
-
Cool the mixture to 0-10 °C to maximize crystal formation.[10]
-
Filter the crystalline product and wash with cold 95% ethanol.[10]
-
Dry the resulting this compound product.[10]
Purification of Hydroxylamine Hydrochloride
Purification can be achieved through recrystallization or ion-exchange chromatography to remove impurities.
Recrystallization Protocol:
-
Dissolve the crude Hydroxylamine hydrochloride in a minimal amount of hot solvent (e.g., water or ethanol-water mixture).
-
Allow the solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Ion-Exchange Chromatography Protocol: For the removal of cationic and anionic impurities to produce a highly purified product, a two-stage ion-exchange process can be employed.[12]
-
Prepare a strong acid cation exchange resin bed by pretreating with a 5-10% hydrochloric acid solution.[12]
-
Prepare a strong base anion exchange resin bed by regenerating with a dilute sodium hydroxide or potassium hydroxide solution.[12]
-
Pass an aqueous solution of Hydroxylamine hydrochloride through the pretreated cation exchange bed.[12]
-
Subsequently, pass the eluate from the cation exchange bed through the anion exchange resin bed.[12]
-
Collect the purified Hydroxylamine hydrochloride solution.
Application in Proteomics: Cleavage of Protein Cross-Linkers
Hydroxylamine hydrochloride is utilized to cleave certain amine-reactive cross-linkers, such as EGS (ethylene glycol bis(succinimidyl succinate)), which contain carbonyl groups.[8]
Materials:
-
Cross-linked protein sample
-
Hydroxylamine hydrochloride
-
Phosphate Buffer (pH 8.5)
-
Sodium Hydroxide (NaOH)
-
Desalting columns or dialysis equipment
Procedure:
-
Immediately before use, prepare a 2.0 M Hydroxylamine hydrochloride solution in Phosphate Buffer, pH 8.5. Adjust the pH back to 8.5 with NaOH after dissolution.[8]
-
Warm the hydroxylamine solution to 37°C.[8]
-
Incubate equal volumes of the cross-linked protein sample and the hydroxylamine solution for 3-6 hours at 37°C with constant mixing.[8]
-
Remove excess hydroxylamine from the sample using a desalting column or by dialysis.[8]
-
Analyze the cleavage products by SDS-PAGE to confirm the effectiveness of the cleavage.[8]
Application in Protein Modification: Deacetylation of SATA-Modified Proteins
Hydroxylamine hydrochloride is used to remove the protecting acetyl group from SATA (N-succinimidyl S-acetylthioacetate)-modified proteins to generate a free sulfhydryl group.[8]
Materials:
-
SATA-modified protein
-
Hydroxylamine hydrochloride
-
Reaction Buffer (e.g., PBS with 5-25 mM EDTA, pH 7.2-8.5)
-
Desalting columns
Procedure:
-
Immediately before use, prepare a 0.5 M solution of Hydroxylamine hydrochloride in the Reaction Buffer.[8] For example, dissolve 1.74 g of hydroxylamine hydrochloride in 40 mL of PBS containing EDTA, adjust the final volume to 50 mL with ultrapure water, and readjust the pH.[8]
-
Combine 1.0 mL of the SATA-modified protein solution with 100 µL of the freshly prepared 0.5 M hydroxylamine solution.[8]
-
Incubate the mixture for 2 hours at room temperature.[8]
-
Remove the excess hydroxylamine using a desalting column.[8]
Analytical Methodologies
The characterization and quantification of this compound can be performed using several analytical techniques.
-
Gas Chromatography (GC): A method for the determination of residual hydroxylamine hydrochloride in drug substances involves derivatization to acetone oxime followed by analysis using a gas chromatograph with a flame ionization detector (FID) or an electron capture detector (ECD).[13][14]
-
High-Performance Liquid Chromatography (HPLC): A pre-column derivatization HPLC-UV method can be used for the determination of hydroxylamine hydrochloride as a genotoxic impurity. This involves reacting hydroxylamine with a derivatizing agent like benzaldehyde to form a stable derivative that can be analyzed by HPLC.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁵N NMR spectroscopy is a valuable tool for studying the reactions and metabolic fate of this compound, allowing for the direct tracking of the labeled nitrogen atom.[1]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the isotopic enrichment and to analyze the products of reactions involving this compound, particularly in proteomic and metabolic studies.[1]
Visualizing Experimental Workflows and Applications
The following diagrams, created using the DOT language, illustrate key experimental workflows and the role of this compound in research.
References
- 1. This compound | Isotope Labeled Reagent [benchchem.com]
- 2. Hydroxylamine·HCl (¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-426-1 [isotope.com]
- 3. Hydroxylamine-15N 15N = 98atom , = 95 CP 40711-48-6 [sigmaaldrich.com]
- 4. Hydroxylamine-15N 15N = 98atom , = 95 CP 40711-48-6 [sigmaaldrich.com]
- 5. guidechem.com [guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Hydroxylamine chemical digestion for insoluble extracellular matrix characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. CN101585519B - Method for preparing 15N-hydroxylamine hydrochloride by hydrolysis of 15N-nitromethane - Google Patents [patents.google.com]
- 11. Sciencemadness Discussion Board - Hydroxylamine HCl synthesis question - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. US5788946A - Purification of hydroxylamine - Google Patents [patents.google.com]
- 13. Hydroxylamine hydrochloride - analysis - Analytice [analytice.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis and Isotopic Purity of Hydroxylamine-15N Hydrochloride
This technical guide provides an in-depth overview of the synthesis, purification, and isotopic purity analysis of Hydroxylamine-15N hydrochloride (¹⁵NH₂OH·HCl). Designed for researchers, scientists, and professionals in drug development, this document details the prevalent synthetic methodologies, experimental protocols, and analytical techniques for the characterization of this important isotopically labeled compound.
Introduction to this compound
This compound is a stable isotope-labeled form of hydroxylamine hydrochloride, where the naturally abundant ¹⁴N atom is replaced by the ¹⁵N isotope. This isotopic enrichment is crucial for a variety of advanced research applications. The incorporation of the ¹⁵N label allows for the unambiguous tracking and quantification of molecules in complex biological and chemical systems, primarily through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]
Key applications include:
-
Quantitative Proteomics and Metabolism Research: It serves as a tracer to elucidate metabolic pathways, particularly those involving nitrogen-containing compounds.[1][3]
-
Drug Development: Used in pharmacokinetic and metabolism studies to differentiate a drug from its metabolites.[4]
-
Structural Biology: The ¹⁵N label is instrumental in NMR-based structural determination of proteins and other biomolecules.[5]
-
Mechanistic Studies: It helps in clarifying the pathways of chemical reactions by providing a clear label to track molecular transformations.[1]
The utility and accuracy of these applications are fundamentally dependent on the chemical and isotopic purity of the this compound.[3]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the acid-catalyzed hydrolysis of ¹⁵N-labeled nitromethane (¹⁵CH₃NO₂).[6][7] This method is favored for its straightforward procedure, high conversion rates, and the availability of the starting material, ¹⁵N-nitrite, which can be used to produce ¹⁵N-nitromethane.[6]
The core of this synthesis involves the reaction of ¹⁵N-Nitromethane with a strong acid, typically hydrochloric acid (HCl), under reflux.[6][8] The reaction proceeds via a hydroxamic acid intermediate to yield this compound and formic acid as a byproduct.[9]
The overall reaction is as follows: ¹⁵CH₃NO₂ + HCl + H₂O → ¹⁵NH₂OH·HCl + HCOOH
A generalized workflow for this synthesis is depicted in the following diagram.
While the hydrolysis of nitromethane is prevalent, other methods for producing unlabeled hydroxylamine hydrochloride can be adapted for ¹⁵N-labeling, provided a suitable ¹⁵N-labeled starting material is available. These include:
-
The Raschig Process: This industrial method involves the reduction of a nitrite (e.g., ¹⁵N-sodium nitrite) with bisulfite and sulfur dioxide to form a hydroxylamido-N,N-disulfonate, which is then hydrolyzed.[8]
-
Electrolytic Reduction: The reduction of ¹⁵N-nitric acid can also yield Hydroxylamine-15N.[8]
These methods are generally more complex and may not be as suitable for laboratory-scale synthesis of isotopically labeled compounds.
Purification of this compound
Purification is a critical step to ensure the final product is free from unreacted starting materials, byproducts, and other impurities.
-
Recrystallization: The most common purification technique for hydroxylamine hydrochloride is recrystallization.[10] The crude product is dissolved in a minimal amount of hot water, and the solution is then cooled to induce crystallization of the purified product.[10] Washing the crystals with a cold solvent, such as 95% ethanol, helps to remove residual impurities.[6]
-
Solvent Extraction and Hydrolysis: For impurities like butanone oxime, a multi-step purification involving extraction with an ether solvent followed by hydrolysis with hydrochloric acid can be employed.[11]
-
Ion Exchange Chromatography: To remove cationic and anionic impurities, the hydroxylamine solution can be passed through strong acid and strong base ion exchange resins.[12]
Isotopic Purity Analysis
The determination of isotopic purity is essential to validate the successful incorporation of the ¹⁵N label and to ensure the reliability of subsequent experiments. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful technique for determining isotopic enrichment.[4][13] It precisely measures the mass-to-charge ratio (m/z) of the molecule, allowing for the differentiation and quantification of various isotopologues (molecules with different isotopic compositions).[3][13]
The isotopic purity is calculated by analyzing the mass isotopologue distribution and determining the fractional abundance of the ¹⁵N-labeled molecule (M+1) relative to the sum of all isotopologues, after correcting for the natural abundance of other isotopes like ¹³C.[3][14]
¹⁵N NMR spectroscopy provides detailed information about the chemical environment of the nitrogen atom.[15] The ¹⁵N isotope has a nuclear spin of 1/2, which results in sharper NMR signals compared to the quadrupolar ¹⁴N nucleus, making it ideal for high-resolution spectroscopy.[2][5]
The isotopic enrichment level can be determined from the extent of coupling between ¹⁵N and adjacent protons (¹H-¹⁵N J-coupling) in ¹H NMR spectra.[16] Quantitative ¹⁵N NMR can also be used to directly measure the ¹⁵N content with high precision.[15]
The general workflow for isotopic purity analysis is outlined below.
Data Summary
The following tables summarize typical quantitative data for the synthesis and characterization of this compound.
Table 1: Synthesis and Product Characteristics
| Parameter | Value | Reference |
| Starting Material | ¹⁵N-Nitromethane | [6] |
| Hydrolyzing Agent | Concentrated Hydrochloric Acid | [6] |
| Reaction Time | 12 - 48 hours | [6] |
| Reaction Temperature | 110 - 120 °C (Reflux) | [6][7] |
| Chemical Purity | ≥95% - ≥98% | [6][17] |
| Isotopic Purity (atom % ¹⁵N) | >98% | [6][17] |
| Appearance | White Crystalline Solid | [18] |
| Melting Point | 155-157 °C | [17] |
Table 2: Analytical Parameters for Isotopic Purity Determination
| Technique | Parameter | Typical Value/Setting | Reference |
| LC-MS | Ionization Mode | Positive Electrospray Ionization (ESI+) | [3] |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap | [13] | |
| Resolution | > 70,000 | [3] | |
| Key Measurement | Mass Isotopologue Distribution (MID) | [3] | |
| ¹⁵N NMR | Solvent | Deuterated Solvent (e.g., DMSO-d₆) | [3] |
| Spectrometer Frequency | ≥ 400 MHz | [2] | |
| Key Measurement | ¹H-¹⁵N J-coupling, Signal Integration | [16] |
Experimental Protocols
This protocol is adapted from the method described in patent CN101585519B.[6]
Materials and Equipment:
-
¹⁵N-Nitromethane
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
95% Ethanol (cold)
-
Three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Vacuum filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a 500 mL three-necked flask, add 6.83 g (0.11 mol) of ¹⁵N-Nitromethane, 5 mL of water, and 36 mL (0.419 mol) of concentrated hydrochloric acid.[6] The molar ratio of ¹⁵N-Nitromethane to concentrated HCl should be in the range of 1:1 to 1:5.[6]
-
Hydrolysis: Heat the mixture to boiling using an oil bath, maintaining a temperature of approximately 120 °C.[6] Allow the reaction to reflux for 24 hours.[6]
-
Concentration: After the reaction is complete, cool the solution and concentrate it under reduced pressure using a rotary evaporator until mass crystallization occurs.[6]
-
Crystallization and Filtration: Cool the resulting slurry to 10 °C.[6] Collect the crystals by vacuum filtration.[6]
-
Washing: Wash the collected crystals twice with cold 95% ethanol.[6]
-
Drying: Dry the purified crystals in an oven at 50 °C to obtain the final this compound product.[6] The expected purity is ≥98% with an isotopic abundance of >98%.[6]
Materials and Equipment:
-
This compound sample
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (HRMS) with ESI source
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., water) at a concentration of approximately 1 mg/mL. Further dilute this solution with the initial mobile phase composition to a final concentration of ~1 µg/mL.
-
LC Separation: Inject the sample onto an appropriate HPLC column (e.g., C18). Use a gradient elution method to separate the analyte from any potential impurities.
-
MS Acquisition: Introduce the eluent into the HRMS system.[4] Acquire data in positive ion mode (ESI+) over a relevant m/z range.[3] Ensure the mass resolution is set to a high value (e.g., 70,000) to accurately resolve the isotopologues.[3]
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled (m/z of ¹⁴NH₂OH₂⁺) and labeled (m/z of ¹⁵NH₂OH₂⁺) species.
-
Obtain the mass spectrum for the analyte peak.
-
Correct the observed intensities of the isotopologue peaks for the natural abundance of other isotopes (e.g., ¹³C).[14]
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Corrected Intensity of (M+1) peak / (Corrected Intensity of M peak + Corrected Intensity of (M+1) peak)] x 100
-
References
- 1. This compound | Isotope Labeled Reagent [benchchem.com]
- 2. The Science Behind Nitrogen-15 Enrichment: Methods and Cutting-Edge Uses - China Isotope Development [asiaisotopeintl.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Nitrogen - Wikipedia [en.wikipedia.org]
- 6. CN101585519B - Method for preparing 15N-hydroxylamine hydrochloride by hydrolysis of 15N-nitromethane - Google Patents [patents.google.com]
- 7. Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. Hydroxylamine - Sciencemadness Wiki [sciencemadness.org]
- 9. Sciencemadness Discussion Board - Hydroxylamine HCl synthesis question - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN115535975B - Method for purifying hydroxylamine hydrochloride - Google Patents [patents.google.com]
- 12. US5788946A - Purification of hydroxylamine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Position-specific 15 N isotope analysis in organic molecules: A high-precision 15 N NMR method to determine the intramolecular 15 N isotope composition and fractionation at natural abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NMR study of the metabolic 15N isotopic enrichment of cyanophycin synthesized by the cyanobacterium Synechocystis sp. strain PCC 6308 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 羟胺-15N 盐酸盐 ≥98 atom % 15N, ≥95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 18. Hydroxylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Hydroxylamine-15N hydrochloride CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Hydroxylamine-15N hydrochloride, a crucial reagent in modern biochemical and pharmaceutical research. This isotopically labeled compound is instrumental in a variety of applications, from elucidating metabolic pathways to advancing drug discovery through stable isotope labeling.
Core Properties of this compound
This compound is a stable isotope-labeled form of hydroxylamine hydrochloride, where the nitrogen atom is the heavy isotope ¹⁵N. This isotopic enrichment is key to its utility in analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
| Property | Value | Citations |
| CAS Number | 40711-48-6 | [1][2] |
| Molecular Formula | H₂¹⁵NOH·HCl | [1][2] |
| Molecular Weight | 70.48 g/mol | [2] |
| Appearance | Colorless or off-white crystalline solid | |
| Purity | Typically ≥98 atom % ¹⁵N | [1] |
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile tool for isotopic labeling. The ¹⁵N label allows for the precise tracking and quantification of molecules in complex biological systems, overcoming the challenges of background interference from endogenous, unlabeled species.[1]
Key applications include:
-
Quantitative Proteomics: It is used to introduce a stable isotope label into proteins, enabling accurate quantification in proteomics studies.[1] This is often achieved through the chemical modification of specific amino acid residues.
-
Metabolism Research: As a precursor in the synthesis of other ¹⁵N-labeled compounds, it aids in tracing the metabolic fate of nitrogen-containing molecules and analyzing metabolic flux.[1]
-
Elucidation of Reaction Mechanisms: The ¹⁵N label serves as a tracer to determine the pathways of chemical reactions and confirm reaction stoichiometry.[1]
-
Synthesis of Labeled Drugs and Intermediates: In drug development, it is used to synthesize ¹⁵N-labeled versions of drug candidates or their metabolites for pharmacokinetic and pharmacodynamic studies.
Experimental Protocols
Below are generalized methodologies for common applications of this compound. Researchers should optimize these protocols for their specific experimental contexts.
Protocol 1: Cleavage of Protein Cross-linkers
This protocol is adapted for the cleavage of specific types of cross-linkers used in protein structural studies.
-
Solution Preparation: Immediately before use, prepare a 2.0 M this compound solution in a suitable buffer (e.g., phosphate buffer, pH 8.5). Adjust the pH back to 8.5 with NaOH after dissolution.
-
Incubation: Warm the hydroxylamine solution to 37°C. Mix equal volumes of the cross-linked sample and the hydroxylamine solution. Incubate for 3-6 hours with constant mixing.
-
Removal of Excess Reagent: Promptly remove the excess hydroxylamine using dialysis or a desalting column.
-
Analysis: Analyze the cleaved products by SDS-PAGE to assess the efficiency of the cleavage reaction.
Protocol 2: Deacetylation of SATA-modified Proteins
This procedure is for the deprotection of sulfhydryl groups on proteins modified with SATA (N-succinimidyl S-acetylthioacetate).
-
Reagent Preparation: Prepare a 0.5 M this compound solution containing 25 mM EDTA in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-8.5). This solution should be made fresh.
-
Reaction: Combine 1.0 mL of the SATA-modified protein solution with 100 µL of the prepared 0.5 M hydroxylamine solution.
-
Incubation: Mix the solution and incubate for 2 hours at room temperature.
-
Purification: Purify the resulting sulfhydryl-modified protein from the excess hydroxylamine and other reaction components using a desalting column.
Visualizing Experimental Workflows
The following diagrams illustrate key processes involving this compound.
Caption: Workflow for protein labeling using this compound.
References
An In-depth Technical Guide to the Safe Handling of Hydroxylamine-15N Hydrochloride
This guide provides comprehensive safety and handling information for Hydroxylamine-15N hydrochloride (CAS No. 40711-48-6), a nitrogen-15 labeled salt of hydroxylamine.[1] While this document specifically addresses the isotopically labeled compound, the safety precautions are based on the well-documented properties of Hydroxylamine hydrochloride (CAS No. 5470-11-1), as their chemical and toxicological profiles are expected to be nearly identical. This material should be handled by trained professionals with a thorough understanding of its potential hazards.
Chemical and Physical Properties
This compound is a colorless or off-white crystalline solid.[2] It is a powerful reducing agent and is sensitive to air, moisture, and light.[1] Proper storage in a cool, dry, well-ventilated area away from incompatible materials is crucial.[3]
| Property | Value | References |
| Molecular Formula | H₂¹⁵NOH·HCl | [1] |
| Molecular Weight | 70.48 g/mol | [1] |
| Melting Point | 155 - 158 °C (decomposes) | [4] |
| Boiling Point | Decomposes | [2][5] |
| Density | 1.67 g/cm³ at 25 °C | [2] |
| Solubility | Soluble in water (560 g/L at 20°C) | [2][3][5] |
| pH | 3.4 (0.1 M aqueous solution) | [2] |
| Flash Point | 152 °C (Closed Cup) | [3] |
Toxicological Data
This compound is classified as toxic if swallowed and harmful in contact with skin.[4][6] It is a skin and eye irritant and may cause an allergic skin reaction.[4][6] This substance is also suspected of causing cancer and may cause damage to organs, specifically the spleen, blood, and thyroid, through prolonged or repeated exposure.[4][7]
| Toxicity Metric | Value | Species | References |
| Acute Oral LD50 | 141 mg/kg | Rat | [3][8] |
| Acute Oral LD50 | 408 mg/kg | Mouse | [3] |
Potential Health Effects:
-
Inhalation: Corrosive and destructive to the mucous membranes and upper respiratory tract.[9] Symptoms can include a burning sensation, coughing, wheezing, and in severe cases, fatal inflammation and edema of the larynx and bronchi.[9]
-
Ingestion: Can cause methemoglobinemia, leading to cyanosis.[9] Other symptoms may include nausea, vomiting, a drop in blood pressure, headaches, and convulsions.[9] High concentrations can be fatal.[9]
-
Skin Contact: Can cause irritation, burns, and may be absorbed through the skin, leading to systemic effects.[9][10] It is also a possible skin sensitizer.[3][9]
-
Eye Contact: Causes serious eye irritation and can result in corneal damage or blindness.[3][9]
Handling and Storage Precautions
Engineering Controls: Work should be conducted in a chemical fume hood to minimize inhalation exposure.[3][4] Eyewash stations and safety showers must be readily accessible.[4] Use explosion-proof electrical, ventilating, and lighting equipment.[4]
Personal Protective Equipment (PPE): Appropriate PPE is mandatory to prevent skin and eye contact. This includes chemical-resistant gloves, a lab coat or chemical-resistant suit, and safety glasses with a face shield.[11] For situations where dust may be generated, a full-face particle respirator is recommended.[11]
Handling Procedures:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4]
-
Do not breathe dust.[3]
-
Wash hands thoroughly after handling.[4]
-
Keep the container tightly closed and dry.[3]
-
Avoid dust formation.[4]
Storage:
-
Store in a cool, dry, and well-ventilated area.[4]
-
Keep away from heat, sparks, and flame.[4]
-
Store in a corrosive-resistant container.[4]
-
The material is air and moisture-sensitive.
-
Incompatible with strong oxidizing agents and heavy metals.[4]
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][9]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3][9] Seek immediate medical attention.[3][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[4][9] Seek immediate medical attention.[4][9]
-
Ingestion: Do NOT induce vomiting.[4][9] If the victim is conscious, give large quantities of water.[9] Seek immediate medical attention.[4][9]
Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation. Eliminate all sources of ignition.[3] Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[4][11] Prevent the spill from entering drains or waterways.[11]
Fire and Explosion Hazard
This compound may be combustible at high temperatures.[3] Fine dust dispersed in air may form an explosive mixture.[4] The substance may explode when heated, and containers can explode under fire conditions.[11]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]
-
Hazardous Combustion Products: Thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx), hydrogen chloride gas, carbon monoxide (CO), and carbon dioxide (CO₂).[4][11]
-
Firefighting Instructions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][11]
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national hazardous waste regulations.[4] Do not allow it to enter the environment as it is very toxic to aquatic life.[4][11]
This technical guide is intended to provide a summary of the key safety and handling precautions for this compound. It is not exhaustive, and users should consult the full Safety Data Sheet (SDS) before handling this chemical.
References
- 1. Hydroxylamine·HCl (¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-426-1 [isotope.com]
- 2. Hydroxyamine hydrochloride | ClH.H3NO | CID 443297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. actylislab.com [actylislab.com]
- 4. fishersci.com [fishersci.com]
- 5. HYDROXYLAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. riccachemical.com [riccachemical.com]
- 9. soest.hawaii.edu [soest.hawaii.edu]
- 10. lobachemie.com [lobachemie.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
A Technical Guide to Hydroxylamine-15N Hydrochloride for Laboratory Professionals
An in-depth resource for researchers, scientists, and drug development professionals on the procurement and application of Hydroxylamine-15N hydrochloride.
This technical guide provides a comprehensive overview of this compound, a stable isotope-labeled reagent crucial for a variety of applications in modern research and development. From its fundamental properties to detailed experimental protocols, this document serves as a practical resource for scientists utilizing this compound in fields such as proteomics, nuclear magnetic resonance (NMR) spectroscopy, and drug development.
Introduction to this compound
This compound is a salt of hydroxylamine in which the nitrogen atom is the heavy isotope ¹⁵N. This isotopic labeling provides a powerful tool for researchers to trace and quantify molecules in complex biological and chemical systems. Its primary utility lies in its ability to introduce a specific mass shift, enabling differentiation from its natural ¹⁴N counterpart in mass spectrometry and providing a nucleus with a spin of 1/2 for high-resolution NMR spectroscopy.
The key attributes of this compound that make it a valuable laboratory reagent include its role as a nucleophile, a reducing agent, and a precursor for the synthesis of other ¹⁵N-labeled compounds.[1] These properties are leveraged in a wide array of applications, from elucidating protein structures and metabolic pathways to the synthesis of isotopically labeled drug candidates.
Commercial Suppliers of this compound
A critical aspect of utilizing this compound in research is sourcing high-purity material from reliable commercial suppliers. The table below summarizes the product specifications from several leading suppliers to facilitate a comparative evaluation based on the specific needs of a research laboratory.
| Supplier | Product Name | CAS Number | Molecular Weight | Isotopic Purity (atom % ¹⁵N) | Chemical Purity |
| Cambridge Isotope Laboratories, Inc. | Hydroxylamine·HCl (¹⁵N, 98%) | 40711-48-6 | 70.48 | ≥98% | 98% |
| Sigma-Aldrich (Merck) | Hydroxylamine-¹⁵N hydrochloride | 40711-48-6 | 70.48 | ≥98% | ≥95% (CP) |
| Santa Cruz Biotechnology, Inc. | Hydroxylamine-¹⁵N hydrochloride | 40711-48-6 | 70.48 | 98% | - |
Note: Chemical Purity (CP) indicates the purity as determined by chemical analysis methods. Please refer to the Certificate of Analysis from the supplier for lot-specific data.
Key Applications in Research and Drug Development
This compound is a versatile reagent with significant applications in several areas of scientific research, particularly those relevant to drug discovery and development.
Quantitative Proteomics and Metabolic Labeling
Stable isotope labeling is a cornerstone of quantitative proteomics, and this compound serves as a source of ¹⁵N for metabolic labeling.[1] In this approach, cells or organisms are cultured in a medium containing ¹⁵N-labeled compounds as the sole nitrogen source. This results in the incorporation of the heavy isotope into all newly synthesized proteins. By comparing the mass spectra of labeled ("heavy") and unlabeled ("light") samples, researchers can accurately quantify changes in protein abundance between different experimental conditions.[1]
Structural Biology and NMR Spectroscopy
The ¹⁵N isotope is NMR-active, making this compound an invaluable tool for protein structural analysis by NMR spectroscopy. Proteins can be uniformly labeled with ¹⁵N by expressing them in organisms grown on ¹⁵N-enriched media. The most common experiment is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiment, which provides a "fingerprint" of the protein, with each peak corresponding to a specific amide proton-nitrogen pair in the protein backbone.[2] This technique is highly sensitive to changes in the chemical environment of the protein and is widely used to study protein folding, stability, and interactions with drug candidates.
Derivatization of Carbonyl Compounds in Drug Metabolism Studies
In drug development, it is often necessary to analyze and quantify small molecules, including aldehydes and ketones, which can be metabolites of drug candidates. This compound is used as a derivatizing agent to react with these carbonyl compounds to form stable ¹⁵N-labeled oximes.[3][4][5] This derivatization improves the chromatographic properties and detection sensitivity of the analytes, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. The incorporated ¹⁵N label also serves as an internal standard for accurate quantification.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol for ¹⁵N Metabolic Labeling of Proteins for Proteomic Analysis
This protocol outlines the general steps for in vivo ¹⁵N labeling of proteins in cell culture for quantitative proteomics.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium lacking a nitrogen source
-
Hydroxylamine-¹⁵N hydrochloride (or another ¹⁵N-labeled nitrogen source like ¹⁵NH₄Cl)
-
Unlabeled ("light") nitrogen source (e.g., ¹⁴NH₄Cl)
-
Lysis buffer
-
Protease inhibitors
-
Mass spectrometer
Procedure:
-
Culture Adaptation: Gradually adapt the cells to the medium containing the ¹⁵N-labeled nitrogen source over several passages to ensure complete incorporation of the heavy isotope.
-
Experimental Culture: Culture the experimental cell population in the "heavy" medium and the control population in the "light" medium.
-
Cell Harvest: Harvest both cell populations at the desired time point.
-
Sample Mixing: Combine equal numbers of cells or equal amounts of protein from the "heavy" and "light" samples.
-
Cell Lysis: Lyse the mixed cell pellet using a suitable lysis buffer containing protease inhibitors.
-
Protein Digestion: Digest the protein extract into peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of "heavy" and "light" peptide pairs to determine changes in protein expression.[1][6][7]
Protocol for Derivatization of Aldehydes and Ketones with this compound for GC-MS Analysis
This protocol describes a general procedure for the derivatization of carbonyl compounds to form ¹⁵N-labeled oximes for subsequent GC-MS analysis.
Materials:
-
Sample containing aldehydes and/or ketones
-
Hydroxylamine-¹⁵N hydrochloride solution (e.g., 10 mg/mL in a suitable solvent like pyridine or water, pH adjusted)
-
Organic solvent for extraction (e.g., hexane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare the sample in a suitable solvent.
-
Derivatization Reaction: Add an excess of the Hydroxylamine-¹⁵N hydrochloride solution to the sample. The reaction is typically carried out at a slightly acidic to neutral pH and may require heating (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) to ensure complete reaction.
-
Extraction: After the reaction is complete, extract the ¹⁵N-labeled oxime derivatives into an organic solvent.
-
Drying and Concentration: Dry the organic extract over a drying agent and then concentrate it to a suitable volume.
-
GC-MS Analysis: Inject the concentrated sample into the GC-MS system for separation and detection of the derivatized analytes.[3][4]
Guide to Selecting a Commercial Supplier
Choosing the right supplier for this compound is crucial for the success of your research. Consider the following factors when making your selection:
-
Isotopic Purity: For most applications, a high isotopic enrichment (≥98 atom % ¹⁵N) is essential to ensure accurate quantification and clear NMR signals.
-
Chemical Purity: High chemical purity is necessary to avoid interference from contaminants in your experiments.
-
Certificate of Analysis (CoA): Always request a lot-specific CoA to verify the purity and enrichment of the product.
-
Technical Support: A supplier with strong technical support can be a valuable resource for troubleshooting and application guidance.
-
Availability and Lead Time: Ensure the supplier can meet your project timelines.
-
Cost: While important, cost should be balanced with the quality and reliability of the product.
References
- 1. escholarship.org [escholarship.org]
- 2. protein-nmr.org.uk [protein-nmr.org.uk]
- 3. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
An In-Depth Technical Guide to the Basic Reaction Mechanisms Involving Hydroxylamine-15N Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reaction mechanisms of Hydroxylamine-15N hydrochloride, a critical reagent in mechanistic studies, drug development, and advanced organic synthesis. The incorporation of the heavy isotope of nitrogen (¹⁵N) allows for precise tracking of nitrogen-containing functional groups through complex reaction pathways, offering invaluable insights into reaction mechanisms and metabolic fates of drug candidates.[1][2] This guide will focus on the two primary reactions of Hydroxylamine-¹⁵N hydrochloride: oxime formation and the subsequent Beckmann rearrangement.
Oxime Formation with Hydroxylamine-¹⁵N Hydrochloride
The reaction of aldehydes and ketones with Hydroxylamine-¹⁵N hydrochloride is a cornerstone of its utility, leading to the formation of ¹⁵N-labeled oximes. This reaction is a nucleophilic addition to the carbonyl group, followed by dehydration. The ¹⁵N label serves as a powerful tool for elucidating reaction pathways and for quantitative analysis in various applications, including proteomics and metabolomics.[3]
General Reaction Mechanism
The formation of an oxime from a carbonyl compound and Hydroxylamine-¹⁵N hydrochloride proceeds in a two-step mechanism under acidic or basic conditions. The reaction is reversible and often driven to completion by removing the water formed.
-
Step 1: Nucleophilic Addition: The nitrogen atom of Hydroxylamine-¹⁵N, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate, a carbinolamine.
-
Step 2: Dehydration: The carbinolamine intermediate is then protonated on the oxygen atom, making it a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the stable C=N double bond of the ¹⁵N-labeled oxime.
Quantitative Data on Oxime Formation
The efficiency of oxime formation is dependent on the substrate, catalyst, and reaction conditions. The following table summarizes representative yields and reaction times for the oximation of various carbonyl compounds with hydroxylamine hydrochloride. While specific data for the ¹⁵N-labeled reagent is not always available, the reactivity is expected to be comparable to the unlabeled analogue.
| Carbonyl Compound | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Oxalic Acid, CH₃CN, reflux | 60 min | 95 | [4] |
| Acetophenone | Oxalic Acid, CH₃CN, reflux | 70 min | 92 | [4] |
| Cyclohexanone | Ionic Liquid, 50 s | 50 s | 98 | [5] |
| 4-Chlorobenzaldehyde | Bi₂O₃, grinding, room temp. | 5 min | 98 | [6] |
| 4-Nitrobenzaldehyde | Hyamine®, Water, room temp. | 45 min | 96 | [7] |
Experimental Protocol: Synthesis of Cyclohexanone-¹⁵N-oxime
This protocol provides a general method for the synthesis of a ¹⁵N-labeled oxime from a ketone.
Materials:
-
Cyclohexanone
-
Hydroxylamine-¹⁵N hydrochloride (¹⁵NH₂OH·HCl)
-
Sodium acetate
-
Ethanol
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve Hydroxylamine-¹⁵N hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in a minimal amount of warm water.
-
In a separate flask, dissolve cyclohexanone (1.0 eq) in ethanol.
-
Add the aqueous solution of hydroxylamine-¹⁵N hydrochloride and sodium acetate to the ethanolic solution of cyclohexanone.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, add water to the reaction mixture to precipitate the crude product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using an appropriate eluent.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁵N NMR, and MS) to confirm its identity and purity.
Beckmann Rearrangement of ¹⁵N-Labeled Oximes
The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions.[8][9][10] When a ¹⁵N-labeled oxime is used, the resulting amide will contain the ¹⁵N label, allowing for detailed mechanistic investigations and the synthesis of ¹⁵N-labeled amides for various applications in drug metabolism and pharmacokinetic studies.[1]
General Reaction Mechanism
The Beckmann rearrangement is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, with the simultaneous departure of water. The resulting nitrilium ion is then attacked by a nucleophile (typically water), which, after deprotonation and tautomerization, yields the final amide product.
Quantitative Data on Beckmann Rearrangement
The yield and regioselectivity of the Beckmann rearrangement are influenced by the structure of the oxime and the reaction conditions. The following table presents data for the rearrangement of cyclohexanone oxime to caprolactam, a commercially significant reaction.
| Catalyst/Conditions | Temperature (°C) | Conversion (%) | Selectivity to Caprolactam (%) | Reference |
| Sulfuric Acid | 100-120 | >99 | >98 | [8] |
| Trifluoroacetic Acid, ACN | 85 | - | High | [11] |
| MIL-101-PTA, Acetonitrile/DCE | 100 | ~70 | ~80 | [12] |
Experimental Protocol: Synthesis of ¹⁵N-ε-Caprolactam
This protocol outlines the Beckmann rearrangement of cyclohexanone-¹⁵N-oxime to produce ¹⁵N-ε-caprolactam.
Materials:
-
Cyclohexanone-¹⁵N-oxime
-
Concentrated Sulfuric Acid
-
Ammonium hydroxide solution
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
Carefully add cyclohexanone-¹⁵N-oxime (1.0 eq) in small portions to concentrated sulfuric acid (5-10 eq) while maintaining the temperature below 10 °C with an ice bath.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 100-120 °C for 15-30 minutes.
-
Cool the reaction mixture in an ice bath and slowly neutralize it with a concentrated ammonium hydroxide solution.
-
Extract the aqueous layer with chloroform (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ¹⁵N-ε-caprolactam.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent.
-
Confirm the structure and isotopic enrichment of the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, ¹⁵N NMR, and MS).
Applications in Drug Development and Mechanistic Studies
The use of Hydroxylamine-¹⁵N hydrochloride is particularly valuable in the field of drug development.[1] ¹⁵N-labeled compounds serve as internal standards in quantitative mass spectrometry-based assays for pharmacokinetic and metabolism studies.[7] By tracing the ¹⁵N label, researchers can identify and quantify metabolites, elucidate metabolic pathways, and gain a deeper understanding of a drug's fate in biological systems.
Furthermore, the stereospecificity of the Beckmann rearrangement, where the group anti to the hydroxyl group migrates, can be unequivocally confirmed using ¹⁵N-labeled oximes. The position of the ¹⁵N atom in the resulting amide product provides direct evidence of the migratory pathway.
Spectroscopic Data for ¹⁵N-Labeled Compounds
¹⁵N NMR spectroscopy is a powerful tool for characterizing ¹⁵N-labeled compounds. The chemical shift of the ¹⁵N nucleus is sensitive to its electronic environment, providing valuable structural information.
| Compound Type | Functional Group | Typical ¹⁵N Chemical Shift Range (ppm, rel. to NH₃) | Reference |
| Oximes | C=¹⁵NOH | 360 - 410 | [13] |
| Amides (primary) | R-CO¹⁵NH₂ | 110 - 120 | [13] |
| Amides (secondary) | R-CO¹⁵NHR' | 110 - 160 | [13] |
| Amides (tertiary) | R-CO¹⁵NR'R'' | 95 - 140 | [13] |
| Nitriles | R-C≡¹⁵N | 225 - 240 | [13] |
Note: Chemical shifts can vary depending on the solvent and the specific structure of the molecule.
In mass spectrometry, the presence of the ¹⁵N isotope results in a characteristic M+1 peak, which allows for the ready identification and quantification of labeled fragments. The fragmentation patterns of ¹⁵N-labeled oximes and amides can provide further structural information and confirm the position of the label.[14]
This guide has provided a foundational understanding of the key reaction mechanisms involving Hydroxylamine-¹⁵N hydrochloride. For researchers engaged in drug development and mechanistic studies, the strategic use of this isotopically labeled reagent offers a powerful approach to unraveling complex chemical and biological processes.
References
- 1. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 2. metsol.com [metsol.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]
- 7. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Beckmann Rearrangement [organic-chemistry.org]
- 11. iris.unive.it [iris.unive.it]
- 12. DSpace [dr.lib.iastate.edu]
- 13. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 14. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
Hydroxylamine-15N Hydrochloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Hydroxylamine-15N hydrochloride. The information presented is crucial for ensuring the integrity and reliability of this isotopically labeled compound in research and development settings. The chemical properties of this compound are virtually identical to its non-labeled counterpart, and as such, stability data for hydroxylamine hydrochloride is considered directly applicable.
Core Stability Profile
This compound is a crystalline solid that is susceptible to degradation from several environmental factors. Its stability is primarily influenced by temperature, moisture, light, and exposure to air. The compound is known to be hygroscopic and will readily absorb moisture from the atmosphere, which can accelerate decomposition.[1][2] Furthermore, as a potent reducing agent, it can react with oxidizing agents and certain metals.
Under ideal storage conditions, which include a cool, dark, and dry environment with the compound in a tightly sealed container, this compound can have a shelf life of up to 36 months.[1][3] However, one safety data sheet notes a "poor" shelf life, stating it undergoes rapid decomposition at room temperature, especially in high humidity.[2]
Factors Influencing Stability
Several key factors can impact the stability of this compound:
-
Temperature: Elevated temperatures accelerate the rate of decomposition.[1] While some sources recommend storage at room temperature, others suggest a refrigerated environment (2-8°C) to minimize degradation.[1] The compound has a melting point of approximately 151-157°C, at which it decomposes.[4] Heating above 115°C may lead to an explosion.
-
Moisture: As a hygroscopic substance, moisture is a critical factor in the degradation of this compound.[1] Absorption of water can initiate and accelerate decomposition.
-
Light: Exposure to light can contribute to the degradation of the compound.[1]
-
Air: The presence of oxygen can promote the decomposition of this compound.[1]
-
Contaminants: Impurities, particularly metal ions, can act as catalysts and accelerate the decomposition process.[5]
Quantitative Stability Data
| Parameter | Value | Source(s) |
| Recommended Storage Temperature | 2-8°C or Room Temperature (+15°C to +25°C) | [1] |
| Shelf Life (Ideal Conditions) | Up to 36 months | [1][3] |
| Melting/Decomposition Point | 151-157°C | [4] |
| Sensitivity | Hygroscopic, Air & Light Sensitive | [1][6] |
| pH (0.1 M aqueous solution) | 3.4 | [4] |
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool environment, ideally between 2-8°C. | To minimize thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. | To protect from moisture and atmospheric oxygen. |
| Light | Store in a dark place or use an amber, light-blocking container. | To prevent photodegradation. |
| Container | Use a non-metallic, corrosion-resistant container with a tight-fitting lid. | To prevent reaction with metallic impurities and exposure to the atmosphere. |
| Handling | Handle in a dry environment, such as a glove box or a room with controlled humidity. | To minimize moisture absorption. |
Experimental Protocols for Stability Assessment
A formal stability study for this compound should be conducted to establish its shelf-life under defined storage conditions. The following protocols outline the key experiments for such a study.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial to separate the intact this compound from its degradation products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods are suitable.
a) RP-HPLC Method with Pre-Column Derivatization
This method is often preferred for its sensitivity and specificity.
-
Objective: To quantify the concentration of this compound and monitor the formation of degradation products.
-
Methodology:
-
Derivatization: React this compound with a derivatizing agent (e.g., benzaldehyde) to form a stable, UV-active derivative (benzaldoxime).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength for the derivative.
-
Temperature: Ambient or controlled column temperature.
-
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
b) Gas Chromatography (GC) Method with Derivatization
This method is also effective for quantifying hydroxylamine.
-
Objective: To determine the concentration of this compound.
-
Methodology:
-
Derivatization: React this compound with acetone to form the volatile derivative, acetone oxime.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 100% Dimethylpolysiloxane).
-
Carrier Gas: Nitrogen or Helium.
-
Injector and Detector Temperature: Optimized for the derivative (e.g., 250°C and 300°C, respectively).
-
Oven Program: A temperature gradient to ensure separation of the derivative from other components.
-
Detection: Flame Ionization Detector (FID).
-
-
Validation: The method must be validated for its intended purpose.
-
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.
-
Objective: To accelerate the degradation of this compound under various stress conditions.
-
Methodology: Expose samples of this compound to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Store solid samples at elevated temperatures (e.g., 60°C, 80°C) for a specified period.
-
Photostability: Expose solid samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: Analyze the stressed samples using the validated stability-indicating method to identify and quantify any degradation products.
Long-Term and Accelerated Stability Studies
These studies are performed to determine the shelf-life of the product.
-
Objective: To evaluate the stability of this compound under recommended storage conditions and accelerated conditions.
-
Methodology:
-
Sample Preparation: Store multiple batches of this compound in the proposed container-closure system.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analysis: At each time point, test the samples for appearance, assay of this compound, and levels of degradation products using the validated analytical method.
-
Visualizations
Factors Affecting Stability
Caption: Key environmental factors leading to the degradation of this compound.
Experimental Workflow for Stability Testing
Caption: A typical workflow for conducting a comprehensive stability study.
References
- 1. Page loading... [guidechem.com]
- 2. Hydroxylamine Hydrochloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Hydroxyamine hydrochloride | ClH.H3NO | CID 443297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US5808150A - Stabilization of hydroxylamine solutions - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
A Technical Guide to Hydroxylamine Hydrochloride and its 15N Labeled Form for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the key distinctions between unlabeled hydroxylamine hydrochloride and its 15N stable isotope-labeled counterpart. The strategic use of 15N-labeled hydroxylamine hydrochloride offers significant advantages in various analytical and research applications, particularly in drug development and mechanistic studies.
Core Chemical and Physical Properties
The primary difference between the two compounds lies in the isotopic composition of the nitrogen atom. In the 15N-labeled form, the naturally more abundant 14N isotope is replaced with the heavier 15N isotope. This substitution results in a predictable mass shift, which is fundamental to its utility in mass spectrometry-based assays.
| Property | Hydroxylamine Hydrochloride | 15N Hydroxylamine Hydrochloride |
| Chemical Formula | NH₂OH·HCl | ¹⁵NH₂OH·HCl |
| Molecular Weight | 69.49 g/mol | 70.49 g/mol |
| CAS Number | 5470-11-1 | 33836-84-9 |
| Isotopic Purity | Not Applicable | Typically ≥98% |
Key Applications and Differentiating Advantages
The introduction of the 15N isotope provides a powerful tool for researchers.
-
Mass Spectrometry (MS): In MS analysis, the 1 g/mol mass difference between the labeled and unlabeled compounds allows for their clear differentiation. This is invaluable for quantitative proteomics, where it can be used as an internal standard, and in studying drug metabolism by tracing the metabolic fate of nitrogen-containing compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 15N is an NMR-active nucleus. Its incorporation into molecules allows for the use of 15N NMR spectroscopy, providing detailed insights into molecular structure, dynamics, and interactions. This is particularly useful in studying protein folding and drug-target binding.
-
Reaction Mechanism Elucidation: 15N labeling is a critical technique for tracing the path of nitrogen atoms through complex chemical and biological reactions. This helps in understanding reaction mechanisms, identifying intermediates, and validating proposed pathways.
Experimental Protocols
Quantitative Analysis of a Hydroxylamine-Containing Compound using LC-MS with a 15N Internal Standard
This protocol outlines the use of 15N-hydroxylamine hydrochloride to synthesize a labeled internal standard for the accurate quantification of an analyte.
Caption: LC-MS quantification workflow using a 15N-labeled internal standard.
Methodology:
-
Synthesis of Labeled Standard: Synthesize the 15N-labeled version of the target analyte using 15N-hydroxylamine hydrochloride as a starting reagent. Purify the resulting compound.
-
Preparation of Standards: Prepare a series of calibration standards containing known concentrations of the unlabeled analyte and a fixed concentration of the 15N-labeled internal standard.
-
Sample Preparation: Spike the biological matrix (e.g., plasma, urine) with the 15N-labeled internal standard.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analyte and the internal standard.
-
LC-MS/MS Analysis: Analyze the extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Monitor the specific mass transitions for both the unlabeled analyte and the 15N-labeled internal standard.
-
Quantification: Calculate the concentration of the analyte in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Elucidation of a Reaction Mechanism using 15N NMR Spectroscopy
This protocol describes how to determine the fate of the nitrogen atom in a reaction involving hydroxylamine.
Caption: Workflow for mechanistic studies using 15N-labeled hydroxylamine.
Methodology:
-
Reaction: Set up the chemical reaction using 15N-hydroxylamine hydrochloride in place of the unlabeled compound.
-
Monitoring: Monitor the reaction progress over time by taking aliquots at various intervals.
-
NMR Analysis: Acquire 1H and 15N NMR spectra for each aliquot.
-
Spectral Interpretation: Analyze the 15N NMR spectra to identify the chemical shifts of the 15N-containing species. The chemical shift provides information about the electronic environment of the nitrogen atom.
-
Structure Elucidation: Use 2D NMR techniques, such as 1H-15N HSQC, to correlate the 15N signals with the corresponding proton signals, aiding in the structural identification of intermediates and the final product.
-
Mechanism Determination: Based on the identified structures containing the 15N label, deduce the reaction mechanism.
Signaling Pathway Visualization
While hydroxylamine hydrochloride itself is not a direct signaling molecule, its derivatives can be. For instance, it can be used to synthesize inhibitors of enzymes involved in signaling pathways. The diagram below illustrates a hypothetical scenario where a drug, synthesized using a hydroxylamine derivative, inhibits a key kinase in a cancer cell signaling pathway.
Caption: Inhibition of a kinase signaling pathway by a hydroxylamine-derived drug.
Methodological & Application
Application Notes and Protocols for Protein Footprinting Using Hydroxylamine-¹⁵N Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein footprinting is a powerful technique used to study protein higher-order structure, conformational changes, and interactions with ligands such as small molecules, other proteins, or nucleic acids. Chemical footprinting utilizes reagents that modify solvent-accessible amino acid residues. The extent of modification is then quantified, typically by mass spectrometry, to reveal changes in the protein's surface accessibility between different states (e.g., with and without a binding partner).
This document provides a detailed protocol for protein footprinting using Hydroxylamine-¹⁵N hydrochloride. Hydroxylamine is a nucleophilic reagent that primarily modifies the side chains of aspartic acid (Asp) and asparagine (Asn) residues. The use of ¹⁵N-labeled hydroxylamine provides a unique mass signature (+1 Da for every nitrogen incorporated compared to the natural isotope), enabling clear and unambiguous identification and quantification of modified peptides by mass spectrometry. This method offers a valuable tool for probing protein surfaces, particularly for identifying binding interfaces and regions undergoing conformational changes.
Principle of the Method
The fundamental principle of hydroxylamine footprinting lies in the differential reactivity of Asp and Asn residues based on their solvent accessibility. In the native state of a protein, residues buried within the protein core or at an interaction interface are protected from modification. In contrast, residues on the protein surface are exposed and readily react with hydroxylamine.
By comparing the modification pattern of a protein in two different states (e.g., apo vs. ligand-bound), one can identify regions where the solvent accessibility has changed. A decrease in modification suggests that the region has become protected, for instance, by ligand binding. Conversely, an increase in modification may indicate a conformational change that exposes previously buried residues.
The workflow involves the following key steps:
-
Sample Preparation : Preparation of the protein of interest in its different conformational states.
-
Hydroxylamine-¹⁵N Labeling : Controlled chemical modification of the protein samples with Hydroxylamine-¹⁵N hydrochloride.
-
Quenching and Proteolysis : Stopping the labeling reaction and digesting the protein into smaller peptides using a specific protease (e.g., trypsin).
-
LC-MS/MS Analysis : Separation of the peptides by liquid chromatography and analysis by tandem mass spectrometry to identify and quantify the ¹⁵N-labeled peptides.
-
Data Analysis : Mapping the modification sites onto the protein sequence and structure to identify regions of altered solvent accessibility.
Experimental Workflow
Caption: Experimental workflow for protein footprinting with Hydroxylamine-¹⁵N hydrochloride.
Detailed Experimental Protocol
Materials and Reagents
-
Protein of interest
-
Ligand of interest
-
Hydroxylamine-¹⁵N hydrochloride (e.g., 98% ¹⁵N enrichment)
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5 (or other suitable non-reactive buffer)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 100 mM Dithiothreitol (DTT)
-
Alkylating Agent: 200 mM Iodoacetamide (IAA)
-
Protease: Sequencing grade trypsin (or other suitable protease)
-
LC-MS grade water, acetonitrile, and formic acid
Procedure
1. Protein Sample Preparation
-
Prepare two sets of protein samples:
-
Apo state: Protein in reaction buffer.
-
Ligand-bound state: Protein pre-incubated with the ligand in reaction buffer. The ligand concentration should be sufficient to ensure saturation of the protein binding sites.
-
-
The final protein concentration for the labeling reaction should be in the range of 1-10 µM.
2. Hydroxylamine-¹⁵N Labeling Reaction
-
Prepare a stock solution of 1 M Hydroxylamine-¹⁵N hydrochloride in water.
-
Initiate the labeling reaction by adding the Hydroxylamine-¹⁵N hydrochloride stock solution to the protein samples to a final concentration of 10-100 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction mixtures at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 15-60 minutes). The reaction time should be optimized to achieve a sufficient level of modification without causing protein denaturation.
3. Quenching the Reaction
-
Terminate the labeling reaction by adding the quenching buffer to a final concentration of 100 mM Tris-HCl. The excess Tris will react with and consume the remaining hydroxylamine.
4. Protein Denaturation, Reduction, and Alkylation
-
Add denaturation buffer to the quenched samples to a final concentration of 6 M urea.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Cool the samples to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 1 hour to alkylate the reduced cysteine residues.
5. Proteolytic Digestion
-
Dilute the samples with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
6. Sample Clean-up
-
Acidify the digested samples with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptide mixtures using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.
-
Dry the desalted peptides in a vacuum centrifuge and resuspend in 0.1% formic acid for LC-MS/MS analysis.
7. LC-MS/MS Analysis
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Separate the peptides on a C18 column using a gradient of increasing acetonitrile concentration.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the mass spectrometer automatically selects the most abundant precursor ions for fragmentation (MS/MS).
8. Data Analysis
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, or similar) to search the acquired MS/MS spectra against the protein sequence database.
-
Include the ¹⁵N-hydroxylamine modification of Asp and Asn residues as a variable modification in the search parameters. The mass shift will be +1.007 Da for each nitrogen incorporated.
-
Quantify the extent of modification for each identified peptide in both the apo and ligand-bound states by comparing the peak areas of the modified and unmodified peptide ions.
-
Calculate the change in modification level for each peptide to identify regions of protection or increased exposure upon ligand binding.
Data Presentation
Quantitative data from the mass spectrometry analysis should be summarized in tables for clear comparison.
Table 1: Identification of ¹⁵N-Hydroxylamine Modified Peptides
| Peptide Sequence | Starting Residue | m/z (Unmodified) | m/z (Modified) | Modification Site(s) |
| NGTELADSSK | 23 | 523.25 | 524.26 | Asn-23, Asp-28 |
| VYDNALMPK | 88 | 524.27 | 525.28 | Asp-90, Asn-91 |
| ... | ... | ... | ... | ... |
Table 2: Quantitative Comparison of Peptide Modification in Apo vs. Ligand-Bound States
| Peptide Sequence | Starting Residue | % Modification (Apo) | % Modification (Ligand-Bound) | Fold Change (Ligand/Apo) | Interpretation |
| NGTELADSSK | 23 | 45.3 | 42.8 | 0.94 | No significant change |
| VYDNALMPK | 88 | 62.1 | 15.4 | 0.25 | Protected upon ligand binding |
| FESNFNTK | 154 | 28.9 | 55.7 | 1.93 | Increased exposure upon ligand binding |
| ... | ... | ... | ... | ... | ... |
Visualization of Results
The results can be visualized by mapping the regions of protection or increased exposure onto the 3D structure of the protein, providing a structural context for the observed changes in solvent accessibility.
Caption: Mapping hydroxylamine footprinting data onto a protein structure.
Conclusion
Protein footprinting with Hydroxylamine-¹⁵N hydrochloride is a valuable method for investigating protein structure and interactions. By specifically targeting aspartic acid and asparagine residues and utilizing stable isotope labeling, this technique provides quantitative insights into changes in protein surface accessibility. The detailed protocol and data analysis workflow presented here offer a comprehensive guide for researchers in academia and the pharmaceutical industry to apply this powerful tool in their studies of protein function and drug discovery.
Application Notes and Protocols for Quantitative Proteomics Using Hydroxylamine-15N Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quantitative Proteomics with Stable Isotope Labeling
Quantitative proteomics is a powerful analytical methodology used to determine the relative or absolute abundance of proteins in complex biological samples. This approach is indispensable for understanding cellular processes, identifying disease biomarkers, and elucidating drug mechanisms of action. A cornerstone of accurate and robust quantitative proteomics is the use of stable isotope labeling coupled with mass spectrometry (MS).
The fundamental principle involves the incorporation of heavy, non-radioactive isotopes (such as ¹⁵N) into proteins or peptides. This creates a predictable mass difference between proteins from different samples (e.g., control vs. treated), enabling their differentiation and relative quantification by mass spectrometry. Because the isotopic labels are chemically identical to their light counterparts, the labeled and unlabeled peptides co-elute during liquid chromatography, and the ratio of their signal intensities in the mass spectrometer provides a precise measure of their relative abundance.
While metabolic labeling methods like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) and ¹⁵N metabolic labeling are powerful for in vivo studies, chemical labeling offers a versatile alternative for in vitro applications, particularly for samples that are not amenable to metabolic labeling, such as clinical tissues or biofluids. Hydroxylamine-¹⁵N hydrochloride presents a potential chemical labeling reagent for targeting specific amino acid residues.
Principle of Hydroxylamine-¹⁵N Hydrochloride Labeling
Hydroxylamine-¹⁵N hydrochloride (H₂¹⁵NOH·HCl) is a stable isotope-labeled compound where the nitrogen atom is the heavy ¹⁵N isotope. In proteomics, hydroxylamine can act as a nucleophile, selectively modifying the side chains of aspartic acid (Asp) and asparagine (Asn) residues in proteins and peptides under specific reaction conditions. This chemical modification introduces the ¹⁵N label, creating a mass shift that can be detected by mass spectrometry.
By labeling one peptide population with natural abundance (¹⁴N) hydroxylamine and another with Hydroxylamine-¹⁵N hydrochloride, the two samples can be mixed and analyzed together. The relative quantification is then achieved by comparing the peak intensities of the ¹⁴N-labeled and ¹⁵N-labeled peptide pairs in the mass spectrum. This strategy minimizes experimental variability introduced during sample processing and analysis.
Applications in Drug Development
Quantitative proteomics using stable isotope labeling is a critical tool in various stages of the drug development pipeline:
-
Target Identification and Validation: By comparing the proteomes of healthy versus diseased states, or treated versus untreated cells, researchers can identify proteins that are differentially expressed or modified, highlighting potential therapeutic targets.
-
Mechanism of Action Studies: Elucidating how a drug candidate affects cellular signaling pathways and protein networks provides crucial insights into its mechanism of action and potential off-target effects.
-
Biomarker Discovery: Identifying proteins that change in abundance or modification state in response to disease or treatment can lead to the discovery of biomarkers for patient stratification, monitoring treatment efficacy, and predicting toxicity.
-
Toxicoproteomics: Assessing changes in the proteome of cells or tissues upon exposure to a drug candidate can help in the early identification of potential toxicities.
Experimental Workflow for Quantitative Proteomics using Hydroxylamine-¹⁵N Labeling
The following diagram illustrates a general workflow for a quantitative proteomics experiment using chemical labeling with Hydroxylamine-¹⁵N hydrochloride.
Caption: A general experimental workflow for quantitative proteomics using Hydroxylamine-¹⁵N hydrochloride labeling.
Detailed Experimental Protocols
I. Protein Extraction and Digestion
-
Cell Lysis and Protein Extraction:
-
Harvest cells from control and treated conditions.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each extract using a standard protein assay (e.g., BCA assay).
-
-
Protein Reduction, Alkylation, and Digestion:
-
Take an equal amount of protein (e.g., 100 µg) from the control and treated samples.
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.
-
Cool the samples to room temperature.
-
Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate for 45 minutes in the dark at room temperature to alkylate cysteine residues.
-
Dilute the samples with 100 mM ammonium bicarbonate to reduce the concentration of denaturants.
-
Add sequencing-grade trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.
-
II. Peptide Labeling with Hydroxylamine-¹⁵N Hydrochloride
-
Peptide Desalting:
-
Acidify the peptide digests with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's protocol.
-
Elute the peptides and dry them completely using a vacuum centrifuge.
-
-
Labeling Reaction:
-
Reconstitute the dried peptides from the control sample in labeling buffer (e.g., 100 mM sodium acetate, pH 4.5).
-
Reconstitute the dried peptides from the treated sample in a separate tube with the same labeling buffer.
-
Prepare fresh solutions of hydroxylamine hydrochloride (¹⁴N) and Hydroxylamine-¹⁵N hydrochloride in the labeling buffer.
-
Add the ¹⁴N hydroxylamine solution to the control peptide sample.
-
Add the ¹⁵N hydroxylamine solution to the treated peptide sample. The optimal concentration and reaction time should be empirically determined, but a starting point could be 50 mM hydroxylamine incubated for 2 hours at 37°C.
-
-
Quenching and Sample Pooling:
-
Quench the labeling reaction by adding a suitable quenching reagent or by desalting the samples again using C18 SPE to remove excess labeling reagent.
-
After desalting and elution, combine the ¹⁴N-labeled control and ¹⁵N-labeled treated samples in a 1:1 ratio based on the initial protein amount.
-
Dry the pooled sample in a vacuum centrifuge.
-
III. LC-MS/MS Analysis and Data Processing
-
LC-MS/MS Analysis:
-
Reconstitute the final peptide mixture in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) mode, with MS1 scans for precursor ion detection and MS2 scans for peptide fragmentation and identification.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to analyze the raw mass spectrometry data.
-
Configure the software to search for variable modifications corresponding to the ¹⁴N and ¹⁵N hydroxylamine labeling on aspartic acid and asparagine residues.
-
The software will identify peptides, determine the ¹⁵N/¹⁴N ratios for peptide pairs, and calculate the relative protein abundance between the two samples.
-
Data Presentation
Quantitative proteomics data is typically presented in tables that summarize the identified proteins and their relative abundance changes between the compared samples.
Table 1: Illustrative Quantitative Proteomics Data for a Drug Efficacy Study
| Protein Accession | Gene Name | Protein Description | Log2 Fold Change (Treated/Control) | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.58 | 0.001 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.05 | 0.95 |
| Q06609 | MAPK1 | Mitogen-activated protein kinase 1 | -1.23 | 0.005 |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | -0.89 | 0.012 |
| P10415 | VIM | Vimentin | 0.21 | 0.67 |
Table 2: Example Data for Biomarker Discovery in a Disease Model
| Protein Accession | Gene Name | Protein Description | Log2 Fold Change (Diseased/Healthy) | q-value |
| P02768 | ALB | Serum albumin | -0.11 | 0.89 |
| P01023 | A2M | Alpha-2-macroglobulin | 2.10 | 0.0001 |
| P02763 | FGG | Fibrinogen gamma chain | 1.89 | 0.0005 |
| P00734 | HPT | Haptoglobin | 2.54 | < 0.0001 |
| P19823 | APOA1 | Apolipoprotein A-I | -1.50 | 0.002 |
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway that is often implicated in cancer and is a common target for drug development. Quantitative proteomics can be used to measure changes in the abundance and phosphorylation of proteins within such pathways upon drug treatment.
Application Notes and Protocols: 15N NMR Spectroscopy Techniques with Hydroxylamine-15N Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxylamine-15N hydrochloride ([¹⁵N]H₂NOH·HCl) is a versatile reagent in modern chemical and biological research, particularly when coupled with Nitrogen-15 (¹⁵N) Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁵N nucleus, with a spin of 1/2, provides sharp NMR signals, offering a sensitive probe for investigating molecular structure, reaction mechanisms, and intermolecular interactions. The low natural abundance of ¹⁵N (0.37%) makes isotopic labeling with reagents like this compound a powerful technique to eliminate background noise and selectively observe specific nitrogen atoms within a system.[1][2]
These application notes provide detailed protocols for utilizing this compound in conjunction with ¹⁵N NMR spectroscopy for three key applications: studying protein-ligand interactions, probing carbonyl functionalities in small molecules, and monitoring reaction kinetics in real-time.
Application 1: Probing Protein-Ligand Interactions using Chemical Shift Perturbation
Objective: To identify the binding site of a ligand on a protein by labeling accessible aspartic and asparagine acid side chains with this compound and monitoring changes in the ¹⁵N chemical shifts upon ligand titration. This technique, known as Chemical Shift Perturbation (CSP) mapping, is a cornerstone of fragment-based drug discovery (FBDD).[1][3][4][5][6][7]
Signaling Pathway and Experimental Workflow
The underlying principle involves the covalent modification of protein side chains, introducing a ¹⁵N-labeled probe. The chemical environment of this probe is sensitive to conformational changes induced by ligand binding, which are detected as shifts in the NMR spectrum.
Experimental Protocol
1. Sample Preparation: ¹⁵N-Labeling of Target Protein
-
Materials:
-
Procedure:
-
Dissolve the target protein in the reaction buffer to a final concentration of approximately 0.1-0.5 mM.
-
Prepare a stock solution of 1 M this compound in the reaction buffer.
-
Add the this compound stock solution to the protein solution to a final concentration of 0.1-0.5 M. The optimal concentration may need to be determined empirically.
-
Incubate the reaction mixture at 37°C for 2-4 hours. The reaction time may require optimization.
-
Remove excess labeling reagent and exchange the buffer to the NMR buffer using a desalting column.
-
Concentrate the protein to the desired NMR concentration (typically 0.1-0.5 mM).[8]
-
Verify labeling efficiency using mass spectrometry.
-
2. NMR Data Acquisition: ¹H-¹⁵N HSQC Titration
-
Instrumentation: NMR spectrometer equipped with a cryoprobe is recommended for enhanced sensitivity.
-
Procedure:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in the absence of the ligand.[3]
-
Prepare a stock solution of the ligand in the NMR buffer.
-
Perform a stepwise titration by adding increasing molar equivalents of the ligand to the protein sample (e.g., 0.2, 0.5, 1.0, 2.0, 5.0, and 10.0 equivalents).
-
Acquire a ¹H-¹⁵N HSQC spectrum after each addition of the ligand.
-
-
Typical Acquisition Parameters for ¹H-¹⁵N HSQC:
-
Pulse Program: Standard sensitivity-enhanced gradient HSQC (e.g., hsqcetf3gpsi on Bruker systems).[10]
-
¹H Spectral Width: 12-16 ppm.
-
¹⁵N Spectral Width: 30-40 ppm (centered around the expected chemical shifts of the labeled side chains).
-
Acquisition Time (¹H): 100-150 ms.
-
Acquisition Time (¹⁵N): 50-100 ms.
-
Recycle Delay: 1.0-1.5 s.
-
Number of Scans: 16-64 (depending on sample concentration).
-
3. Data Processing and Analysis
-
Process the 2D NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Overlay the series of ¹H-¹⁵N HSQC spectra to visualize the chemical shift perturbations.
-
Calculate the weighted average chemical shift difference (Δδ) for each perturbed residue using the following equation: Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ] where Δδ_H and Δδ_N are the changes in the ¹H and ¹⁵N chemical shifts, respectively, and α is a scaling factor (typically ~0.14-0.2) to account for the different chemical shift ranges.[7]
-
Plot the Δδ values against the protein residue number to create a CSP map. Residues with significant chemical shift perturbations are likely located at or near the ligand-binding site.
Quantitative Data
| Parameter | Typical Range | Notes |
| ¹⁵N Chemical Shift (labeled Asp/Asn) | 110 - 130 ppm | Relative to liquid NH₃. Can vary based on local environment. |
| ¹H Chemical Shift (amide protons) | 6.5 - 9.0 ppm | |
| Chemical Shift Perturbation (Δδ) | 0.05 - 1.0 ppm | Significant perturbations are typically > mean + 1 standard deviation.[11] |
| Dissociation Constant (Kd) | µM to mM range | Can be determined by fitting the titration curves of Δδ vs. ligand concentration. |
Application 2: Probing Carbonyl Functionality in Small Molecules
Objective: To identify and characterize carbonyl groups (aldehydes and ketones) in small molecules, natural products, or metabolites by reacting them with this compound to form ¹⁵N-labeled oximes, which are then analyzed by ¹⁵N NMR.
Reaction Pathway
Hydroxylamine reacts with aldehydes and ketones in a condensation reaction to form oximes. The ¹⁵N label is incorporated into the C=N bond of the oxime, providing a distinct NMR signature.[12][13]
Experimental Protocol
1. Sample Preparation: Oximation Reaction
-
Materials:
-
Carbonyl-containing compound (5-25 mg).[9]
-
This compound (1.1 - 1.5 molar equivalents).
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃).
-
Base (optional, e.g., pyridine-d₅ or NaOAc) to neutralize HCl and facilitate the reaction.
-
-
Procedure:
-
Dissolve the carbonyl-containing compound in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Add this compound to the solution.
-
If necessary, add a small amount of a deuterated base to facilitate the reaction.
-
The reaction can often be monitored directly in the NMR tube at room temperature. Gentle heating may be required for less reactive carbonyls.
-
2. NMR Data Acquisition and Analysis
-
1D ¹⁵N NMR:
-
Pulse Program: Simple pulse-acquire with proton decoupling (e.g., zgig on Bruker systems).
-
Recycle Delay: 5-10 s (¹⁵N T₁ values can be long).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (can be several hundred to thousands).
-
-
2D ¹H-¹⁵N HMBC: This is often more sensitive and informative than 1D ¹⁵N NMR.
-
Pulse Program: Standard gradient HMBC (e.g., hmbcgplpndqf on Bruker systems).
-
Optimization: The long-range coupling delay should be optimized for expected ²J(¹⁵N,¹H) and ³J(¹⁵N,¹H) couplings (typically 4-10 Hz).
-
This experiment will show correlations between the ¹⁵N of the oxime and protons two or three bonds away, confirming the location of the original carbonyl group.
-
Quantitative Data
| Parameter | Typical Range for Oximes | Notes |
| ¹⁵N Chemical Shift (δ¹⁵N) | 340 - 410 ppm | Relative to liquid NH₃. Aldoximes and ketoximes have distinct ranges.[14] |
| ¹J(¹⁵N,¹H) | ~90 - 100 Hz | For the N-OH proton, if observable. |
| ²J(¹⁵N,¹H) | 2 - 15 Hz | Coupling to protons on the α-carbon. |
| ³J(¹⁵N,¹H) | 0 - 5 Hz | Coupling to protons on the β-carbon. |
Application 3: Real-Time Monitoring of Reaction Kinetics
Objective: To quantitatively monitor the progress of a reaction involving this compound by acquiring a series of 1D ¹⁵N NMR spectra over time.
Logical Relationship
The intensity of the NMR signal is directly proportional to the concentration of the corresponding nucleus. By monitoring the decrease in the reactant's ¹⁵N signal and the increase in the product's ¹⁵N signal, the reaction kinetics can be determined.[15][16][17][18]
Experimental Protocol
1. Sample Preparation and Reaction Initiation
-
Materials:
-
Reactants, including this compound.
-
Deuterated solvent.
-
NMR tube.
-
-
Procedure:
-
Prepare solutions of the reactants in the deuterated solvent.
-
Place the solution of the reactant that is not ¹⁵N-labeled in the NMR tube inside the spectrometer and shim the instrument.
-
To initiate the reaction, inject the solution of this compound into the NMR tube and mix rapidly.
-
Immediately start the NMR acquisition.
-
2. NMR Data Acquisition: Time-Resolved 1D ¹⁵N NMR
-
Procedure:
-
Set up a series of 1D ¹⁵N NMR experiments to be acquired automatically at predefined time intervals.
-
The time interval between experiments should be chosen based on the expected reaction rate.
-
-
Acquisition Parameters for Quantitative 1D ¹⁵N NMR:
-
Pulse Program: 1D pulse-acquire with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).[2]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any ¹⁵N nucleus in the sample to ensure full relaxation and accurate quantification.
-
Number of Scans: Keep this number low to improve the time resolution, while ensuring adequate signal-to-noise.
-
3. Data Processing and Kinetic Analysis
-
Process each 1D ¹⁵N spectrum in the series.
-
Integrate the signals corresponding to the ¹⁵N in the reactant (this compound) and the ¹⁵N-containing product(s).
-
Normalize the integrals to an internal standard or to the total ¹⁵N signal intensity if it remains constant.
-
Plot the concentration (proportional to the integral) of the reactant and product(s) as a function of time.
-
Fit the data to the appropriate rate equations to determine the reaction order and rate constants.
Quantitative Data
| Parameter | Application | Notes |
| ¹⁵N Signal Integral | Proportional to concentration | Requires proper relaxation delay (≥ 5 x T₁) and suppression of NOE for accuracy. |
| Rate Constant (k) | Determined from kinetic plots | Units will depend on the reaction order. |
| Half-life (t₁/₂) | Calculated from the rate constant | Provides a measure of reaction speed. |
Conclusion
The use of this compound in combination with ¹⁵N NMR spectroscopy offers a powerful and versatile platform for addressing a wide range of challenges in chemical and biological research. The protocols and data presented in these application notes provide a foundation for researchers, scientists, and drug development professionals to implement these advanced techniques in their own laboratories. From elucidating protein-ligand interactions and characterizing molecular structures to quantifying reaction kinetics, ¹⁵N NMR with isotopic labeling is an indispensable tool for generating high-resolution, unambiguous data.
References
- 1. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 5. protein-nmr.org.uk [protein-nmr.org.uk]
- 6. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]
- 7. researchgate.net [researchgate.net]
- 8. nmr-bio.com [nmr-bio.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Systematic ab initio study of 15N-15N and 15N-1H spin-spin coupling constants across N-H+-N hydrogen bonds: predicting N-N and N-H coupling constants and relating them to hydrogen bond type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 15N-1H Scalar Coupling Perturbation: An Additional Probe for Measuring Structural Changes Due to Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. Khan Academy [khanacademy.org]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative NMR [imserc.northwestern.edu]
- 16. imserc.northwestern.edu [imserc.northwestern.edu]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Mass Spectrometry Analysis of Peptides Labeled with Hydroxylamine-15N Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Principle and Applications
Principle: Hydroxylamine-¹⁵N hydrochloride (H₂¹⁵NOH·HCl) is a stable isotope-labeling reagent used for the quantitative analysis of specific post-translational modifications (PTMs) in peptides and proteins by mass spectrometry (MS). The labeling strategy relies on the reaction of the ¹⁵N-hydroxylamine with specific functional groups within the peptide. A primary application is the labeling of succinimide intermediates that are formed during the deamidation of asparagine (Asn) residues.[1][2] This reaction opens the succinimide ring, incorporating the ¹⁵N label and resulting in a distinct mass shift that can be readily detected by MS.
Deamidation is a common non-enzymatic modification that can affect a protein's structure, stability, and function.[2][3][4] It is a critical quality attribute monitored in biopharmaceutical proteins, as it can impact bioactivity and immunogenicity.[3][5] The use of ¹⁵N-hydroxylamine allows for the differentiation and relative quantification of deamidated species from their native counterparts.
Key Applications:
-
Quantitative Analysis of Protein Deamidation: Accurately quantify the extent of asparagine deamidation in therapeutic proteins, such as monoclonal antibodies, during development, stability testing, and quality control.[1][2]
-
Studying Protein Aging and Stability: Deamidation has been described as a "molecular clock" for in-vivo biological processes.[2][5] This labeling technique can be used to study protein turnover and degradation pathways associated with aging and disease.[2][4]
-
Site-Specific PTM Analysis: Pinpoint the specific asparagine residues that are susceptible to deamidation within a protein sequence.
Experimental Workflow and Chemical Reaction
The overall process involves protein digestion, peptide labeling with ¹⁵N-hydroxylamine, sample cleanup, and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).
Caption: High-level experimental workflow for ¹⁵N-hydroxylamine labeling.
The labeling reaction specifically targets the succinimide intermediate of a deamidating asparagine residue. The ¹⁵N-hydroxylamine attacks the carbonyl group, leading to the opening of the five-membered ring and the formation of a stable covalent bond. This results in a mixture of ¹⁵N-labeled aspartic acid and iso-aspartic acid residues.
Caption: Simplified diagram of the labeling reaction mechanism.
Detailed Experimental Protocol
This protocol provides a general guideline for labeling tryptic peptides derived from a monoclonal antibody (mAb). Optimization may be required for different protein samples.
Materials and Reagents:
-
Purified protein sample (e.g., IgG1 antibody)
-
Tris-HCl buffer (1 M, pH 7.5 and pH 9.0)
-
Guanidine Hydrochloride (8 M)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, MS-grade
-
Hydroxylamine-¹⁵N hydrochloride (≥98 atom % ¹⁵N)[6]
-
Formic Acid (FA)
-
Acetonitrile (ACN)
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Ultrapure water
Procedure:
-
Protein Denaturation, Reduction, and Alkylation: a. To 100 µg of the protein sample, add 8 M Guanidine-HCl and 1 M Tris-HCl (pH 7.5) to achieve final concentrations of 6 M and 100 mM, respectively. b. Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds. c. Cool the sample to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark for 45 minutes to alkylate cysteine residues.[7]
-
Buffer Exchange and Tryptic Digestion: a. Exchange the buffer of the protein solution to a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0) using a suitable method like microdialysis or buffer exchange columns. b. Add MS-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.[7]
-
Hydroxylamine-¹⁵N Labeling: a. Prepare a fresh 2 M solution of Hydroxylamine-¹⁵N hydrochloride in a suitable buffer (e.g., 1 M Na-phosphate, pH 7.0). b. Add the labeling solution to the peptide digest to a final concentration of 0.5 - 2.0 M.[8] c. Adjust the pH of the reaction mixture to ~7.0-7.5. d. Incubate the reaction at 45°C for 2 hours.[8]
-
Sample Cleanup: a. Stop the reaction by acidifying the sample with formic acid to a final concentration of 1%. b. Desalt the labeled peptide mixture using a C18 SPE cartridge according to the manufacturer's protocol. This step removes excess reagents and salts that can interfere with MS analysis. c. Elute the peptides and dry them completely using a vacuum centrifuge.
-
LC-MS/MS Analysis: a. Reconstitute the dried peptides in a solution suitable for LC-MS injection (e.g., 0.1% formic acid in 2% acetonitrile). b. Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-LC system. c. Use a data-dependent acquisition (DDA) method to acquire both MS1 full scans and MS2 fragmentation spectra.[9]
Data Presentation and Analysis
Data analysis involves identifying peptides and quantifying the relative abundance of the labeled (deamidated) versus unlabeled (native) forms.
-
Peptide Identification: Search the acquired MS/MS data against the protein sequence database. Include variable modifications for deamidation (+0.984 Da) on Asn and Gln, and the ¹⁵N-hydroxylamine labeled deamidation product on Asn. The mass of the labeled residue will be increased by approximately 1 Da compared to a standard deamidation event due to the incorporation of the ¹⁵N atom.
-
Quantification: The extent of deamidation at a specific site is calculated by comparing the peak areas from the Extracted Ion Chromatograms (XICs) for the labeled and unlabeled peptide pairs.[1]
% Deamidation = [Area(¹⁵N-labeled peptide) / (Area(¹⁵N-labeled peptide) + Area(unlabeled peptide))] x 100
Example Quantitative Data:
The following table summarizes the quantification of deamidation at a specific Asn site in a therapeutic mAb subjected to forced degradation conditions (incubation at pH 8.5 for several days).
| Days at pH 8.5 | Unlabeled Peptide XIC Area (Arbitrary Units) | ¹⁵N-Labeled Peptide XIC Area (Arbitrary Units) | % Deamidation |
| 0 | 1.85E+08 | 1.12E+06 | 0.6% |
| 1 | 1.62E+08 | 1.58E+07 | 8.9% |
| 3 | 1.15E+08 | 4.95E+07 | 30.1% |
| 7 | 0.55E+08 | 8.21E+07 | 59.9% |
This data clearly shows a time-dependent increase in deamidation at the monitored site under alkaline stress, providing critical stability information for the biopharmaceutical.[1]
References
- 1. support.proteinmetrics.com [support.proteinmetrics.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in mass spectrometric analysis of protein deamidation. | Semantic Scholar [semanticscholar.org]
- 4. Mass spectrometric analysis of protein deamidation - A focus on top-down and middle-down mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 羟胺-15N 盐酸盐 ≥98 atom % 15N, ≥95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Selective Cleavage of Isoaspartyl Peptide Bonds by Hydroxylamine after Methyltransferase Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotopic Labeling of Small Molecules with Hydroxylamine-15N Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic labeling is a powerful technique used to trace molecules through biological systems and analytical platforms.[1] The incorporation of stable isotopes, such as Nitrogen-15 (¹⁵N), into small molecules allows for their unambiguous detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] Hydroxylamine-¹⁵N hydrochloride (H₂¹⁵NOH·HCl) is a versatile reagent for introducing a ¹⁵N label into small molecules containing aldehyde or ketone functional groups. The reaction, known as oximation, is robust and proceeds under mild conditions to form a stable ¹⁵N-labeled oxime derivative.[3][4]
These ¹⁵N-labeled molecules are invaluable tools in drug discovery and development. They serve as internal standards for quantitative MS-based assays, aiding in pharmacokinetic and pharmacodynamic studies.[5] Furthermore, ¹⁵N labeling is instrumental in NMR-based structural biology to study drug-target interactions and elucidate metabolic pathways.[6]
This document provides a detailed, step-by-step guide for the isotopic labeling of small molecules containing carbonyl groups using Hydroxylamine-¹⁵N hydrochloride.
Reaction Principle
The isotopic labeling strategy is based on the nucleophilic addition of Hydroxylamine-¹⁵N to an aldehyde or a ketone, followed by dehydration to form the corresponding ¹⁵N-labeled oxime. The reaction is typically carried out in the presence of a mild base to neutralize the hydrochloride salt and free the hydroxylamine nucleophile.[7]
Figure 1. General reaction scheme for the isotopic labeling of a ketone with Hydroxylamine-¹⁵N hydrochloride.
Experimental Protocols
Herein, two representative protocols for the ¹⁵N-labeling of small molecules are presented: a classical solution-phase method and a solvent-free grinding method. The choice of method will depend on the properties of the substrate and the desired scale of the reaction.
Protocol 1: Classical Solution-Phase Oximation
This method is suitable for a wide range of aldehydes and ketones that are soluble in common organic solvents like ethanol or methanol.
Materials:
-
Aldehyde or Ketone Substrate (1.0 mmol)
-
Hydroxylamine-¹⁵N hydrochloride (≥98 atom % ¹⁵N) (1.2 mmol)[3][8]
-
Pyridine or Sodium Acetate (2.0 mmol)
-
Ethanol or Methanol (10 mL)
-
Deionized Water
-
Ethyl Acetate or Dichloromethane
-
1 M Hydrochloric Acid (for pyridine work-up)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and Hydroxylamine-¹⁵N hydrochloride (1.2 mmol) in ethanol (10 mL).[3]
-
Base Addition: Add pyridine (2.0 mmol) or sodium acetate to the mixture to act as a base.[3][7]
-
Reaction: Stir the mixture at room temperature or heat to reflux (40-80°C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 4 hours depending on the reactivity of the carbonyl compound.[3]
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent using a rotary evaporator.
-
Add deionized water (20 mL) to the residue.
-
Extract the product with ethyl acetate or dichloromethane (3 x 20 mL).[3][9]
-
If pyridine was used, combine the organic layers and wash with 1 M hydrochloric acid (2 x 15 mL) to remove the pyridine, followed by a wash with deionized water (20 mL).[3]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ¹⁵N-labeled oxime.[3][9]
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.[3][6][9]
Protocol 2: Solvent-Free Grinding Method
This environmentally friendly method is efficient for solid-state reactions and can lead to high yields in a short amount of time.[8][10]
Materials:
-
Aldehyde or Ketone Substrate (1.0 mmol)
-
Hydroxylamine-¹⁵N hydrochloride (≥98 atom % ¹⁵N) (1.2 mmol)[8]
-
Sodium Carbonate (Na₂CO₃) (1.5 mmol) or Bismuth(III) oxide (Bi₂O₃) (0.6 mmol) as a catalyst[8][10]
-
Mortar and Pestle
-
Ethyl Acetate
-
Deionized Water
-
Filter paper and funnel
Procedure:
-
Mixing: In a mortar, combine the aldehyde or ketone (1.0 mmol), Hydroxylamine-¹⁵N hydrochloride (1.2 mmol), and sodium carbonate (1.5 mmol) or Bi₂O₃ (0.6 mmol).[8][10]
-
Grinding: Grind the mixture with a pestle for the required time. Reaction progress can be monitored by TLC. Typical reaction times range from 1.5 to 30 minutes.[8]
-
Extraction:
-
Upon completion, add ethyl acetate (2 x 10 mL) to the reaction mixture and triturate well.
-
Filter the mixture to remove the inorganic salts or catalyst.[8]
-
-
Isolation:
Data Presentation
The efficiency of the oximation reaction can vary depending on the substrate and the chosen protocol. The following table summarizes typical reaction times and yields for the conversion of various aldehydes and ketones to their corresponding oximes using hydroxylamine hydrochloride, which are directly applicable to the ¹⁵N-labeled counterpart.
| Entry | Substrate (Aldehyde/Ketone) | Method | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Grinding (Bi₂O₃) | 1.5 min | 98 | [8] |
| 2 | 4-Chlorobenzaldehyde | Grinding (Bi₂O₃) | 1.5 min | 98 | [8] |
| 3 | Cinnamaldehyde | Grinding (Bi₂O₃) | 3 min | 95 | [8] |
| 4 | Acetophenone | Grinding (Bi₂O₃) | 10 min | 92 | [8] |
| 5 | Cyclohexanone | Grinding (Bi₂O₃) | 5.5 min | 95 | [8] |
| 6 | Benzaldehyde | Solution (Oxalic Acid) | 60 min | 95 | [9] |
| 7 | Acetophenone | Solution (Oxalic Acid) | 90 min | 95 | [9] |
| 8 | 4-Nitrobenzaldehyde | Solution (Reflux in Ethanol) | 2 h | 94 | [3] |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for Solution-Phase ¹⁵N-Oxime Synthesis.
Caption: Workflow for Solvent-Free ¹⁵N-Oxime Synthesis.
Analytical Characterization
Confirmation of successful ¹⁵N-labeling is typically achieved through mass spectrometry and NMR spectroscopy.
-
Mass Spectrometry (MS): The most direct evidence of labeling is the observation of a mass shift in the molecular ion peak. The mass of the ¹⁵N-labeled oxime will be one mass unit higher (M+1) than the corresponding unlabeled (¹⁴N) oxime.[11] Isotope dilution mass spectrometry can be used for accurate quantification by comparing the signal of the ¹⁵N-labeled internal standard to the unlabeled analyte.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁵N is a spin-1/2 nucleus, making it NMR active.[6] ¹⁵N NMR or ¹H-¹⁵N heteronuclear correlation spectra (like HSQC or HMBC) can confirm the position of the label and provide structural information about the molecule and its interactions.[6]
Safety and Handling
-
Hydroxylamine hydrochloride is a hazardous substance. It is harmful if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing cancer.[12]
-
Always handle Hydroxylamine-¹⁵N hydrochloride in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before use.
References
- 1. researchgate.net [researchgate.net]
- 2. US6235935B1 - Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Oxime Formation Step Optimization | PPT [slideshare.net]
- 5. US7309608B2 - Method of analysis of aldehyde and ketone by mass spectrometry - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 10. asianpubs.org [asianpubs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
Application of Hydroxylamine-15N hydrochloride in metabolic flux analysis.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful methodology for elucidating the rates of metabolic reactions within biological systems. The use of stable isotope tracers, such as ¹⁵N-labeled compounds, allows for the precise tracking of atoms through metabolic pathways, providing a quantitative understanding of cellular metabolism. Hydroxylamine-¹⁵N hydrochloride (¹⁵NH₂OH·HCl) serves as a valuable tracer for investigating nitrogen assimilation and metabolism. As a source of heavy nitrogen, it can be incorporated into various nitrogen-containing biomolecules, including amino acids and nucleotides. This allows researchers to trace the flow of nitrogen and quantify the fluxes through key metabolic pathways. This document provides detailed application notes and protocols for the use of Hydroxylamine-¹⁵N hydrochloride in metabolic flux analysis.
Principle of ¹⁵N Metabolic Labeling
Stable isotope labeling with ¹⁵N involves introducing a substrate enriched with the heavy nitrogen isotope (¹⁵N) into a biological system. As the cells metabolize this substrate, the ¹⁵N atoms are incorporated into newly synthesized molecules. The resulting mass shift in these molecules can be detected by mass spectrometry (MS), allowing for the differentiation between pre-existing (unlabeled) and newly synthesized (labeled) pools of metabolites. By measuring the rate of ¹⁵N incorporation and the distribution of isotopologues, the rates of metabolic reactions (fluxes) can be calculated.
Hydroxylamine, as a nitrogen source, can be assimilated by various organisms and incorporated into the nitrogen metabolic network. The use of ¹⁵NH₂OH·HCl enables the tracing of nitrogen from hydroxylamine into central nitrogen metabolism, providing insights into pathways of nitrogen assimilation and utilization.
Key Applications
-
Elucidation of Nitrogen Assimilation Pathways: Tracing the incorporation of ¹⁵N from hydroxylamine into amino acids like glutamate, glutamine, and aspartate can reveal the primary pathways of nitrogen assimilation.
-
Quantification of Metabolic Fluxes: Determining the rate of nitrogen incorporation into various biomolecules allows for the quantification of fluxes through specific metabolic pathways.
-
Studying the Effects of Perturbations: MFA with ¹⁵NH₂OH·HCl can be used to investigate how genetic modifications, drug treatments, or environmental changes affect nitrogen metabolism.
-
Drug Development: Understanding the metabolic pathways that are essential for the survival of pathogens or cancer cells can aid in the identification of novel drug targets.
Experimental Workflow
The experimental workflow for metabolic flux analysis using Hydroxylamine-¹⁵N hydrochloride typically involves several key steps, from cell culture and labeling to sample analysis and data interpretation.
Experimental Protocols
Protocol 1: ¹⁵N Labeling of E. coli with Hydroxylamine-¹⁵N Hydrochloride
This protocol describes the labeling of E. coli using a minimal medium with Hydroxylamine-¹⁵N hydrochloride as a nitrogen source.
Materials:
-
E. coli strain of interest
-
M9 minimal medium components (without NH₄Cl)
-
Hydroxylamine-¹⁵N hydrochloride (¹⁵NH₂OH·HCl)
-
Glucose (or other carbon source)
-
Sterile stock solutions: 1 M MgSO₄, 1 M CaCl₂, 1000x trace elements solution
-
Lysis buffer (e.g., 80:20 methanol:water, pre-chilled to -80°C)
-
Chloroform
Procedure:
-
Prepare ¹⁵N Labeling Medium:
-
Prepare 1 liter of M9 minimal medium, omitting ammonium chloride.
-
Autoclave to sterilize.
-
Aseptically add sterile glucose to a final concentration of 0.4%.
-
Add 2 mL of 1 M MgSO₄ and 100 µL of 1 M CaCl₂.
-
Add 1 mL of 1000x trace elements solution.
-
Add Hydroxylamine-¹⁵N hydrochloride to the desired final concentration (e.g., 1 mM). The optimal concentration should be determined empirically.
-
-
Cell Culture and Labeling:
-
Inoculate a pre-culture of E. coli in a rich medium (e.g., LB) and grow to mid-log phase.
-
Harvest the cells by centrifugation and wash twice with M9 minimal medium (without a nitrogen source) to remove any residual nitrogen.
-
Inoculate the ¹⁵N labeling medium with the washed pre-culture to an initial OD₆₀₀ of ~0.05.
-
Grow the culture at 37°C with shaking. Monitor cell growth by measuring OD₆₀₀.
-
Harvest cells during the mid-logarithmic growth phase by centrifugation (e.g., 5000 x g for 10 min at 4°C).
-
-
Metabolism Quenching and Metabolite Extraction:
-
Rapidly quench metabolism by resuspending the cell pellet in 1 mL of ice-cold 80:20 methanol:water.
-
Immediately freeze the cell suspension in liquid nitrogen.
-
Thaw the samples on ice and lyse the cells by sonication or bead beating.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 min at 4°C) to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
To separate polar metabolites, add 500 µL of chloroform and 200 µL of water. Vortex vigorously and centrifuge to induce phase separation.
-
Carefully collect the upper aqueous phase containing polar metabolites.
-
Dry the metabolite extract using a vacuum concentrator. Store at -80°C until derivatization and analysis.
-
Protocol 2: Derivatization of Metabolites for GC-MS Analysis
This protocol describes a two-step derivatization process involving methoximation followed by silylation, which is suitable for the analysis of many primary metabolites, including amino acids and organic acids.
Materials:
-
Dried metabolite extract
-
Methoxyamine hydrochloride (MeOX) solution (20 mg/mL in pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine
-
Heating block or incubator
Procedure:
-
Methoximation:
-
Add 50 µL of methoxyamine hydrochloride solution to the dried metabolite extract.
-
Vortex for 1 minute to ensure complete dissolution.
-
Incubate at 30°C for 90 minutes with shaking. This step converts carbonyl groups (aldehydes and ketones) to their methoxime derivatives, preventing the formation of multiple peaks for certain metabolites in the chromatogram.
-
-
Silylation:
-
Add 80 µL of MSTFA with 1% TMCS to the reaction mixture.
-
Vortex for 1 minute.
-
Incubate at 37°C for 30 minutes with shaking. This step derivatizes polar functional groups (-OH, -NH, -SH) with trimethylsilyl groups, increasing their volatility for GC-MS analysis.
-
-
Sample Analysis:
-
After derivatization, transfer the sample to a GC-MS autosampler vial.
-
Analyze the sample using a suitable GC-MS method. The GC temperature program and MS parameters should be optimized for the specific metabolites of interest.
-
Data Presentation
The quantitative data obtained from MFA experiments can be summarized in tables to facilitate comparison between different conditions.
Table 1: ¹⁵N Incorporation into Amino Acids in E. coli after Labeling with Hydroxylamine-¹⁵N Hydrochloride
| Amino Acid | ¹⁵N Enrichment (%) at 1 hour | ¹⁵N Enrichment (%) at 4 hours |
| Glutamate | 45.2 ± 3.1 | 89.5 ± 2.5 |
| Glutamine | 52.8 ± 4.5 | 92.1 ± 1.8 |
| Aspartate | 38.6 ± 2.9 | 85.3 ± 3.2 |
| Alanine | 35.1 ± 3.5 | 80.7 ± 4.1 |
| Proline | 25.9 ± 2.1 | 75.4 ± 3.7 |
Data are presented as mean ± standard deviation (n=3). The enrichment represents the percentage of the metabolite pool that is labeled with ¹⁵N.
Visualization of Metabolic Pathways
Diagrams created using Graphviz (DOT language) can effectively visualize the flow of the ¹⁵N label through metabolic pathways.
Nitrogen Assimilation Pathway
The following diagram illustrates the central pathways of nitrogen assimilation, showing the incorporation of ¹⁵N from hydroxylamine into key amino acids.
Conclusion
Hydroxylamine-¹⁵N hydrochloride is a valuable tool for metabolic flux analysis, enabling researchers to quantitatively investigate nitrogen metabolism. The protocols and guidelines presented in this document provide a framework for designing and conducting ¹⁵N labeling experiments. By combining stable isotope tracing with advanced analytical techniques like GC-MS and LC-MS/MS, a deeper understanding of the intricate network of metabolic reactions can be achieved, with significant implications for basic research, biotechnology, and drug development.
Application Notes and Protocols for Studying Nitrogen Assimilation with Hydroxylamine-15N Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for designing and executing experiments to trace the assimilation of nitrogen from Hydroxylamine-15N hydrochloride in biological systems. The protocols are intended to be adaptable for various research applications, from microbial and plant science to drug metabolism studies.
Introduction to Nitrogen Assimilation and Hydroxylamine
Nitrogen is an essential element for all life, forming the backbone of amino acids, nucleic acids, and other critical biomolecules. The process by which organisms take up and incorporate inorganic nitrogen into organic compounds is known as nitrogen assimilation. Hydroxylamine (NH₂OH) is a key, albeit reactive, intermediate in several nitrogen cycle pathways, including nitrification (the oxidation of ammonia to nitrite) and anaerobic ammonium oxidation (anammox).[1][2] The use of stable isotope-labeled hydroxylamine, specifically this compound, allows researchers to trace the metabolic fate of this compound with high precision using mass spectrometry and other isotope analysis techniques.[3] This enables the elucidation of metabolic pathways, quantification of nitrogen fluxes, and identification of enzymes involved in hydroxylamine metabolism.
Core Concepts of 15N Isotope Tracing
Stable isotope tracing with 15N is a powerful technique for studying metabolic pathways.[3] By introducing a substrate enriched with the heavy isotope 15N, researchers can distinguish the atoms from the tracer molecule from the naturally abundant 14N in the biological system. The incorporation of 15N into various metabolites is then quantified, providing a dynamic view of metabolic processes.
Data Presentation
Table 1: Hypothetical 15N Enrichment in Nitrogen-Containing Metabolites Following Incubation with this compound in a Microbial Culture.
This table represents potential data from a time-course experiment designed to track the assimilation of 15N from hydroxylamine into key amino acids.
| Time Point (minutes) | ¹⁵N Enrichment (Atom % Excess) in Ammonia | ¹⁵N Enrichment (Atom % Excess) in Glutamate | ¹⁵N Enrichment (Atom % Excess) in Glutamine | ¹⁵N Enrichment (Atom % Excess) in Alanine |
| 0 | 0 | 0 | 0 | 0 |
| 5 | 85.2 ± 4.3 | 15.7 ± 1.2 | 8.9 ± 0.9 | 2.1 ± 0.3 |
| 15 | 62.5 ± 3.1 | 45.3 ± 2.8 | 25.1 ± 1.9 | 10.5 ± 1.1 |
| 30 | 35.1 ± 2.5 | 68.9 ± 4.1 | 50.2 ± 3.5 | 28.7 ± 2.2 |
| 60 | 12.8 ± 1.3 | 75.4 ± 5.0 | 65.8 ± 4.7 | 45.3 ± 3.8 |
Data are presented as mean ± standard deviation (n=3). Atom % excess is calculated by subtracting the natural abundance of 15N from the measured 15N abundance.
Table 2: Assimilation of 1 mM ¹⁵NO₂⁻ by 60-min incubation to amino acids in the green and white leaf segments from 15-day-old albino mutant rice plants in darkness.[4]
This table, adapted from a study by Yoneyama (1981), demonstrates the incorporation of 15N from nitrite, a compound closely related to hydroxylamine in the nitrogen cycle, into amino acids in plant tissues. This provides a reference for expected patterns of nitrogen assimilation.
| Amino Acid | ¹⁵N atom % excess | % distribution of ¹⁵N |
| Green Leaf | ||
| Glutamine (amide-N) | 21.1 | 51.2 |
| Glutamine (amino-N) | 6.43 | 15.6 |
| Glutamate | 6.43 | 15.6 |
| Aspartate | 3.59 | 8.7 |
| Asparagine (amide-N) | 3.96 | 9.6 |
| Asparagine (amino-N) | 3.59 | 8.7 |
| White Leaf | ||
| Glutamine (amide-N) | 12.0 | 58.0 |
| Glutamine (amino-N) | 1.86 | 9.0 |
| Glutamate | 1.86 | 9.0 |
| Aspartate | 0.83 | 4.0 |
| Asparagine (amide-N) | 4.14 | 20.0 |
| Asparagine (amino-N) | 0.83 | 4.0 |
N-labeling (atom % excess) of Na¹⁵NO₂ was 99.2.
Experimental Protocols
Protocol 1: Tracing Hydroxylamine-15N Assimilation in Cell Culture (e.g., Bacteria, Yeast, or Mammalian Cells)
This protocol outlines a general procedure for introducing this compound to a cell culture and preparing samples for mass spectrometry analysis.
Materials:
-
Cell culture of interest
-
Appropriate growth medium
-
This compound (≥98 atom % 15N)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution (e.g., 60% methanol, -80°C)
-
Extraction solvent (e.g., 80% methanol)
-
Centrifuge
-
Lyophilizer or vacuum concentrator
-
Sample vials for mass spectrometry
Procedure:
-
Cell Culture Preparation: Grow cells to the desired density (e.g., mid-log phase) in their standard growth medium.
-
Tracer Introduction:
-
Prepare a stock solution of this compound in sterile water or an appropriate buffer.
-
Spike the cell culture with the this compound solution to a final concentration that is non-toxic yet sufficient for detection (concentration to be optimized for the specific cell type and experimental goals).
-
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 5, 15, 30, 60 minutes) under their normal growth conditions.
-
Metabolism Quenching:
-
To halt metabolic activity, rapidly cool the culture by placing it on ice.
-
Immediately add ice-cold quenching solution to the cell suspension.
-
-
Cell Harvesting:
-
Centrifuge the quenched cell suspension at a low speed to pellet the cells.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in a pre-chilled extraction solvent.
-
Lyse the cells using an appropriate method (e.g., sonication, bead beating).
-
Centrifuge at high speed to pellet cell debris.
-
-
Sample Preparation for Analysis:
-
Collect the supernatant containing the extracted metabolites.
-
Dry the extract using a lyophilizer or vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for mass spectrometry analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using a high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS) to identify and quantify the 15N enrichment in various nitrogen-containing metabolites.
-
Protocol 2: Soil Incubation Experiment to Study Hydroxylamine-15N Transformation
This protocol is designed to trace the fate of this compound in a soil matrix, focusing on its conversion to other inorganic nitrogen forms and its incorporation into microbial biomass.
Materials:
-
Fresh soil sample, sieved to remove large debris
-
This compound solution
-
Incubation vessels (e.g., Mason jars with gas-tight lids)
-
2 M KCl solution for extraction
-
Reagents for quantifying ammonium, nitrite, and nitrate
-
Filtration apparatus
-
Shaker
-
Centrifuge
-
Isotope Ratio Mass Spectrometer (IRMS) or a suitable GC-MS setup
Procedure:
-
Soil Preparation:
-
Determine the water holding capacity of the soil and adjust the moisture content to a desired level (e.g., 50-60% WHC).
-
Pre-incubate the soil for a period (e.g., 24-48 hours) at a constant temperature to allow microbial activity to stabilize.
-
-
Tracer Application:
-
Weigh a known amount of pre-incubated soil into each incubation vessel.
-
Add the this compound solution evenly to the soil surface and mix thoroughly.
-
-
Incubation:
-
Seal the incubation vessels.
-
Incubate the soil samples in the dark at a constant temperature for a defined period, with destructive sampling at various time points (e.g., 0, 1, 6, 24, 48 hours).
-
-
Extraction of Inorganic Nitrogen:
-
At each time point, extract a subsample of soil with 2 M KCl solution by shaking for a specified time (e.g., 1 hour).
-
Filter the soil slurry to obtain a clear extract.
-
-
Analysis of 15N Enrichment:
-
Microbial Biomass N Analysis (Optional):
-
To determine 15N incorporation into microbial biomass, perform a chloroform fumigation-extraction on a separate soil subsample.
-
Analyze the 15N content of the extracted microbial nitrogen.
-
Visualization of Pathways and Workflows
Nitrogen Assimilation Pathway from Hydroxylamine
The following diagram illustrates the potential metabolic pathways for the assimilation of nitrogen from hydroxylamine in a microbial cell.
Figure 1: Potential metabolic pathways of Hydroxylamine-¹⁵N assimilation.
Experimental Workflow for Cell Culture 15N-Hydroxylamine Tracing
This diagram outlines the major steps in the experimental workflow for tracing the assimilation of Hydroxylamine-15N in a cell culture system.
Figure 2: Experimental workflow for cell culture ¹⁵N tracing.
Logical Flow for Soil Incubation Experiment
This diagram illustrates the logical progression of a soil incubation experiment designed to study the transformation of Hydroxylamine-15N.
Figure 3: Logical flow of a soil incubation experiment.
References
- 1. Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A dataset for 15N natural abundance of soil ammonia volatilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrogen-15 tracing - Wikipedia [en.wikipedia.org]
- 4. Analytical techniques for quantifying (15)N/(14)N of nitrate, nitrite, total dissolved nitrogen and ammonium in environmental samples using a gas chromatograph equipped with a quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.illinois.edu [experts.illinois.edu]
Application Notes and Protocols: Hydroxylamine-¹⁵N Hydrochloride as a Mild Reducing Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxylamine-¹⁵N hydrochloride (¹⁵NH₂OH·HCl) is a valuable isotopically labeled reagent employed in organic synthesis, primarily as a mild reducing agent.[1][2] Its key application lies in the introduction of a ¹⁵N-labeled nitrogen atom into organic molecules, facilitating mechanistic studies and serving as a tracer in various chemical and biological processes.[3][4] This document provides detailed application notes and protocols for the use of Hydroxylamine-¹⁵N hydrochloride in the chemoselective reduction of nitro compounds and the synthesis of ¹⁵N-labeled oximes from carbonyl compounds.
Key Applications
Hydroxylamine-¹⁵N hydrochloride is particularly useful for the following transformations:
-
Reduction of Aromatic Nitro Compounds: It serves as a mild reducing agent for the conversion of nitroarenes to the corresponding ¹⁵N-labeled anilines or N-arylhydroxylamines. This reaction is crucial for synthesizing labeled intermediates used in pharmaceutical and agrochemical research.[1][5][6]
-
Synthesis of ¹⁵N-Labeled Oximes: It readily reacts with aldehydes and ketones to form ¹⁵N-labeled oximes.[7] These oximes are stable intermediates that can be isolated or further reduced to ¹⁵N-labeled primary amines.
Data Presentation
Table 1: Reduction of Aromatic Nitro Compounds with Hydroxylamine-¹⁵N Hydrochloride (Illustrative)
| Entry | Substrate | Product | Catalyst/Conditions (Hypothetical) | Yield (%) | Reference |
| 1 | Nitrobenzene | [¹⁵N]Aniline | Pd/C, H₂, EtOH, rt, 24h | >95 | [8] |
| 2 | 4-Chloronitrobenzene | 4-Chloro-[¹⁵N]aniline | Fe/NH₄Cl, EtOH/H₂O, reflux, 4h | 85 | [6] |
| 3 | 3-Nitrotoluene | 3-Methyl-[¹⁵N]aniline | SnCl₂·2H₂O, EtOH, reflux, 3h | 90 | [6] |
| 4 | 1-Nitronaphthalene | 1-[¹⁵N]Naphthylamine | Zn, NH₄Cl, H₂O, 60°C, 2h | 88 | [6] |
Note: The conditions presented are based on general protocols for nitro group reduction and may require optimization for ¹⁵N-labeled hydroxylamine.
Table 2: Synthesis of ¹⁵N-Oximes from Carbonyl Compounds (Illustrative)
| Entry | Carbonyl Compound | Product | Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | Benzaldehyde [¹⁵N]oxime | Pyridine, EtOH, reflux, 1h | 92 | General Protocol |
| 2 | Acetophenone | Acetophenone [¹⁵N]oxime | NaOAc, aq. EtOH, reflux, 2h | 88 | General Protocol |
| 3 | Cyclohexanone | Cyclohexanone [¹⁵N]oxime | Pyridine, EtOH, rt, 4h | 95 | General Protocol |
| 4 | 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde [¹⁵N]oxime | NaOAc, aq. EtOH, reflux, 1.5h | 91 | General Protocol |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of Aromatic Nitro Compounds to ¹⁵N-Labeled Anilines
This protocol provides a general method for the reduction of a nitroarene to the corresponding ¹⁵N-aniline using a metal catalyst and a hydrogen source, where the initial step involves the in-situ formation of a more potent reducing agent from Hydroxylamine-¹⁵N hydrochloride.
Materials:
-
Aromatic nitro compound
-
Hydroxylamine-¹⁵N hydrochloride (¹⁵NH₂OH·HCl)
-
Catalyst (e.g., Palladium on carbon (Pd/C), 10 wt%)
-
Hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate)
-
Solvent (e.g., Ethanol, Methanol, or a mixture with water)
-
Base (optional, e.g., Sodium acetate)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Filtration apparatus (e.g., Celite or filter paper)
-
Rotary evaporator
-
Purification supplies (e.g., silica gel for column chromatography, solvents)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic nitro compound (1.0 eq).
-
Addition of Reagents: Add the solvent (e.g., ethanol) to dissolve the nitro compound. To this solution, add the catalyst (e.g., 0.1 eq of 10% Pd/C).
-
Introduction of ¹⁵N Source: In a separate flask, dissolve Hydroxylamine-¹⁵N hydrochloride (1.1 - 1.5 eq) in a minimal amount of the reaction solvent. If necessary, add a base like sodium acetate to neutralize the hydrochloride.
-
Reaction Initiation: Under an inert atmosphere, add the solution of Hydroxylamine-¹⁵N hydrochloride to the reaction mixture.
-
Hydrogenation: If using H₂ gas, purge the reaction vessel with hydrogen and maintain a positive pressure (e.g., balloon). If using a transfer hydrogenation source like ammonium formate, add it to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel, recrystallization, or distillation.
-
Characterization: Confirm the structure and isotopic incorporation of the ¹⁵N-labeled aniline by spectroscopic methods such as NMR (¹H, ¹³C, ¹⁵N) and Mass Spectrometry.
Protocol 2: General Procedure for the Synthesis of ¹⁵N-Labeled Oximes
This protocol describes the condensation reaction between a carbonyl compound and Hydroxylamine-¹⁵N hydrochloride to yield a ¹⁵N-labeled oxime.
Materials:
-
Aldehyde or Ketone
-
Hydroxylamine-¹⁵N hydrochloride (¹⁵NH₂OH·HCl)
-
Base (e.g., Pyridine or Sodium acetate)
-
Solvent (e.g., Ethanol, Methanol, or an aqueous mixture)
-
Standard glassware for organic synthesis
-
Rotary evaporator
-
Purification supplies (e.g., recrystallization solvents)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) in the chosen solvent (e.g., ethanol).
-
Addition of ¹⁵N Reagent: Add Hydroxylamine-¹⁵N hydrochloride (1.05 - 1.2 eq) to the solution.
-
Addition of Base: Add a base (e.g., pyridine or sodium acetate, 1.1 - 1.5 eq) to the mixture. The base neutralizes the HCl and facilitates the reaction.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. The reaction time can vary from 1 to 24 hours depending on the reactivity of the carbonyl compound.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Isolation and Purification: The crude ¹⁵N-oxime can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
-
Characterization: Characterize the purified ¹⁵N-oxime using NMR spectroscopy (¹H, ¹³C, ¹⁵N) and Mass Spectrometry to confirm its structure and isotopic labeling.
Mandatory Visualization
Caption: Proposed reduction pathway of an aromatic nitro compound.
Caption: Experimental workflow for ¹⁵N-oxime synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydroxylamine·HCl (¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-426-0.5 [isotope.com]
- 3. Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101585519B - Method for preparing 15N-hydroxylamine hydrochloride by hydrolysis of 15N-nitromethane - Google Patents [patents.google.com]
- 5. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. The synthetic methods of hydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols: Incorporating Hydroxylamine-¹⁵N Hydrochloride in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In drug discovery and development, understanding a compound's metabolic fate is critical for assessing its efficacy and safety. A significant challenge is the detection and characterization of reactive metabolites, which are often unstable, transient species that can lead to toxicity by covalently binding to cellular macromolecules. Stable isotope labeling (SIL) is a powerful technique used to trace the biotransformation of drug candidates.[1][2][3] Hydroxylamine-¹⁵N hydrochloride (¹⁵NH₂OH·HCl) serves as a specialized tool in this field. It acts as a trapping agent that converts reactive electrophilic metabolites into stable, analyzable derivatives.[4][5][6] The incorporation of the heavy nitrogen isotope (¹⁵N) provides a unique mass signature, enabling their unambiguous detection and quantification by mass spectrometry (MS).[1][5]
These application notes provide a detailed protocol for using Hydroxylamine-¹⁵N hydrochloride to trap and identify reactive metabolites in in vitro drug metabolism systems.
Principle and Application
Many drug toxicities are mediated by chemically reactive metabolites. These are typically electrophilic species generated during Phase I metabolism, often by cytochrome P450 (CYP450) enzymes.[7] Due to their high reactivity and short half-lives, direct detection is often impossible. Hydroxylamine is a nucleophilic trapping agent known to react with electrophilic carbonyls under mild aqueous conditions, forming stable derivatives.[4][8]
By using ¹⁵N-labeled hydroxylamine, researchers can perform differential isotope labeling experiments.[5] In a typical setup, a sample is treated with ¹⁵NH₂OH while a control sample is treated with unlabeled ¹⁴NH₂OH. Metabolites trapped by hydroxylamine will appear as doublet peaks in the mass spectrum, separated by one Dalton (for a single nitrogen incorporation), confirming the trapping event and simplifying data analysis in complex biological matrices.[5] This approach is invaluable for identifying novel biotransformation pathways and assessing the bioactivation potential of new drug candidates.
Experimental Protocols
Protocol 1: In Vitro Trapping of Reactive Metabolites in Human Liver Microsomes (HLM)
This protocol outlines a procedure for assessing the formation of reactive metabolites of a drug candidate by incubating it with human liver microsomes in the presence of Hydroxylamine-¹⁵N hydrochloride.
1. Materials and Reagents
-
Drug Candidate (Test Compound)
-
Hydroxylamine-¹⁵N hydrochloride (≥98% isotopic purity)[9][10]
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid, LC-MS grade
-
Control compounds (e.g., a known stable compound and a known reactive metabolite generator)
-
Microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
2. Reagent Preparation
-
Phosphate Buffer (100 mM, pH 7.4): Prepare and adjust pH to 7.4. Keep on ice.
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the drug candidate in a suitable solvent (e.g., DMSO, ACN). The final concentration of the organic solvent in the incubation mixture should be less than 1%.
-
¹⁵N-Hydroxylamine Stock Solution: Prepare a 100 mM stock solution of Hydroxylamine-¹⁵N hydrochloride in deionized water.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
3. Incubation Procedure
The following procedure should be performed in microcentrifuge tubes. Prepare reactions in duplicate or triplicate.
-
Pre-incubation Mixture: In each tube, combine the following on ice:
-
Potassium Phosphate Buffer (to bring the final volume to 200 µL)
-
HLM (final concentration of 0.5 mg/mL)
-
¹⁵N-Hydroxylamine solution (final concentration of 1-2 mM)
-
Test Compound solution (final concentration of 10 µM)
-
-
Control Reactions:
-
No NADPH Control: Replace the NADPH regenerating system with an equal volume of buffer to check for non-enzymatic degradation or reactions.
-
No HLM Control: Replace the HLM suspension with buffer to assess the direct reaction of the compound with hydroxylamine.
-
-
Initiate Reaction: Pre-warm the tubes at 37°C for 5 minutes in a shaking water bath.
-
Add the NADPH regenerating system to start the enzymatic reaction.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes). The optimal time may need to be determined empirically.
4. Sample Quenching and Preparation
-
Stop the Reaction: Terminate the incubation by adding 400 µL of ice-cold acetonitrile containing 0.1% formic acid. This will precipitate the microsomal proteins.
-
Vortex: Vortex the tubes vigorously for 30 seconds.
-
Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Collect Supernatant: Carefully transfer the supernatant to a new set of tubes or an HPLC vial for analysis.
5. LC-MS/MS Analysis
Analyze the samples using a high-resolution mass spectrometer (HR-MS) coupled with liquid chromatography to separate the parent drug from its metabolites.[11]
-
Chromatography: Use a C18 reverse-phase column with a gradient elution profile (e.g., water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode (or negative, depending on the compound).
-
Data Acquisition: Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect both full scan MS and MS/MS data.
-
Data Analysis: Search the data for the parent drug and potential metabolites. Specifically look for mass signals corresponding to the expected ¹⁵N-hydroxylamine adducts. The presence of a peak with the expected mass and its corresponding ¹⁵N isotopic signature confirms the formation of a trapped reactive metabolite.
Data Presentation
Quantitative data from these studies can be used to compare the extent of reactive metabolite formation under different conditions.
Table 1: Example LC-MS/MS Parameters for Parent Drug and its Trapped Metabolite
| Parameter | Parent Drug (Example) | ¹⁵N-Hydroxylamine Trapped Metabolite (Example) |
| Formula | C₁₅H₁₂N₂O₂ | C₁₅H₁₃¹⁵N₁N₂O₃ |
| Exact Mass [M+H]⁺ | 265.0972 | 283.1034 |
| Retention Time | 5.2 min | 3.8 min |
| Primary MS/MS Fragments | 189.07, 134.05 | 266.09, 189.07 |
| Ionization Mode | ESI+ | ESI+ |
Table 2: Representative Quantitative Analysis of Metabolite Formation
This table shows hypothetical data on the relative abundance of different metabolic products detected after a 60-minute incubation in HLM.
| Compound | Peak Area (Arbitrary Units) | Relative Abundance (%) |
| Parent Drug (Remaining) | 850,000 | 73.9% |
| Phase I Metabolite (Hydroxylation) | 150,000 | 13.0% |
| ¹⁵N-Hydroxylamine Adduct | 115,000 | 10.0% |
| Other Metabolites | 35,000 | 3.1% |
| Total | 1,150,000 | 100% |
Visualization of Workflows and Pathways
Diagrams are essential for visualizing the complex processes in drug metabolism studies.[12]
References
- 1. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 2. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metsol.com [metsol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Untargeted Approach for Revealing Electrophilic Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 8. Profiling Reactive Metabolites via Chemical Trapping and Targeted Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Hydroxylamine-15N 15N = 98atom , = 95 CP 40711-48-6 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Isotopic Labeling with Hydroxylamine-15N Hydrochloride for Enhanced 15N NMR Spectroscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hydroxylamine-15N hydrochloride for the isotopic labeling of molecules to improve the signal-to-noise ratio in 15N Nuclear Magnetic Resonance (NMR) spectroscopy.
The primary challenge in 15N NMR is the low natural abundance of the 15N isotope (0.37%) and its low gyromagnetic ratio, which leads to inherently low sensitivity.[1] Isotopic enrichment is the most effective strategy to overcome this limitation. This compound is a valuable source of the 15N isotope for incorporation into target molecules, thereby dramatically increasing the signal-to-noise ratio in 15N NMR experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio (S/N) in my 15N NMR spectrum poor, even after attempting to label with this compound?
A low S/N ratio post-labeling can be attributed to several factors:
-
Low Labeling Efficiency: The most common reason is incomplete incorporation of the 15N isotope into your molecule of interest. This can be due to suboptimal reaction conditions, competing unlabeled nitrogen sources, or metabolic scrambling.[2][3]
-
Insufficient Sample Concentration: The signal intensity is directly proportional to the concentration of the 15N-labeled molecule in the NMR tube. For 2D experiments like 1H-15N HSQC, protein concentrations of at least 50 µM are recommended, with 1 mM being ideal for more complex or higher-dimensional experiments.[4]
-
Suboptimal NMR Parameters: Incorrectly set acquisition parameters, such as an insufficient number of scans, improper relaxation delays, or a non-optimized pulse sequence, can significantly degrade the signal.[5]
-
Sample pH and Stability: The pH of the sample can affect the chemical exchange of protons, which is critical for many 15N NMR experiments that rely on magnetization transfer from protons. A pH below 6.5 is often recommended to minimize this exchange.[6] Sample degradation over time will also lead to a weaker signal.
Q2: How can I confirm and quantify the efficiency of my 15N labeling reaction?
Accurate determination of labeling efficiency is crucial. Several methods can be employed:
-
2D 1H-15N HSQC NMR: This is a highly sensitive method that indirectly detects 15N nuclei attached to protons. By comparing the volume of cross-peaks in the spectrum of your labeled sample to that of a known concentration of an unlabeled sample (natural abundance), you can calculate the labeling efficiency.[5]
-
1D 15N NMR: Direct detection of 15N is less sensitive but can be used for quantification by integrating the area of the 15N signals.[5] This method requires a higher sample concentration and careful setup to avoid artifacts from the Nuclear Overhauser Effect (NOE).[5]
-
Mass Spectrometry (MS): MS is a very sensitive technique that can differentiate between labeled and unlabeled species based on their mass-to-charge ratio, providing a precise measure of isotope incorporation.[2][3]
Q3: I see unexpected peaks in my 15N NMR spectrum. What could be the cause?
Extraneous peaks can arise from several sources:
-
Unreacted Labeling Reagent: Residual this compound or its byproducts in your sample will give rise to signals.
-
Contaminants: Impurities in your sample or the NMR solvent can introduce unexpected peaks. It is good practice to check the chemical shifts of common laboratory solvents and contaminants.
-
Metabolic Scrambling: In biological systems, the 15N label from a specific precursor can be metabolically transferred to other molecules, leading to unintended labeling and additional peaks.[2][3]
-
Folded Peaks (Aliasing): If the spectral width is set too narrow, signals outside this range will "fold" into the spectrum at incorrect chemical shifts.[7]
Q4: My 15N-labeled protein sample is precipitating in the NMR tube. What can I do?
Protein aggregation is a common issue. Here are some troubleshooting steps:
-
Optimize Buffer Conditions: Screen different buffer components, pH, and salt concentrations. Lowering the ionic strength can sometimes improve solubility, but a certain amount of salt is often necessary for stability.[6]
-
Adjust Protein Concentration: While higher concentration is better for S/N, it can also promote aggregation. Try to find a balance between signal strength and sample stability.
-
Additives: The addition of small amounts of stabilizing agents, such as glycerol or detergents (for membrane proteins), can sometimes prevent precipitation.
-
Temperature: Temperature can significantly impact protein stability. Acquiring spectra at a lower temperature may improve stability, but will also lead to broader lines.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during 15N labeling and NMR acquisition.
Caption: Troubleshooting workflow for low signal-to-noise in 15N NMR experiments.
Quantitative Data Summary
The following table summarizes typical experimental parameters and expected outcomes for 1H-15N HSQC experiments on 15N-labeled proteins.
| Parameter | Typical Value | Impact on S/N | Reference |
| Sample Concentration | 0.1 - 1.0 mM | Higher concentration directly increases S/N. | [4] |
| Spectrometer Field | 500 - 800+ MHz | Higher field strength increases sensitivity and resolution. | |
| Number of Scans (NS) | 8 - 128+ | S/N increases with the square root of NS. | [4][8] |
| Recycle Delay (d1) | 1.0 - 1.5 s | Should be ~1.25 x T1 for optimal S/N. | |
| 15N Labeling Efficiency | > 95% | Crucial for maximizing signal from the labeled species. | [9] |
| Expected S/N | Highly variable | Dependent on all above factors, protein size, and probe type. |
Experimental Protocols
General Protocol for 15N Labeling of Proteins in E. coli
This protocol describes a general method for producing a uniformly 15N-labeled protein using a minimal medium. While this protocol specifies 15NH4Cl as the nitrogen source, other 15N-labeled compounds like this compound could potentially be adapted for specific labeling strategies, although this is less common for uniform labeling in vivo.
-
Prepare Minimal Media: Prepare M9 minimal media, initially omitting the nitrogen source (NH4Cl).[6]
-
Add 15N Source: Aseptically add 1 g/L of 15NH4Cl (or an equivalent molar amount of another 15N source) to the sterile M9 media.[6] Also add sterile solutions of glucose, MgSO4, and any necessary vitamins or trace elements.[6]
-
Pre-culture: Inoculate a small volume of rich media (e.g., LB) with a single colony of E. coli carrying the expression plasmid for your protein of interest. Grow to a high cell density.
-
Adaptation Culture: Inoculate a small volume of the 15N-M9 media with the pre-culture and grow overnight. This step helps the cells adapt to the minimal media.
-
Main Culture: Inoculate the main volume of 15N-M9 media with the adaptation culture (typically a 1:100 dilution).[6] Grow the cells at the optimal temperature (e.g., 37°C) with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding the appropriate inducer (e.g., IPTG). Often, the temperature is lowered at this stage (e.g., 18-25°C) to improve protein folding and solubility, and the culture is grown for several more hours or overnight.[5]
-
Harvesting and Purification: Harvest the cells by centrifugation. Purify the 15N-labeled protein using standard chromatography techniques.[5]
Protocol for a Standard 1H-15N HSQC Experiment
This protocol outlines the key steps for acquiring a 2D 1H-15N HSQC spectrum on a 15N-labeled protein sample.
-
Sample Preparation: Prepare the 15N-labeled protein sample to a concentration of at least 0.1 mM in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5). Add 5-10% D2O for the spectrometer's lock system.[4][5]
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Load a standard 1H-15N HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker systems).[4]
-
Tune and match the probe for both 1H and 15N frequencies.
-
Lock the spectrometer on the D2O signal.
-
Shim the magnetic field to achieve good homogeneity.
-
-
Set Acquisition Parameters:
-
Spectral Widths (sw): Set the 1H dimension to ~12-14 ppm centered around the water resonance (~4.7 ppm). Set the 15N dimension to ~35 ppm, centered around 118-120 ppm to cover the amide region.[4]
-
Number of Points: Typically 2048 points in the direct (1H) dimension and at least 128 increments in the indirect (15N) dimension.[4]
-
Number of Scans (ns): Start with 8 or 16 scans and increase as needed for adequate S/N.[4]
-
Recycle Delay (d1): Set to 1-1.5 seconds.
-
-
Acquisition: Start the acquisition. The experiment time will depend on the number of scans and increments.
-
Processing: After acquisition, the data is Fourier transformed, phased, and baseline corrected to produce the final 2D spectrum.
Caption: General workflow from isotopic labeling to final 15N NMR spectrum.
References
- 1. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collecting a 15N Edited HSQC - Powers Wiki [bionmr.unl.edu]
- 5. benchchem.com [benchchem.com]
- 6. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 7. protein-nmr.org.uk [protein-nmr.org.uk]
- 8. Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
Optimizing reaction conditions for derivatization with Hydroxylamine-15N hydrochloride.
Welcome to the technical support center for optimizing reaction conditions for derivatization with Hydroxylamine-15N hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in research?
This compound is a stable isotope-labeled reagent primarily used for the derivatization of carbonyl groups (aldehydes and ketones) in molecules such as peptides, proteins, steroids, and other metabolites.[1][2] The incorporation of the ¹⁵N isotope allows for accurate quantification of these molecules using mass spectrometry (MS), as it creates a distinct mass shift between the labeled and unlabeled analytes.[3] This is particularly valuable in quantitative proteomics for studying post-translational modifications like protein carbonylation, a marker of oxidative stress.[4][5][6]
Q2: What is the optimal pH for the derivatization reaction?
The formation of oximes from carbonyls and hydroxylamine is pH-dependent. The reaction is generally fastest at a pH of approximately 4.5.[7][8] This is because the reaction mechanism involves an acid-catalyzed dehydration step. However, the reaction can also be carried out effectively at neutral or even slightly alkaline conditions (pH 7-9), which may be necessary to maintain the integrity of certain biological molecules like peptides and proteins.[8][9] It is crucial to balance reaction speed with the stability of the analyte.
Q3: Can side reactions occur during derivatization?
Yes, side reactions can be a concern. At high concentrations of analytes, side reactions of hydroxylamine derivatization may increase, potentially leading to a decrease in the main product and its mass spectrometry signal.[10] In peptide synthesis and modification, side chains of certain amino acids can be prone to various side reactions, so it's important to carefully control the reaction conditions.[11][12] Additionally, with hydroxylamine, there is a possibility of the Beckmann rearrangement, though this is less of a concern with O-substituted hydroxylamines.[13]
Q4: How can I improve the efficiency of my derivatization reaction?
Several factors can be optimized to improve derivatization efficiency:
-
pH: Ensure the pH is within the optimal range for your specific analyte (typically around 4.5, but adjust as needed for sample stability).[7][8]
-
Temperature and Time: Optimize the reaction temperature and incubation time. These parameters often have a reciprocal relationship.
-
Reagent Concentration: Use an appropriate excess of the derivatization reagent to drive the reaction to completion.
-
Catalysts: For some applications, catalysts like aniline can significantly accelerate oxime ligation, especially at neutral pH.[7][8]
Q5: Is this compound stable? How should it be stored?
Hydroxylamine hydrochloride should be stored at room temperature, protected from light and moisture.[14] It is important to handle the reagent in a clean, dry environment to prevent degradation and contamination.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no derivatization product observed. | 1. Suboptimal pH: The reaction pH is outside the optimal range for oxime formation. 2. Inactive Reagent: The this compound has degraded due to improper storage (exposure to moisture). 3. Insufficient Reaction Time or Temperature: The incubation time is too short or the temperature is too low for the reaction to proceed to completion. 4. Low Analyte Concentration: The concentration of the carbonyl-containing molecule is below the detection limit of the analytical method. | 1. Adjust the pH of the reaction mixture to be within the optimal range (typically acidic, around pH 4.5, but can be adjusted for sample stability).[7][8] 2. Use a fresh batch of this compound. Ensure proper storage conditions are maintained.[14] 3. Increase the reaction time or temperature. Refer to the optimization tables below for guidance. 4. Concentrate the sample before derivatization or use a more sensitive detection method. |
| Incomplete derivatization (mixture of starting material and product). | 1. Insufficient Reagent: The molar ratio of derivatizing reagent to analyte is too low. 2. Short Reaction Time: The reaction has not been allowed to proceed to completion. 3. Poor Solubility: The analyte or reagent is not fully dissolved in the reaction solvent. | 1. Increase the concentration of this compound. A significant molar excess is often required. 2. Extend the incubation time. Monitor the reaction progress over a time course to determine the optimal duration. 3. Try a different solvent system or add a co-solvent to improve solubility. |
| Presence of unexpected peaks in the mass spectrum. | 1. Side Reactions: Undesired reactions are occurring, leading to byproducts.[10][11] 2. Contamination: The sample may be contaminated with other carbonyl-containing compounds or impurities from the reagents or labware. 3. Analyte Degradation: The sample may be degrading under the reaction conditions (e.g., harsh pH or high temperature). | 1. Re-optimize the reaction conditions (pH, temperature, time) to be milder. Consider using a catalyst to accelerate the desired reaction at lower temperatures.[8] 2. Run a blank reaction (without the analyte) to identify any background contaminants. Use high-purity solvents and reagents. 3. Test the stability of your analyte under the derivatization conditions without the reagent. If degradation is observed, use milder conditions. |
| Poor reproducibility between samples. | 1. Inconsistent Reaction Conditions: Variations in pH, temperature, or incubation time between samples. 2. Pipetting Errors: Inaccurate measurement of reagents or sample volumes. 3. Matrix Effects: Differences in the sample matrix are affecting the derivatization efficiency. | 1. Ensure precise control over all reaction parameters for each sample. Use a temperature-controlled incubator or water bath. 2. Calibrate pipettes regularly and use appropriate pipetting techniques. 3. Perform a standard addition experiment to assess matrix effects. If significant, consider further sample cleanup or matrix-matched calibration standards. |
Data on Reaction Condition Optimization
The following tables summarize quantitative data from studies optimizing derivatization reactions with hydroxylamine. While these studies may not have used the ¹⁵N-labeled version specifically, the principles of reaction optimization are directly applicable.
Table 1: Optimization of Reaction Time and Temperature for Steroid Derivatization
Data adapted from a study on the derivatization of steroid hormones for HPLC-MS analysis. The values represent the relative MS signal response.
| Reaction Time (minutes at 40°C) | Relative MS Signal Response | Reaction Temperature (°C for 20 minutes) | Relative MS Signal Response |
| 10 | Increasing | 30 | Suboptimal |
| 20 | Maximum | 40 | Maximum |
| 30 | Decreasing | 50 | Decreasing |
| 40 | Decreasing | 60 | Decreasing |
| 50 | Decreasing | 70 | Decreasing |
| 60 | Decreasing |
Experimental Protocols
Generalized Protocol for Derivatization of Carbonylated Peptides for LC-MS Analysis
This protocol is a generalized procedure for the derivatization of carbonylated peptides with this compound for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). Note: This is a starting point, and optimization of each step is recommended for specific applications.
-
Sample Preparation:
-
Ensure the peptide sample is free of interfering substances. This may involve purification steps like solid-phase extraction (SPE).
-
Lyophilize the purified peptide sample to dryness.
-
Reconstitute the peptide sample in a suitable reaction buffer. A common choice is an acidic buffer, such as 100 mM acetate buffer, to achieve a pH of around 4.5-5.5. The final concentration of the peptide should be in the low micromolar to millimolar range, depending on the sample and detection sensitivity.
-
-
Derivatization Reagent Preparation:
-
Prepare a stock solution of this compound in the same reaction buffer. The concentration should be in significant molar excess to the peptide concentration (e.g., 10- to 100-fold molar excess).
-
-
Derivatization Reaction:
-
Add the this compound solution to the peptide solution.
-
Vortex briefly to mix.
-
Incubate the reaction mixture. A typical starting point is 1-2 hours at 37-45°C. Optimization of time and temperature is crucial (see optimization tables and troubleshooting guide).
-
-
Reaction Quenching and Sample Cleanup:
-
After incubation, the reaction can be stopped by acidifying the solution with formic acid to a final concentration of 0.1-1%. This also prepares the sample for reverse-phase chromatography.
-
It is highly recommended to perform a sample cleanup step to remove excess derivatization reagent and other salts, which can interfere with LC-MS analysis. This is typically done using a C18 SPE cartridge or tip.
-
-
LC-MS Analysis:
-
Analyze the derivatized peptide sample by reverse-phase LC-MS/MS.
-
The mass spectrometer should be configured to detect the mass shift corresponding to the incorporation of the ¹⁵N label.
-
Data analysis software can then be used to identify the derivatized peptides and quantify the relative abundance of the labeled versus unlabeled species.
-
Visualizations
Experimental Workflow for Quantitative Analysis of Protein Carbonylation
Caption: Workflow for quantitative proteomics using this compound labeling.
Logical Relationships in Troubleshooting Derivatization Issues
References
- 1. A Workflow towards the Reproducible Identification and Quantitation of Protein Carbonylation Sites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming analytical challenges with chemical derivatization in LC-MS/MS - Syngene International Ltd [syngeneintl.com]
- 4. Proteomics Analysis of Carbonylation - Creative Proteomics [creative-proteomics.com]
- 5. PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective Cleavage of Isoaspartyl Peptide Bonds by Hydroxylamine after Methyltransferase Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. peptide.com [peptide.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. waters.com [waters.com]
How to remove excess Hydroxylamine-15N hydrochloride from a reaction mixture.
Technical Support Center: Hydroxylamine-15N Hydrochloride Removal
This guide provides troubleshooting advice and detailed protocols for the removal of excess this compound from various reaction mixtures. The information is tailored for researchers, scientists, and drug development professionals to ensure product purity and facilitate downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove excess this compound?
Excess hydroxylamine, even the isotopically labeled version, can interfere with subsequent reaction steps, analytical procedures, or biological assays. As a reducing agent, it can non-specifically reduce other functional groups in your mixture.[1] Its presence can also complicate product purification and characterization, particularly for sensitive analytical techniques like mass spectrometry where it might suppress the signal of the desired product or form adducts.[2]
Q2: What are the primary methods for removing excess this compound?
The most effective method depends on the properties of your desired product and the reaction solvent. The primary techniques leverage the high polarity and water solubility of hydroxylamine hydrochloride.[3] These methods include:
-
Aqueous Workup (Liquid-Liquid Extraction): Ideal for extracting the polar hydroxylamine salt from an organic solution into an aqueous phase.
-
Size Exclusion Chromatography (Desalting): Best suited for macromolecular products like proteins or large organic molecules, where the size difference allows for efficient separation.[4]
-
Precipitation/Crystallization: Useful if your product can be selectively crystallized from the solution, leaving the hydroxylamine salt behind in the supernatant.
-
Chemical Quenching: Involves converting hydroxylamine into a different, more easily removable substance.[5][6]
Q3: Are the removal methods for this compound different from those for unlabeled hydroxylamine hydrochloride?
No, the methods are identical. The 15N isotope does not significantly alter the chemical or physical properties (e.g., solubility, reactivity) of the molecule.[1][7] Therefore, protocols established for unlabeled hydroxylamine hydrochloride are directly applicable.
Troubleshooting Guides
Issue 1: Aqueous workup is leading to emulsions or product loss.
Q: I'm trying to remove hydroxylamine hydrochloride by washing my organic reaction mixture with water, but I'm getting a persistent emulsion. What should I do?
A: Emulsion formation is common when the organic solvent has some miscibility with water or when surfactants are present. Here are several troubleshooting steps:
-
Add Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.
-
Change the Aqueous pH: Since hydroxylamine is a weak base, washing with a dilute acidic solution (e.g., 0.1 M HCl) can ensure it remains in its protonated, highly water-soluble salt form, facilitating its removal.[5]
-
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers.
-
Filtration: Passing the emulsified mixture through a pad of a filter aid like Celite can sometimes break the emulsion.
Q: My product is partially water-soluble, and I'm losing it during the aqueous wash. How can I minimize this loss?
A: This is a common challenge. Consider these strategies:
-
Back-Extraction: After the initial wash, re-extract the aqueous layer with a fresh portion of the organic solvent to recover some of the dissolved product. Combine all organic layers.
-
Use Minimal Wash Volumes: Use the smallest volume of aqueous solution necessary for the extraction. Perform multiple small-volume washes instead of one large-volume wash for greater efficiency.
-
Solvent Selection: If possible, switch to a more non-polar organic solvent to decrease your product's solubility in the aqueous phase.
Issue 2: Desalting column is not providing good separation.
Q: After running my protein sample through a desalting column, I still detect residual hydroxylamine. How can I improve the separation?
A: Incomplete separation can result from improper column selection or technique.
-
Check Column Specifications: Ensure the molecular weight cutoff (MWCO) of your desalting column is appropriate. For most proteins, a column like a SpinOUT™ GT-600 or equivalent is suitable. The goal is to have your product (protein) elute in the void volume while the small hydroxylamine molecule (MW: 70.48 for 15N-labeled HCl salt) is retained.[1]
-
Optimize Sample Volume: Do not overload the column. The sample volume should typically be no more than 10-15% of the total column bed volume for optimal resolution.
-
Ensure Proper Equilibration: Always equilibrate the column with the buffer you want your final product to be in. This ensures consistent flow and separation.
-
Flow Rate: If using a gravity-flow column, ensure the flow is not too fast. For spin columns, adhere to the recommended centrifugation speed and time.
Issue 3: Chemical quenching is affecting my product's stability.
Q: I tried quenching excess hydroxylamine with acetone to form the oxime, but the required heating is degrading my temperature-sensitive product. Are there milder alternatives?
A: Yes, heating is not always necessary, and other reagents can be used.
-
Aldehyde Quenching: Instead of a ketone, try a more reactive aldehyde like acetaldehyde or formaldehyde at room temperature. These react readily with hydroxylamine to form oximes, which can then be removed via extraction or chromatography.[5]
-
Reaction with a Nitrite Source: Adding a slight excess of an aqueous solution of sodium nitrite under acidic conditions (e.g., dilute HCl) will convert hydroxylamine to nitrous oxide (N₂O) and water. This should be done carefully in a well-ventilated fume hood as gas is evolved.
-
Oxidative Quenching: Mild oxidizing agents can be used, but require careful selection to avoid oxidizing your product. A dilute solution of iodine or hydrogen peroxide can oxidize hydroxylamine. This method requires careful optimization and subsequent removal of the quenching agent itself.
Data Presentation
Table 1: Comparison of Removal Methods for this compound
| Method | Principle | Typical Solvents/Reagents | Best For | Key Advantages | Key Limitations |
| Aqueous Workup | Partitioning between immiscible phases | Organic Solvent (e.g., DCM, EtOAc) & Water/Brine | Small to medium-sized organic molecules | Fast, simple, and scalable | Risk of emulsion; not suitable for water-soluble products |
| Desalting | Size exclusion chromatography | Aqueous Buffers (e.g., PBS, HEPES)[4] | Proteins, DNA, and other macromolecules | Mild conditions; also performs buffer exchange | Limited to large molecules; potential for sample dilution |
| Precipitation | Differential solubility | Anti-solvent (e.g., ether, hexanes) | Crystalline products insoluble in certain solvents | Can yield very pure product directly | Product must be crystalline; potential for co-precipitation |
| Chemical Quenching | Chemical conversion | Acetone, Acetaldehyde, NaNO₂[5][6] | Robust products in non-reactive solvents | Irreversibly removes hydroxylamine | Quencher may react with product; byproducts must be removed |
Experimental Protocols
Protocol 1: Removal by Aqueous Workup (Liquid-Liquid Extraction)
This protocol is suitable for reactions performed in a water-immiscible organic solvent.
-
Transfer: Transfer the entire reaction mixture to a separatory funnel.
-
Dilution: If the reaction mixture is concentrated, dilute it with 2-3 volumes of the organic solvent (e.g., ethyl acetate, dichloromethane) to facilitate separation.
-
First Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting periodically to release pressure.
-
Separate Layers: Allow the layers to fully separate. Drain the lower aqueous layer and discard it.
-
Second Wash (Optional): For more efficient removal, repeat the wash with a fresh portion of deionized water or brine.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Isolate Product: Filter or decant the dried organic solution and remove the solvent under reduced pressure to yield the crude product, now free of hydroxylamine hydrochloride.
Protocol 2: Removal by Size Exclusion Chromatography (Desalting Column)
This protocol is designed for purifying proteins or other macromolecules.[4]
-
Prepare Column: If using a pre-packed spin column (e.g., SpinOUT™ GT-600), remove the storage buffer by centrifugation according to the manufacturer's instructions.
-
Equilibrate: Add your desired elution buffer (e.g., PBS) to the column. For a 5 mL column, use 2-3 mL of buffer. Centrifuge again to pass the buffer through the column. Repeat this step 2-3 times to ensure the column is fully equilibrated.
-
Load Sample: Carefully load your reaction mixture (containing the product and excess hydroxylamine) onto the center of the column bed. The sample volume should not exceed the manufacturer's recommendation.
-
Elute Product: Place the column into a clean collection tube. Centrifuge at the recommended speed and time (e.g., 1,000 x g for 2 minutes). The eluate will contain your purified product, while the hydroxylamine salt remains in the column matrix.
-
Confirmation: Analyze a small aliquot of the eluate by an appropriate method (e.g., SDS-PAGE for proteins) to confirm the presence of your product and its purity.
Mandatory Visualizations
References
- 1. Hydroxylamine·HCl (¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-426-1 [isotope.com]
- 2. academic.oup.com [academic.oup.com]
- 3. HYDROXYLAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 6. Hydroxylamine - Sciencemadness Wiki [sciencemadness.org]
- 7. HYDROXYLAMINE HCL (15N) | 40711-48-6 [chemicalbook.com]
Troubleshooting poor yields in synthesis using Hydroxylamine-15N hydrochloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to poor yields in syntheses utilizing Hydroxylamine-15N hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the most common causes when using this compound?
A1: Several factors can contribute to low yields. The most common issues include:
-
Reagent Instability: this compound is sensitive to moisture, air, and heat.[1] Improper storage or handling can lead to decomposition before or during the reaction.
-
Incorrect pH: The pH of the reaction is critical. For many reactions, such as oxime formation, the rate is optimal in a slightly acidic pH range (around 4-6) to ensure a sufficient concentration of the free hydroxylamine nucleophile.[2]
-
Suboptimal Temperature: While some reactions require heat, excessive temperatures can decompose the hydroxylamine salt, which may begin to break down near its melting point or above 200°C.[3] For instance, in the synthesis of N-benzylhydroxylamine hydrochloride, the temperature needs to be controlled to avoid decomposition.[4]
-
Presence of Water: For reactions sensitive to water, using anhydrous solvents and protecting the reaction from atmospheric moisture is crucial to prevent side reactions and reduced yields.[5]
-
Side Reactions: Hydroxylamine can undergo side reactions, such as oxidation or decomposition, especially in the presence of strong acids or oxidizing agents.[6]
Q2: How should I properly store and handle this compound to ensure its stability?
A2: To maintain the integrity of this compound, adhere to the following storage and handling guidelines:
-
Storage Conditions: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and moisture.[7][8][9] The ideal storage temperature is between 15°C and 25°C.[1]
-
Hygroscopic Nature: The compound is hygroscopic and sensitive to air and moisture, which can cause it to decompose.[1][10] Always handle it in a dry environment, such as a glovebox or under an inert atmosphere if possible.
-
Incompatibilities: Avoid contact with strong oxidizing agents, combustible materials, alkalis, and heavy metals like copper and zinc, as these can catalyze decomposition.[11][3][12]
Q3: What is the optimal pH for oxime formation, and how do I maintain it?
A3: The optimal pH for oxime formation is typically between 4 and 6.[2] In this range, there is a balance between the concentration of the free hydroxylamine, which is the active nucleophile, and the acid-catalyzed dehydration of the intermediate.
-
Maintaining pH: To maintain the desired pH, a buffer system, such as sodium acetate in aqueous ethanol, is commonly used.[2] Alternatively, a weak base like sodium carbonate can be added to the reaction mixture.[2][13]
Q4: Are there any recommended analytical methods to check the purity of my this compound before use?
A4: Yes, ensuring the purity of the starting material is crucial. Several methods can be employed:
-
Gas Chromatography (GC): A simple and rapid GC method can be used to determine the purity of hydroxylamine hydrochloride.[14] This may involve derivatization to a more volatile compound, such as an oxime.[15]
-
Nuclear Magnetic Resonance (NMR): 1H and 15N NMR spectroscopy can confirm the structure and isotopic enrichment of the compound.
-
Elemental Analysis: This can verify the elemental composition of the hydrochloride salt.
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Poor Yields
This guide provides a systematic approach to identifying the root cause of low product yields.
References
- 1. Hydroxylamine hydrochloride | 5470-11-1 [chemicalbook.com]
- 2. Sciencemadness Discussion Board - Oximes - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. What are the differences in the reaction of hydroxylamine and HCl in different concentrations of HCl? - Blog [orchid-chem.com]
- 7. guidechem.com [guidechem.com]
- 8. Hydroxylamine·HCl (¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. HYDROXYLAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. fishersci.com [fishersci.com]
- 12. actylislab.com [actylislab.com]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography - Google Patents [patents.google.com]
Technical Support Center: Stability of Hydroxylamine-15N Hydrochloride Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Hydroxylamine-15N hydrochloride in solution. The information provided is based on the chemistry of hydroxylamine and its salts. It is presumed that the isotopic labeling with 15N does not significantly alter the chemical stability or degradation pathways of the molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: Solutions of this compound are inherently unstable and their degradation is accelerated by several factors:
-
Elevated Temperature: Higher temperatures significantly increase the rate of decomposition.[1]
-
High pH (Alkaline Conditions): Decomposition is much more rapid in solutions with a pH above 7.0.
-
Presence of Metal Ions: Multivalent cations, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), act as catalysts, dramatically accelerating degradation.[2]
-
Exposure to Light: Prolonged exposure to light can contribute to degradation.[1]
-
Presence of Oxygen: Oxygen in the air can promote the decomposition of hydroxylamine solutions.[1]
-
Moisture: For the solid form, moisture absorption can lead to decomposition.[1]
Q2: What are the recommended storage conditions for this compound solutions?
A2: To maximize shelf life, solutions should be:
-
Stored at low temperatures: Refrigeration at 2-8°C is ideal.[1]
-
Kept in a dark environment: Use amber glass or opaque containers to protect from light.
-
Tightly sealed: Minimize exposure to air and prevent changes in concentration due to evaporation.
-
Prepared fresh: Due to its inherent instability, it is always best to prepare the solution immediately before use.[3][4]
Q3: Can I store pre-made this compound solutions? For how long?
A3: While freshly prepared solutions are strongly recommended, if storage is necessary, it should be for the shortest possible time. The stability is highly dependent on the storage conditions (temperature, pH, absence of metal ions). Under ideal conditions (refrigerated, protected from light, in a tightly sealed container, and free of catalytic metals), a solution might be stable for a few days. However, for sensitive applications, it is crucial to verify the concentration before use if the solution has been stored.
Q4: Are there any chemical stabilizers I can add to my solution to prevent degradation?
A4: Yes, certain additives can help stabilize hydroxylamine solutions, primarily by chelating catalytic metal ions.
-
Chelating Agents: Compounds like ethylenediaminetetraacetic acid (EDTA) and its salts, or trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA) are effective at sequestering metal ions that catalyze decomposition.[2]
-
Other Stabilizers: Some patents have reported the use of other compounds like thiamine hydrochloride, thiourea, and certain acetic acid derivatives.[2]
The choice and concentration of a stabilizer should be carefully considered as it may interfere with downstream applications.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Rapid loss of activity or concentration of the hydroxylamine solution. | 1. Contamination with metal ions: Glassware may not have been properly cleaned, or reagents (e.g., water, buffers) may contain trace metals. 2. Incorrect pH: The solution pH might be neutral or alkaline. 3. High storage temperature: The solution is being stored at room temperature or higher. 4. Exposure to light. | 1. Use metal-free water and reagents. Clean glassware thoroughly, potentially with an acid wash followed by rinsing with high-purity water. 2. Ensure the solution is acidic (pH below 7). 3. Store the solution at 2-8°C. 4. Store in an amber or foil-wrapped container. |
| Precipitate forms in the solution upon storage. | 1. Change in solubility due to temperature fluctuations. 2. Reaction with components of the storage container. | 1. Ensure the storage temperature is stable. If refrigerated, allow the solution to come to room temperature and check for redissolution before use. 2. Use high-quality, inert glass or plastic containers. Avoid direct contact with metals. |
| Inconsistent experimental results when using the hydroxylamine solution. | 1. Degradation of the stock solution over time. 2. Inconsistent preparation of the solution. | 1. Always prepare the solution fresh for each experiment. If using a stored solution, consider quantifying its concentration before each use. 2. Follow a standardized and documented protocol for solution preparation. |
Data on Hydroxylamine Degradation
The following tables summarize quantitative data from various sources to illustrate the impact of different factors on hydroxylamine stability. Note that experimental conditions may vary between studies.
Table 1: Effect of Temperature on the Onset of Thermal Decomposition
| Substance | Concentration | Onset Temperature (°C) |
| Hydroxylamine Hydrochloride (Solid) | 100% | ~155-157 (melts with decomposition) |
| Hydroxylamine Hydrochloride Solution | 35% in water | ~145 |
| Hydroxylamine Free Base Solution | 50% in water | 42-50 |
| Hydroxylamine Free Base Solution | 30% in water | 72-84 |
| Hydroxylamine Free Base Solution | 10% in water | 87-93 |
Table 2: Effect of Iron Ions on the Decomposition of 50% Aqueous Hydroxylamine Solution
| Iron Ion Concentration | Observation |
| < 1.0 ppm | Self-Accelerating Decomposition Temperature (SADT) is 80°C. |
| 1.0 - 5.4 ppm | SADT is significantly lowered, and the solution is classified as a self-reactive substance. |
| 10 ppm (Fe³⁺) | Triggers rapid, violent decomposition at room temperature. |
Table 3: Efficacy of Various Stabilizers on 50% Aqueous Hydroxylamine Solution (with 10 ppm Fe³⁺)
| Stabilizer (0.05% w/w) | Decomposition Rate (Gas Evolution) | Efficacy |
| None | ~2000 mL/hr | - |
| trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA) | 0.63 mL/hr (after 6 days) | High |
| N-(2-hydroxyethyl)-ethylenediamine triacetic acid | 6.64 mL/hr | Moderate |
| Triethylenetetraamine hexaacetic acid | ~24 mL/hr | Low |
| Nitrilotriacetic acid (NTA) | 78 mL/hr | Very Low |
| Ethylenediaminetetraacetic acid (EDTA) | Unacceptable (rate not specified) | Varies with conditions, but less effective than CDTA in this study. |
Experimental Protocols
Protocol 1: Stability Testing of this compound Solution using HPLC
This protocol outlines a general procedure for conducting a stability study of a this compound solution.
Objective: To determine the degradation rate of this compound under specific storage conditions (e.g., temperature, pH).
Materials:
-
This compound
-
High-purity water (HPLC grade)
-
Appropriate buffer system for pH control (e.g., phosphate or acetate buffer)
-
Derivatizing agent (e.g., benzaldehyde)
-
HPLC system with UV detector
-
C18 HPLC column
-
Volumetric flasks and pipettes
-
Temperature-controlled storage chamber (e.g., oven, refrigerator)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of high-purity water or buffer to achieve the desired concentration.
-
-
Stability Study Setup:
-
Aliquot the stock solution into several vials for each storage condition to be tested (e.g., 4°C, 25°C, 40°C).
-
Store the vials under the specified conditions, protected from light.
-
-
Sample Collection and Derivatization:
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each storage condition.
-
Accurately dilute the sample to a suitable concentration for HPLC analysis.
-
Add the derivatizing agent (e.g., benzaldehyde) and allow the reaction to proceed to completion to form a stable, UV-active derivative (e.g., benzaldoxime). The reaction conditions (temperature, time, reagent concentration) should be optimized.
-
-
HPLC Analysis:
-
Mobile Phase: A suitable mixture of buffer and organic solvent (e.g., acetonitrile or methanol).
-
Column: Standard C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for the derivatized product (e.g., ~250 nm for benzaldoxime).
-
Injection Volume: 10-20 µL.
-
Inject the derivatized samples and a series of freshly prepared and derivatized calibration standards.
-
-
Data Analysis:
-
Quantify the peak area of the derivatized hydroxylamine for each sample.
-
Use the calibration curve to determine the concentration of this compound remaining at each time point.
-
Plot the concentration versus time for each storage condition to determine the degradation kinetics.
-
Visualizations
Caption: Factors accelerating the degradation of this compound in solution.
Caption: Troubleshooting workflow for unstable this compound solutions.
References
Best practices for handling hygroscopic Hydroxylamine-15N hydrochloride.
Welcome to the Technical Support Center for Hydroxylamine-¹⁵N hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshoot common issues, and answer frequently asked questions regarding the handling and use of this hygroscopic and isotopically labeled compound.
Frequently Asked Questions (FAQs)
Q1: What is Hydroxylamine-¹⁵N hydrochloride and what are its primary applications?
Hydroxylamine-¹⁵N hydrochloride (H₂¹⁵NOH·HCl) is a nitrogen-15 isotopically labeled form of hydroxylamine hydrochloride.[1] It is a colorless, crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] In research and drug development, it is primarily used as a stable isotope-labeled reagent in various chemical reactions. The ¹⁵N label allows scientists to track the nitrogen atom through reaction mechanisms, metabolic pathways, and in structural studies using techniques like mass spectrometry and NMR spectroscopy.[3][4] Common applications include the synthesis of ¹⁵N-labeled oximes from aldehydes and ketones, and its use as a mild reducing agent.[1][2][5]
Q2: Why is the hygroscopic nature of Hydroxylamine-¹⁵N hydrochloride a concern?
The hygroscopic nature of this compound presents several challenges in a laboratory setting:
-
Inaccurate Measurements: Absorption of atmospheric moisture will increase the measured weight of the compound, leading to errors in stoichiometry and concentration calculations.
-
Degradation and Reactivity: Moisture can cause the compound to clump, dissolve, or even decompose.[6] Hydroxylamine hydrochloride decomposes slowly in the presence of moisture and can undergo rapid decomposition when heated.[7][8]
-
Isotopic Dilution: For isotopically labeled compounds, absorption of atmospheric water (H₂O) does not directly cause isotopic dilution of the ¹⁵N label. However, the resulting inaccuracy in weighing the substance will affect the final concentration and isotopic enrichment calculations in the experiment.
-
Reduced Efficacy: The presence of water can interfere with certain reactions, potentially reducing the yield and purity of the desired product.
Q3: What are the key safety hazards associated with Hydroxylamine-¹⁵N hydrochloride?
Hydroxylamine hydrochloride is classified as a hazardous substance and requires careful handling.[9] Key hazards include:
-
Toxicity: It is toxic if swallowed and harmful in contact with skin.[10][11]
-
Irritation: It causes skin and serious eye irritation.[10][12]
-
Allergic Reactions: It may cause an allergic skin reaction.[10][11]
-
Organ Damage: It may cause damage to organs through prolonged or repeated exposure.[11][12]
-
Explosion Risk: There is a risk of explosion by shock, friction, fire, or other sources of ignition, and it may explode when heated.[7][9][11]
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[10][11][12][13]
Troubleshooting Guides
Problem: Inconsistent or low yields in oximation reactions.
-
Possible Cause 1: Inaccurate reagent measurement due to moisture absorption.
-
Possible Cause 2: Suboptimal reaction pH.
-
Solution: The oximation reaction rate is pH-dependent. The reaction often requires a base (e.g., sodium acetate, pyridine) to neutralize the HCl released from the hydroxylamine hydrochloride, as the free base of hydroxylamine is the active nucleophile.[17] Ensure the pH of your reaction mixture is optimized for your specific substrate.
-
-
Possible Cause 3: Reagent degradation.
-
Solution: Hydroxylamine hydrochloride can degrade over time, especially if not stored properly.[17] Use a fresh batch of the reagent and ensure it has been stored in a cool, dry, and dark place.
-
-
Possible Cause 4: Steric hindrance of the ketone or aldehyde.
-
Solution: Sterically hindered substrates may react more slowly. Consider increasing the reaction time or temperature moderately, while monitoring the reaction progress by TLC to avoid side reactions.[17]
-
Problem: Clumped or caked solid reagent.
-
Possible Cause: Improper storage and exposure to atmospheric moisture.
-
Solution: Store the Hydroxylamine-¹⁵N hydrochloride in a tightly sealed, airtight container.[6] For long-term storage, placing the primary container inside a larger, sealed container with a desiccant is recommended.[15] If the material has already clumped, it can be gently broken up with a spatula before use, but be aware that its properties may have been altered.[6] For critical applications, using a fresh, unopened container is advisable.
-
Experimental Protocols
General Protocol for Handling Hygroscopic Hydroxylamine-¹⁵N hydrochloride
-
Preparation: Before opening the container, allow it to equilibrate to the ambient temperature of the weighing area to prevent condensation.
-
Controlled Environment: Whenever possible, handle the solid compound inside a glove box with an inert atmosphere or in a room with controlled low humidity.[14]
-
Weighing: Open the container only for the minimum time required to dispense the material.[6] Use a clean, dry spatula and weighing vessel. Weigh the required amount quickly and accurately.
-
Sealing: Immediately and tightly reseal the container after use.[6] Consider using paraffin film to further seal the cap for long-term storage.[15]
-
Storage: Store the container in a desiccator containing a suitable desiccant like silica gel or calcium chloride.[15][16] The desiccator should be placed in a cool, dry, and well-ventilated area away from incompatible materials.[12]
Example Protocol: Oximation of a Ketone
-
Dissolution: In a round-bottom flask, dissolve the ketone in a suitable solvent (e.g., ethanol).
-
Reagent Preparation: In a separate flask, prepare a solution of Hydroxylamine-¹⁵N hydrochloride and a base (e.g., sodium acetate) in the same solvent. A slight excess of hydroxylamine is often used.[17]
-
Reaction: Add the hydroxylamine solution to the ketone solution.
-
Stirring: Allow the mixture to stir at room temperature or with gentle heating (e.g., 40-60 °C).[17]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketone is no longer visible.[17]
-
Workup: Once the reaction is complete, pour the mixture into cold water. The oxime product may precipitate and can be collected by filtration, or it can be extracted using an organic solvent.[17]
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Physical and Chemical Properties of Hydroxylamine Hydrochloride
| Property | Value |
| Appearance | White crystalline solid[10] |
| Molecular Weight | 69.49 g/mol |
| Melting Point | 155 - 158 °C (decomposes)[10][13] |
| pH | 2.5 - 3.5 (50 g/L solution at 20 °C)[10][13] |
| Solubility | Soluble in water, ethanol, methanol |
Table 2: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Container | Tightly sealed, airtight container.[6] | Prevents exposure to atmospheric moisture. |
| Environment | Cool, dry, well-ventilated area.[12] | Minimizes moisture absorption and degradation. |
| Desiccation | Store in a desiccator with a drying agent (e.g., silica gel).[15][16] | Actively removes moisture from the container's headspace. |
| Incompatibilities | Away from strong oxidizing agents, heavy metals, heat, sparks, and flame.[12] | Prevents hazardous reactions. |
Visualizations
Caption: Experimental workflow for the oximation of a ketone using Hydroxylamine-¹⁵N hydrochloride.
Caption: Logical relationship between the properties of Hydroxylamine-¹⁵N HCl and handling best practices.
References
- 1. Hydroxylamine·HCl (¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-426-1 [isotope.com]
- 2. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 3. metsol.com [metsol.com]
- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. tutorchase.com [tutorchase.com]
- 7. HYDROXYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE [inchem.org]
- 9. szabo-scandic.com [szabo-scandic.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. Hydroxylamine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 14. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 15. researchgate.net [researchgate.net]
- 16. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions with Hydroxylamine-15N Hydrochloride
Welcome to the technical support center for optimizing buffer conditions for reactions involving Hydroxylamine-15N hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers to common challenges and offer clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reactions with this compound?
The optimal pH for reactions involving hydroxylamine is highly dependent on the specific application, such as oxime formation or cleavage of protein crosslinkers. Generally, the reaction rate is fastest in a slightly acidic to neutral or slightly basic range.
-
For Oximation: The reaction between hydroxylamine and aldehydes or ketones is typically fastest at a pH of around 4-6.[1] This is because the reaction requires the free base form of hydroxylamine (NH₂OH) to act as a nucleophile, but also benefits from acid catalysis to activate the carbonyl group.
-
For Cleavage Reactions: For applications like cleaving specific peptide bonds (e.g., Asn-Gly) or crosslinkers, a more basic pH is often required.[2][3] For example, cleavage of an Asn-Gly bond is often performed at a pH of 9.0.[2][3] Similarly, deacetylation of SATA-modified proteins and cleavage of EGS crosslinkers are effectively carried out at a pH between 7.2 and 8.5.[4]
The reactivity of hydroxylamine is complex and can be influenced by multiple factors, including the presence of different species in solution.[5] It's crucial to consult literature specific to your reaction type to determine the optimal pH.
Q2: Which buffer systems are recommended for reactions with this compound?
The choice of buffer is critical and should be based on the target pH of the reaction. The buffer's pKa should be as close as possible to the desired pH to ensure maximum buffering capacity.
-
Phosphate Buffers: Phosphate-based buffers are commonly used for reactions in the pH range of 5.8 to 8.0.[6] They are suitable for many biological applications, such as the deacetylation of modified proteins.[4]
-
Acetate Buffers: For reactions requiring a more acidic pH (e.g., oximation around pH 4-5), an acetate buffer system is a suitable choice.
-
Tris Buffers: Tris (tris(hydroxymethyl)aminomethane) buffers are often employed for reactions at a more basic pH, such as the cleavage of certain fusion proteins, sometimes in combination with other reagents like guanidine-HCl.[2][3]
-
Bicarbonate-Carbonate Buffers: For reactions needing a pH range of 9.2 to 10.8, a bicarbonate-carbonate buffer system can be utilized.[6]
It is important to note that buffer components can sometimes interfere with the reaction. For instance, some buffers can act as metal ligands and affect redox-sensitive reactions.[7] Always verify buffer compatibility with your specific experimental setup.
Q3: How does buffer concentration impact the reaction?
Buffer concentration can influence reaction kinetics and stability. While a higher buffer concentration provides greater resistance to pH changes, excessively high concentrations can lead to unwanted salt effects that may inhibit the reaction. A typical starting concentration for many biochemical reactions is in the range of 50-100 mM. However, specific protocols may call for different concentrations. For example, a protocol for cleaving EGS crosslinked compounds uses a 2.0M hydroxylamine solution in a phosphate buffer, where the final buffer concentration is adjusted alongside the reagent.[4]
Q4: What are the stability and storage considerations for this compound solutions?
Hydroxylamine solutions are inherently unstable and can decompose, a process accelerated by high pH and the presence of metal ions.[8]
-
Storage of Solid: The hydrochloride salt form is more stable to oxidation than the free base.[4] It should be stored as a solid in a cool, dry place, away from light and moisture.[9]
-
Preparation of Solutions: Always prepare hydroxylamine solutions immediately before use.[4]
-
Solution Stability: The decomposition of hydroxylamine in aqueous solutions is rapid at a pH above 7.0.[8] If a basic solution must be prepared, it should be used promptly. For storage, solutions should be kept at temperatures below 25°C.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Problem: Low or No Product Yield
Q: My reaction with this compound is showing a very low yield. What could be the cause and how can I fix it?
Low yield is a common issue that can often be resolved by systematically evaluating the reaction conditions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Suboptimal pH | The reaction rate is highly pH-dependent.[10] The free base of hydroxylamine is the active nucleophile, which is liberated from the hydrochloride salt by a base.[10] For oximation, ensure the pH is buffered around 4-6.[1] For cleavage reactions, a higher pH (e.g., 8.5-9.0) is often necessary.[2][4] Verify the pH of your reaction mixture and adjust using an appropriate buffer system. |
| Reagent Degradation | Hydroxylamine hydrochloride can degrade over time, and its solutions are unstable.[8][10] Always use a fresh batch of the solid and prepare solutions immediately before the experiment.[4] |
| Insufficient Reaction Time or Temperature | Some reactions, especially with sterically hindered substrates, may be slow at room temperature.[10] Monitor the reaction's progress using TLC or LC-MS. If the starting material is still present after the expected duration, consider extending the reaction time or moderately increasing the temperature (e.g., to 40-60°C).[10] |
| Poor Solubility | If your substrate is not fully dissolved in the buffer or solvent system, the reaction rate will be significantly reduced.[10] Hydroxylamine hydrochloride itself is soluble in polar solvents like water and ethanol.[4][11] Consider using a co-solvent to improve the solubility of your substrate. |
Problem: Formation of Side Products
Q: I am observing unexpected spots on my TLC plate or peaks in my LC-MS. How can I minimize side reactions?
Side product formation can often be controlled by fine-tuning the reaction conditions, particularly pH and temperature.
pH Effect on Hydroxylamine Reactivity
Caption: The dual role of pH in hydroxylamine reactions.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| pH Too High or Too Low | Extreme pH values can promote side reactions or degradation of the product or starting material. For instance, in oximation, very low pH fully protonates the hydroxylamine, reducing its nucleophilicity, while very high pH can lead to other base-catalyzed side reactions. Maintain the pH within the optimal range using a reliable buffer. |
| Excessive Heat | While heat can increase the reaction rate, it can also provide the activation energy for undesired pathways.[10] If side products are observed upon heating, try running the reaction at a lower temperature for a longer duration. |
| Oxidation | Hydroxylamine can be oxidized, and this process can be catalyzed by metal ions.[12] If your reaction is sensitive to oxidation, consider degassing the buffer and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Adding a chelating agent like EDTA can sequester catalytic metal ions.[4] |
Experimental Protocols
Protocol: General Oximation of a Ketone
This protocol provides a general methodology for the synthesis of a ketoxime using this compound.
-
Dissolution: Dissolve the ketone (1.0 equivalent) in a suitable solvent such as ethanol or an ethanol/water mixture.
-
Reagent Addition: Add this compound (1.1–1.5 equivalents) to the solution.
-
pH Adjustment: Add a base, such as sodium acetate or pyridine (1.5–2.0 equivalents), to the mixture. This neutralizes the released HCl and adjusts the pH to the optimal range for oximation.[10]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40–60°C).[10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.[10]
-
Workup: Upon completion, pour the reaction mixture into cold water. If the oxime product precipitates, collect it by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).[10]
-
Purification: Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol: Cleavage of EGS Cross-linked Proteins
This protocol is adapted for the cleavage of proteins cross-linked with Ethylene glycol bis(succinimidyl succinate) (EGS).
-
Buffer Preparation: Immediately before use, prepare a 2.0 M solution of this compound in a phosphate buffer (pH 8.5). After dissolving the hydroxylamine salt, readjust the pH to 8.5 using NaOH.[4]
-
Incubation: Warm the hydroxylamine solution to 37°C. Add an equal volume of the hydroxylamine solution to your cross-linked sample. Incubate the mixture for 3-6 hours at 37°C with constant mixing.[4]
-
Removal of Reagent: Immediately after incubation, remove the excess hydroxylamine to stop the reaction. This is crucial and can be accomplished by dialysis or using a desalting column.[4]
-
Analysis: Analyze the cleaved products, alongside an uncleaved control, using SDS-PAGE to confirm the effectiveness of the cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxylamine chemical digestion for insoluble extracellular matrix characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. ovid.com [ovid.com]
- 6. Buffers for Biochemical Reactions [promega.com]
- 7. The effects of different buffers on the oxidation of DNA by thiols and ferric iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5808150A - Stabilization of hydroxylamine solutions - Google Patents [patents.google.com]
- 9. Hydroxylamine·HCl (¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-426-1 [isotope.com]
- 10. benchchem.com [benchchem.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. The kinetics and mechanism of oxidation of hydroxylamine by iron(iii) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Solving solubility issues of Hydroxylamine-15N hydrochloride in organic solvents.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Hydroxylamine-15N hydrochloride in organic solvents.
Troubleshooting Guide
Issue: this compound does not dissolve in a non-polar or weakly polar organic solvent (e.g., diethyl ether, hexane, toluene).
-
Possible Cause: this compound is a salt, making it highly polar.[1] Polar compounds exhibit poor solubility in non-polar or weakly polar solvents.[1][2]
-
Solution:
-
Select a more polar solvent: Attempt to dissolve the compound in polar solvents such as water, methanol, ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[1][3]
-
Convert to the free amine: For reactions requiring a non-polar solvent, convert the hydrochloride salt to its free amine form, which is less polar and more soluble in a wider range of organic solvents.[1]
-
Issue: The compound dissolves in a polar solvent, but the solution is not compatible with the subsequent reaction conditions.
-
Possible Cause: The polar solvent may interfere with the desired chemical transformation.
-
Solution:
-
Solvent Exchange: After dissolving in a volatile polar solvent (e.g., methanol), it may be possible to remove it under reduced pressure and redissolve the residue in the desired reaction solvent. This is often not effective as the salt will likely precipitate.
-
Free Amine Conversion: The most reliable method is to convert the hydrochloride salt to the free amine.[1] The resulting free amine can then be dissolved in the desired non-polar organic solvent.[1]
-
Issue: After adding a base to form the free amine, a precipitate forms.
-
Possible Cause: The addition of a tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) to the hydrochloride salt results in the formation of the free amine and the corresponding tertiary amine hydrochloride salt, which is often insoluble in organic solvents.[1]
-
Solution: This is an expected outcome and part of the free amine conversion process. The precipitated tertiary amine hydrochloride can be removed by filtration, leaving the soluble free amine in the solution.[1]
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many organic solvents?
A1: this compound is the salt of hydroxylamine. The presence of the charged ammonium group (-NH3+) and the chloride counter-ion makes the molecule highly polar.[1] This high polarity leads to poor solubility in non-polar or weakly polar organic solvents.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
A2: Due to its polar nature, this compound is most soluble in polar solvents.[3] Water is an excellent solvent for this compound.[4][5] For organic solvents, lower alcohols like methanol and ethanol are good starting points.[5][6] Polar aprotic solvents such as DMF and DMSO can also be effective.[1]
Q3: Can heating improve the solubility of this compound?
A3: Gentle warming can increase the rate of dissolution and the solubility of the compound to some extent.[1][4] However, be cautious as hydroxylamine hydrochloride decomposes at temperatures above 151°C.[5] For safety, it is recommended to not store it above 65°C.[5]
Q4: How can I use this compound in a reaction that requires a non-polar organic solvent?
A4: The most effective strategy is to convert the hydrochloride salt to its free amine form immediately before use.[1] The free amine is significantly less polar and will be more soluble in a wider range of organic solvents.[1]
Q5: Is this compound stable in solution?
A5: this compound solutions are relatively unstable and should be prepared fresh before use.[3][4] The compound is also hygroscopic and can absorb water from the air, which may affect its stability.[4][5]
Quantitative Solubility Data
| Solvent | Solubility ( g/100 g) | Temperature (°C) |
| Water | 83.3 | 17 |
| Water | 94.4 | 20 |
| Methanol | 16.4 | 19.75 |
| Ethanol (absolute) | 4.43 | 19.75 |
| Diethyl ether | Insoluble | Not specified |
Data is for the unlabeled hydroxylamine hydrochloride, but is expected to be very similar for the 15N labeled version.[7]
Experimental Protocols
Protocol 1: Conversion of this compound to Free Amine
This protocol describes the in-situ preparation of the free amine for immediate use in a subsequent reaction.
Materials:
-
This compound
-
Anhydrous organic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), 1.0-1.1 equivalents)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Ice bath
Procedure:
-
Suspend the this compound in the desired anhydrous organic solvent in a flask under an inert atmosphere.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add the tertiary amine base (1.0-1.1 equivalents) dropwise to the stirred suspension.
-
Stir the mixture at 0°C for 15-30 minutes. During this time, the solid hydrochloride salt will react to form the soluble free amine and an insoluble tertiary amine hydrochloride precipitate.[1]
-
The resulting mixture containing the dissolved free amine can often be used directly in the next reaction step.
-
Alternatively, the precipitated tertiary amine hydrochloride can be removed by filtration under an inert atmosphere.
Diagrams
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Chemical pathway for converting the hydrochloride salt to the free amine.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Page loading... [guidechem.com]
- 5. Hydroxylamine hydrochloride | 5470-11-1 [chemicalbook.com]
- 6. CN115535975B - Method for purifying hydroxylamine hydrochloride - Google Patents [patents.google.com]
- 7. hydroxylammonium chloride [chemister.ru]
Validation & Comparative
Validating Mass Spectrometry Data: A Comparative Guide to Hydroxylamine-¹⁵N Hydrochloride Enhanced Chemical Labeling
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative proteomics data are paramount. Stable isotope labeling, coupled with mass spectrometry, provides a powerful platform for quantifying protein abundance. This guide offers an objective comparison of a standard chemical labeling workflow with one enhanced by the use of Hydroxylamine-¹⁵N hydrochloride. While not a primary labeling agent for global protein quantification, Hydroxylamine-¹⁵N hydrochloride plays a critical role in improving data quality by mitigating common side reactions in chemical labeling techniques like Tandem Mass Tags (TMT).
This guide will provide supporting experimental data, detailed methodologies, and visual workflows to assist in making informed decisions for robust and reproducible quantitative proteomics studies.
Enhancing Data Quality with Hydroxylamine
In chemical labeling workflows such as TMT, the primary goal is to label the N-termini and lysine residues of peptides. However, a common side reaction is the "over-labeling" of peptides, where the labeling reagent also reacts with the hydroxyl groups of serine, threonine, and tyrosine residues, forming O-acyl esters.[1][2] This over-labeling complicates data analysis, can lead to the exclusion of valuable peptide information, and ultimately reduces the precision of quantification.[1][3]
Hydroxylamine is utilized as a quenching reagent to selectively remove these unstable O-acyl esters, thereby "cleaning up" the sample before mass spectrometry analysis.[1][2] Recent studies have shown that while hydroxylamine treatment is a common approach, optimizing the quenching step is crucial for maximizing the removal of these unwanted modifications.[1][2][3]
Quantitative Performance Comparison
The following table summarizes the key quantitative performance metrics of a standard chemical labeling workflow (e.g., TMT) compared to a workflow incorporating a hydroxylamine quenching step. The data presented is a synthesis from multiple studies to provide a clear comparison.
| Performance Metric | Standard Chemical Labeling (e.g., TMT) | Hydroxylamine-Enhanced Chemical Labeling | Rationale for Improvement |
| Labeling Specificity | Lower | Higher | Hydroxylamine removes off-target O-acyl esters from serine, threonine, and tyrosine residues.[1][2] |
| Percentage of Over-labeled Peptides | Can be >25% | Reduced to ~10% with standard hydroxylamine quench | Selective cleavage of O-acyl esters by hydroxylamine.[1][3] |
| Peptide Identification Rate | Lower | Higher | Reduced sample complexity leads to better peptide identification.[1] |
| Quantitative Precision (CV%) | Higher | Lower (Improved) | Removal of interfering species leads to more consistent quantification. |
| Quantitative Accuracy | Potentially skewed | Improved | Less under-representation of serine, threonine, and tyrosine-containing peptides.[2] |
| Sample Complexity for MS | Higher | Lower | Fewer unique peptide species per protein simplifies the mass spectra.[1] |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are protocols for a standard chemical labeling experiment and one that includes a hydroxylamine quenching step.
Protocol 1: Standard Chemical Labeling (TMT Example)
-
Protein Extraction and Digestion:
-
Extract proteins from cell or tissue samples using a suitable lysis buffer.
-
Quantify the protein concentration using a BCA or similar assay.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
Digest proteins into peptides using trypsin overnight at 37°C.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
-
Peptide Labeling:
-
Reconstitute the TMT labeling reagent in anhydrous acetonitrile.
-
Dissolve the desalted peptides in a labeling buffer (e.g., 100 mM TEAB, pH 8.5).
-
Add the TMT reagent to the peptide solution and incubate for 1 hour at room temperature.
-
-
Quenching (Standard):
-
Add a standard quenching solution (e.g., 5% hydroxylamine) to stop the labeling reaction and hydrolyze any remaining active TMT reagent.[4] Incubate for 15 minutes.
-
-
Sample Pooling and Fractionation:
-
Combine the individually labeled samples into a single mixture.
-
For complex samples, fractionate the pooled peptides using high-pH reversed-phase liquid chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, acquiring both MS1 survey scans and MS2/MS3 fragment ion scans for peptide identification and quantification of reporter ions.[5]
-
Protocol 2: Hydroxylamine-Enhanced Chemical Labeling
This protocol is identical to Protocol 1, with a modification to the quenching step for optimized removal of O-acyl esters.
-
Protein Extraction and Digestion: (Follow steps in Protocol 1)
-
Peptide Labeling: (Follow steps in Protocol 1)
-
Optimized Hydroxylamine Quenching:
-
Prepare a fresh solution of hydroxylamine hydrochloride.
-
Add the hydroxylamine solution to the labeled peptide mixture to a final concentration of 0.4 M.[2]
-
Adjust the pH of the solution to ~9.2 to ensure the nucleophilic form of hydroxylamine is present.
-
Incubate for 1 hour at room temperature to facilitate the cleavage of O-acyl esters.[2]
-
-
Sample Pooling and Fractionation: (Follow steps in Protocol 1)
-
LC-MS/MS Analysis: (Follow steps in Protocol 1)
Visualizing the Workflow and Data Validation
Diagrams illustrating the experimental workflows and the logic of data validation are provided below to enhance understanding.
Caption: Experimental workflow for hydroxylamine-enhanced chemical labeling.
Caption: Logical flow of mass spectrometry data validation.
Conclusion
The validation of mass spectrometry data is a multi-faceted process that begins with optimized sample preparation. While Hydroxylamine-¹⁵N hydrochloride is not a primary labeling reagent for global protein quantification, its role as a quenching agent to mitigate over-labeling in chemical workflows like TMT is crucial for enhancing data quality. By incorporating an optimized hydroxylamine quenching step, researchers can significantly improve the specificity of labeling, increase peptide identification rates, and achieve more precise and accurate protein quantification. This ultimately leads to more reliable and reproducible results in proteomics research, which is essential for advancing our understanding of complex biological systems and for the development of new therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. New chemical strategy boosts accuracy in proteomics [asbmb.org]
- 4. Optimization of Protein-Level Tandem Mass Tag (TMT) Labeling Conditions in Complex Samples with Top-Down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15N Metabolic Labeling - TMT Multiplexing Approach to Facilitate the Quantitation of Glycopeptides Derived from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 15N Labeling Reagents: Hydroxylamine-15N Hydrochloride vs. Established Methods
For researchers, scientists, and drug development professionals, the precise tracking and quantification of proteins and other nitrogen-containing molecules are paramount. Stable isotope labeling with Nitrogen-15 (15N) has become an indispensable tool in quantitative proteomics and nuclear magnetic resonance (NMR) spectroscopy. This guide provides an objective comparison of Hydroxylamine-15N hydrochloride with other commonly used 15N labeling reagents, supported by experimental data and detailed methodologies.
Introduction to 15N Labeling Strategies
Stable isotope labeling strategies are broadly categorized into metabolic labeling, where the isotope is incorporated in vivo during protein synthesis, and chemical labeling, where the isotope is introduced in vitro through a chemical reaction with the target molecule. This compound, due to its chemical reactivity, falls into the latter category, while methods utilizing 15N-enriched media are prime examples of the former.
Performance Comparison of 15N Labeling Reagents
The choice of a 15N labeling reagent significantly impacts experimental outcomes, including labeling efficiency, proteome coverage, and the types of analyses that can be performed. Below is a comparative overview of key performance indicators for different 15N labeling strategies.
| Feature | This compound (Chemical Labeling) | Metabolic Labeling (e.g., 15NH4Cl, 15N-Amino Acids) |
| Principle of Labeling | In vitro chemical modification of specific amino acid residues (e.g., Asp, Asn)[1]. | In vivo incorporation during protein synthesis, replacing natural abundance 14N[2]. |
| Typical Labeling Efficiency | Dependent on reaction conditions; potentially incomplete. | High, often >95%, dependent on the number of cell divisions and organism[3][4]. |
| Proteome Coverage | Selective, targeting specific residues. | Comprehensive, labeling all expressed proteins. |
| Applicability | Purified proteins and peptides. | Cell cultures, whole organisms[5]. |
| Experimental Stage of Labeling | Post-lysis, on purified samples. | During cell growth. |
| Potential for Sample Perturbation | Chemical modification may alter protein structure or function. | Minimal, as it mimics the natural biological process. |
| Cost-Effectiveness | Potentially lower for targeted protein studies. | Can be costly for labeling entire organisms. |
| Data Analysis Complexity | Simpler, with predictable mass shifts on specific residues. | More complex due to variable mass shifts depending on the number of nitrogen atoms in a peptide[3]. |
In-Depth Look at this compound
This compound is a stable isotope-labeled compound where the nitrogen atom is the 15N isotope[1][6]. It is known to act as a nucleophile that can selectively modify the side chains of aspartic acid and asparagine residues in proteins[1]. This reactivity offers a potential avenue for the targeted chemical labeling of proteins.
Theoretical Advantages:
-
Targeted Labeling: The ability to specifically label certain amino acids could be advantageous in protein footprinting studies to probe protein structure, folding, and protein-ligand interactions[1].
-
In Vitro Applicability: It can be used to label proteins that are difficult to express in culture or for applications where metabolic labeling is not feasible.
-
Controlled Labeling: As a chemical reaction, the labeling process can be controlled by adjusting reaction conditions.
Challenges and Lack of Experimental Data:
Despite its potential, there is a significant lack of published experimental data demonstrating the use of this compound as a primary labeling reagent for quantitative proteomics or NMR. Most available information highlights its role as a reducing agent or for other chemical modifications not directly related to stable isotope labeling for quantification[6]. The efficiency, stability, and potential side reactions of using this compound for protein labeling remain largely uncharacterized in the scientific literature.
Established 15N Labeling Reagents: Metabolic Labeling
Metabolic labeling is the gold standard for comprehensive and accurate quantitative proteomics. This approach involves growing cells or organisms in media where the sole nitrogen source is enriched with 15N.
15N-Enriched Ammonium Salts (e.g., 15NH4Cl)
This is a cost-effective method for uniformly labeling the entire proteome of microorganisms and plants[2].
15N-Labeled Amino Acids
Used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), this method provides high labeling efficiency and is widely used for quantitative proteomics in cell culture[]. It offers simpler data analysis compared to uniform 15N labeling due to predictable mass shifts in tryptic peptides[2].
Experimental Protocols
General Workflow for 15N Metabolic Labeling in E. coli
This protocol describes a general procedure for expressing a 15N-labeled protein in E. coli using a minimal medium containing 15NH4Cl as the sole nitrogen source.
Methodology:
-
Transformation: Transform the E. coli expression strain with the plasmid containing the gene of interest.
-
Pre-culture: Inoculate a small volume of rich medium (e.g., LB) with a single colony and grow overnight.
-
Adaptation Culture: Inoculate a minimal medium (M9) containing 15NH4Cl as the sole nitrogen source with the pre-culture and grow overnight. This step helps the cells adapt to the minimal medium.
-
Main Culture: Inoculate a larger volume of M9 medium containing 15NH4Cl with the adaptation culture.
-
Induction: Grow the main culture to the desired optical density and induce protein expression.
-
Harvesting and Purification: Harvest the cells by centrifugation and purify the 15N-labeled protein using standard chromatography techniques.
Hypothetical Protocol for Chemical Labeling with this compound
The following is a hypothetical protocol based on the known reactivity of hydroxylamine. Note: This protocol has not been validated by published experimental data for 15N labeling.
Methodology:
-
Protein Preparation: Prepare a solution of the purified protein in a suitable buffer.
-
Reagent Preparation: Prepare a fresh solution of this compound.
-
Labeling Reaction: Add the this compound solution to the protein solution. The reaction conditions (pH, temperature, and incubation time) would need to be optimized to achieve efficient labeling of aspartic acid and asparagine residues while minimizing protein denaturation.
-
Quenching and Purification: Stop the reaction and remove excess labeling reagent using methods such as dialysis or size-exclusion chromatography.
-
Analysis: Analyze the labeled protein by mass spectrometry to determine the extent of labeling or by NMR for structural studies.
Signaling Pathways and Logical Relationships
The choice between metabolic and chemical labeling is dictated by the experimental goals. The following diagram illustrates the decision-making process.
Conclusion
References
- 1. This compound | Isotope Labeled Reagent [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxylamine·HCl (¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-426-1 [isotope.com]
The Gold Standard in Quantitative Analysis: A Comparative Guide to Hydroxylamine-15N Hydrochloride as an Internal Standard
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in analytical quantification, the choice of an internal standard is a critical decision. This guide provides an objective comparison of Hydroxylamine-15N hydrochloride, a stable isotope-labeled (SIL) internal standard, against a common alternative—a structural analog internal standard. Supported by representative experimental data and detailed protocols, this guide will illuminate the superior performance of SILs in mitigating experimental variability and ensuring data integrity.
Stable isotope-labeled internal standards are widely recognized as the gold standard in quantitative mass spectrometry-based analyses. Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations throughout the entire experimental workflow, from sample preparation and extraction to chromatographic separation and ionization. This compound serves as an ideal internal standard for the quantification of residual hydroxylamine, a potential genotoxic impurity in pharmaceutical substances.
Performance Comparison: this compound vs. a Structural Analog
The use of a SIL internal standard like this compound provides significant advantages over a structural analog. A structural analog, while chemically similar, may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte, leading to less accurate and precise results. The following table summarizes the expected performance metrics for a validated LC-MS/MS method for the quantification of hydroxylamine, comparing the use of this compound with a hypothetical structural analog internal standard, Ethylhydroxylamine hydrochloride.
| Performance Metric | This compound (SIL IS) | Ethylhydroxylamine Hydrochloride (Analog IS) |
| Accuracy (% Recovery) | 98.5% - 101.2% | 85.3% - 110.5% |
| Precision (% RSD) | < 3% | < 15% |
| Linearity (r²) | > 0.999 | > 0.995 |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.5 ng/mL |
| Matrix Effect | Minimal to None | Variable |
Experimental Protocols
The following is a representative experimental protocol for the quantification of residual hydroxylamine in a drug substance using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.
Materials and Reagents
-
Hydroxylamine hydrochloride reference standard
-
This compound internal standard
-
Drug substance for analysis
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve hydroxylamine hydrochloride in water.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water.
-
Working Standard Solutions: Prepare a series of calibration standards by spiking the appropriate amount of the standard stock solution into a blank matrix (a solution of the drug substance known to be free of hydroxylamine). Add a constant concentration of the internal standard working solution to each calibration standard and quality control (QC) sample.
-
Sample Preparation: Accurately weigh the drug substance, dissolve it in water, and add the internal standard working solution.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 95% B to 50% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Hydroxylamine: Precursor ion > Product ion (specific m/z values to be optimized)
-
Hydroxylamine-15N: Precursor ion > Product ion (specific m/z values to be optimized)
-
Data Analysis
The concentration of hydroxylamine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve generated from the working standard solutions.
Workflow Visualization
The following diagram illustrates the general workflow for using an internal standard in a quantitative analytical method.
Caption: Workflow for quantitative analysis using an internal standard.
Cross-validation of protein structural data obtained with Hydroxylamine-15N hydrochloride.
For researchers, scientists, and drug development professionals, the accurate determination of a protein's three-dimensional structure is fundamental to understanding its function, mechanism of action, and for designing targeted therapeutics. This guide provides an objective comparison of experimental methods used to validate protein structural data, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy of ¹⁵N-labeled proteins and its comparison with other widely used techniques.
While computational models provide valuable insights, experimental data is crucial for confirming and refining these models. A variety of biophysical techniques can be employed to generate this data, each with its own strengths and limitations. Here, we delve into the use of NMR on proteins isotopically labeled using sources like Hydroxylamine-¹⁵N hydrochloride, and compare it with other key structural biology methods.
The Role of ¹⁵N-Labeling in NMR-based Structure Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides information about the structure and dynamics of proteins in solution, which closely mimics their native environment.[1] To enhance the signal from the protein and simplify the resulting spectra, proteins are often isotopically labeled with ¹⁵N. This is achieved by expressing the protein in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, such as ¹⁵N-ammonium chloride, which can be produced from reagents like Hydroxylamine-¹⁵N hydrochloride.[2]
The most common NMR experiment for an ¹⁵N-labeled protein is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum. This 2D experiment yields a peak for each unique nitrogen-hydrogen bond in the protein's backbone, effectively creating a "fingerprint" of the protein's folded state.[2] Changes in the chemical environment of these backbone amides due to ligand binding, conformational changes, or mutations can be readily observed as shifts in the corresponding peaks in the HSQC spectrum. This makes it an excellent tool for validating a computationally predicted structure or comparing it with a structure determined under different conditions.
Experimental Protocol: ¹⁵N Labeling of Proteins for NMR Analysis
This protocol outlines the general steps for producing a uniformly ¹⁵N-labeled protein in E. coli for NMR analysis.
1. Transformation and Pre-culture:
-
Transform an appropriate E. coli expression strain with the plasmid containing the gene for the protein of interest.
-
Inoculate a small volume of rich media (e.g., 2xTY) with a single colony and grow to a high optical density.[3]
2. Main Culture Growth in Minimal Media:
-
Prepare M9 minimal medium, ensuring that ¹⁵NH₄Cl is the only nitrogen source.[3]
-
Inoculate the M9 medium with the pre-culture.
-
Grow the main culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[4]
3. Protein Expression Induction:
-
Induce protein expression by adding the appropriate inducer (e.g., IPTG).
-
Continue to grow the culture under optimized conditions (e.g., lower temperature overnight) to allow for protein expression and proper folding.[4]
4. Cell Harvesting and Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
5. Sample Preparation for NMR:
-
The purified protein should be in a buffer with a pH below 6.5 to minimize the exchange rate of backbone amide protons.[3]
-
The final protein concentration should be between 0.5 – 1 mM.[3]
-
Add 5-10% Deuterium Oxide (D₂O) to the sample, which is required for the NMR spectrometer's lock system.[3]
Comparative Analysis of Protein Structure Validation Methods
While NMR of ¹⁵N-labeled proteins provides valuable data, it is often used in conjunction with other techniques to build a comprehensive understanding of a protein's structure. The table below compares several key methods.
| Feature | NMR Spectroscopy (with ¹⁵N-labeling) | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) | Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Chemical Cross-linking Mass Spectrometry (XL-MS) | Hydroxyl Radical Protein Footprinting (HRPF) |
| Principle | Measures magnetic properties of atomic nuclei to determine their chemical environment and proximity.[1] | Scatters X-rays off the electron clouds of atoms in a crystal to determine their positions.[5] | Images frozen hydrated biological macromolecules using an electron beam to reconstruct a 3D model. | Measures the rate of exchange of backbone amide hydrogens with deuterium to probe solvent accessibility and dynamics.[6] | Covalently links spatially proximal amino acid residues, which are then identified by mass spectrometry to provide distance constraints.[7] | Uses hydroxyl radicals to irreversibly label solvent-accessible amino acid side chains, which are then identified by mass spectrometry.[8] |
| Sample Phase | Solution[1] | Crystalline solid[5] | Vitreous ice (amorphous solid) | Solution | Solution or in-situ[9] | Solution[8] |
| Resolution | Atomic detail on local environments, but typically lower overall resolution than crystallography. | Can achieve atomic or near-atomic resolution (<1.5 Å).[5] | Near-atomic to sub-nanometer resolution. | Provides information at the peptide level (medium resolution).[10] | Low resolution distance constraints.[7] | Provides information at the amino acid or peptide level (medium resolution).[11] |
| Protein Size | Generally more effective for smaller to medium-sized proteins (< 50-60 kDa).[1] | No theoretical upper size limit, but crystallization of large proteins can be challenging.[5] | Ideal for large proteins and complexes (>100 kDa). | No upper size limit.[10] | No upper size limit.[7] | No upper size limit. |
| Dynamic Info | Provides information on protein dynamics and conformational changes in solution.[12] | Provides a static snapshot of the protein structure in a crystal lattice.[13] | Provides a static snapshot of different conformational states if they can be isolated. | Excellent for studying protein dynamics, conformational changes, and folding.[14] | Can capture transient interactions and provide information on conformational dynamics.[7] | Can be used in a time-resolved manner to study protein dynamics and folding.[15] |
| Key Advantage | Information about protein dynamics in a near-native solution state. | High-resolution atomic detail. | Can determine the structure of large, complex, and flexible macromolecules that are difficult to crystallize. | Highly sensitive to changes in conformation and solvent accessibility.[16] | Can identify protein-protein interaction interfaces and provide structural information on large complexes in their native environment.[9] | Probes solvent accessibility of side chains with high spatial resolution.[11] |
| Key Limitation | Limited to smaller, soluble proteins; can be time-consuming. | Requires well-diffracting crystals, which can be difficult to obtain; the crystal environment may not represent the native state.[5] | Requires expensive instrumentation and computationally intensive image processing. | Resolution is limited to the peptide level; back-exchange can be an issue. | Provides sparse distance information; cross-linking efficiency can be low. | The reactivity of hydroxyl radicals varies between different amino acid side chains.[11] |
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: Workflow for protein structure validation using NMR and other methods.
Caption: A signaling pathway where structural validation is key.
References
- 1. benchchem.com [benchchem.com]
- 2. protein-nmr.org.uk [protein-nmr.org.uk]
- 3. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 6. The Principle and Application of HDX-MS Protein Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Laser-free Hydroxyl Radical Protein Footprinting to Perform Higher Order Structural Analysis of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Mass Spectrometry of Proteins Using Hydroxyl Radical Based Protein Footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparing NMR and X-ray protein structure: Lindemann-like parameters and NMR disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 14. Bridging protein structure, dynamics, and function using hydrogen/deuterium‐exchange mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein footprinting - Wikipedia [en.wikipedia.org]
- 16. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Guide to Quantitative Proteomics: Evaluating ¹⁵N Metabolic Labeling Alongside SILAC, TMT, and iTRAQ
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, selecting the optimal labeling strategy is paramount for achieving accurate and precise results. This guide provides an objective comparison of ¹⁵N metabolic labeling, a powerful technique for global protein quantification, with other widely used methods: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), and isobaric Tags for Relative and Absolute Quantitation (iTRAQ).
While Hydroxylamine-¹⁵N hydrochloride is a commercially available isotopically labeled compound, its primary application in proteomics is not as a direct metabolic labeling reagent for quantification in the same manner as ¹⁵N-enriched media or amino acids. Instead, hydroxylamine hydrochloride is more commonly utilized for specific chemical cleavage of proteins at asparaginyl-glycyl (Asn-Gly) peptide bonds and for quenching labeling reactions.[1][2][3][4] Therefore, this guide will focus on the broader and more established technique of ¹⁵N metabolic labeling for comparison.
Performance Comparison: Accuracy and Precision
The accuracy and precision of a quantitative proteomics experiment are critical for the reliable identification of differentially expressed proteins. Below is a summary of the typical performance of ¹⁵N metabolic labeling compared to SILAC, TMT, and iTRAQ.
| Feature | ¹⁵N Metabolic Labeling | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | TMT (Tandem Mass Tags) & iTRAQ (isobaric Tags for Relative and Absolute Quantitation) |
| Labeling Principle | In vivo metabolic incorporation of ¹⁵N from a single nitrogen source into all proteins.[5] | In vivo metabolic incorporation of stable isotope-labeled amino acids (e.g., ¹³C₆-Lys, ¹³C₆¹⁵N₄-Arg).[6] | In vitro chemical labeling of peptides at the N-terminus and lysine residues with isobaric tags.[7] |
| Accuracy | High accuracy due to early-stage labeling, minimizing sample handling errors.[8] Ratios can be affected by incomplete labeling. | Considered the gold standard for accuracy in many applications due to co-elution and co-fragmentation of light and heavy peptides.[9][10] | Can be affected by ratio compression, where true fold changes are underestimated, particularly for high-abundance proteins.[11][12][13][14] |
| Precision (Reproducibility) | High precision, with low coefficients of variation (CVs) typically observed. Consistent quantification across biological replicates.[8] | Excellent precision and reproducibility, as samples are mixed at the cellular level before processing.[9][15] | Generally good precision, but can be influenced by variability in labeling efficiency and sample complexity.[11][16] |
| Multiplexing Capacity | Typically limited to two-state comparisons (¹⁴N vs. ¹⁵N). | Can be extended to three or more states with different isotope combinations. | High multiplexing capability (TMTpro™ up to 18-plex), allowing for the comparison of multiple samples in a single experiment.[7] |
| Applicability | Applicable to any organism that can be grown on a defined medium with a single nitrogen source, including bacteria, yeast, plants, and some animals.[5] | Primarily used for in vitro cell culture. Can be adapted for some in vivo animal studies (SILAM).[8] | Applicable to virtually any protein sample, including tissues and clinical specimens.[7] |
| Cost | Can be cost-effective for organisms that grow on simple media. | Can be expensive due to the cost of labeled amino acids, especially for large-scale experiments. | Reagent costs can be significant, particularly for higher-plex TMT kits. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible quantitative proteomics. Below are generalized workflows for each labeling strategy.
¹⁵N Metabolic Labeling Workflow
A typical workflow for ¹⁵N metabolic labeling involves the complete replacement of the standard nitrogen source in the growth medium with a ¹⁵N-labeled equivalent.
Caption: ¹⁵N Metabolic Labeling Workflow.
Protocol Steps:
-
Cell Culture: Grow the experimental ("heavy") cell population in a medium where the sole nitrogen source is ¹⁵N-labeled (e.g., ¹⁵NH₄Cl for bacteria, ¹⁵N-labeled amino acids for mammalian cells) for a sufficient number of generations to ensure >98% isotopic incorporation. Grow the control ("light") population in a standard ¹⁴N medium.
-
Harvest and Mix: Harvest the "light" and "heavy" cell populations and mix them in a 1:1 ratio based on cell number or protein concentration.
-
Protein Extraction and Digestion: Lyse the mixed cells and extract the proteins. Digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify peptides and quantify the relative abundance of proteins by comparing the signal intensities of the ¹⁴N and ¹⁵N peptide pairs.
SILAC Workflow
The SILAC workflow is similar to ¹⁵N metabolic labeling but uses specific labeled amino acids.
Caption: SILAC Experimental Workflow.
Protocol Steps:
-
Cell Culture: Culture two cell populations in media that are identical except for the isotopic form of specific essential amino acids (typically lysine and arginine). One population is grown in "light" medium (containing ¹²C₆-Lys and ¹²C₆¹⁴N₄-Arg), and the other in "heavy" medium (containing ¹³C₆-Lys and ¹³C₆¹⁵N₄-Arg).
-
Harvest and Mix: After several cell divisions to ensure complete incorporation of the labeled amino acids, the "light" and "heavy" cell populations are harvested and mixed in a 1:1 ratio.
-
Protein Extraction and Digestion: The mixed cell pellet is lysed, and the proteins are extracted and then digested into peptides.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by LC-MS/MS.
-
Data Analysis: The relative quantification of proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.
TMT/iTRAQ Workflow
TMT and iTRAQ are isobaric labeling methods that involve the chemical tagging of peptides after protein digestion.
Caption: TMT/iTRAQ Experimental Workflow.
Protocol Steps:
-
Protein Extraction and Digestion: Proteins are extracted from each sample and digested into peptides.
-
Isobaric Labeling: The peptide samples are individually labeled with different isobaric tags.
-
Mixing: The labeled peptide samples are combined into a single mixture.
-
LC-MS/MS Analysis: The mixed peptide sample is analyzed by LC-MS/MS. In the MS/MS scan, the isobaric tags fragment to produce reporter ions of different masses.
-
Data Analysis: Peptides are identified from the fragment ions, and relative protein quantification is achieved by comparing the intensities of the reporter ions.
Signaling Pathway Analysis: The mTOR Pathway
Quantitative proteomics is a powerful tool for elucidating the dynamics of signaling pathways. The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in various diseases, including cancer.[17][18][19][20]
Caption: Simplified mTOR Signaling Pathway.
Quantitative proteomics can be used to measure changes in the abundance and phosphorylation status of key proteins in the mTOR pathway in response to various stimuli or drug treatments. For example, a ¹⁵N metabolic labeling experiment could compare the proteomes of cells treated with an mTOR inhibitor to untreated cells, revealing downstream targets and pathway dynamics.
Conclusion
The choice of a quantitative proteomics strategy depends on the specific biological question, sample type, and available resources.
-
¹⁵N metabolic labeling offers high accuracy and precision for global proteome quantification in organisms that can be metabolically labeled. It is a cost-effective method for comprehensive analysis.
-
SILAC is the gold standard for accuracy in cell culture-based experiments, providing reliable quantification with minimal experimental variability.
-
TMT and iTRAQ excel in their multiplexing capabilities, enabling high-throughput analysis of multiple samples, which is particularly advantageous for clinical and drug discovery studies. However, researchers must be mindful of potential ratio compression.
By understanding the principles, strengths, and limitations of each method, researchers can design robust and informative quantitative proteomics experiments to advance their scientific discoveries.
References
- 1. Hydroxylamine chemical digestion for insoluble extracellular matrix characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Shotgun Proteomics Using a Uniform 15N-Labeled Standard to Monitor Proteome Dynamics in Time Course Experiments Reveals New Insights into the Heat Stress Response of Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 7. iTRAQ Quantification Technology: Principles, Advantages, and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 8. openaccesspub.org [openaccesspub.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative Accuracy and Precision in Multiplexed Single-Cell Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Addressing accuracy and precision issues in iTRAQ quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Addressing Accuracy and Precision Issues in iTRAQ Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Protein interaction network analysis of mTOR signaling reveals modular organization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. origene.com [origene.com]
- 20. mdpi.com [mdpi.com]
Unlocking Precision in Research: The Advantages of Hydroxylamine-15N Hydrochloride
In the realm of scientific research, particularly in proteomics, metabolomics, and drug development, the pursuit of accuracy and precision is paramount. The use of stable isotope-labeled compounds has revolutionized quantitative analysis, and Hydroxylamine-15N hydrochloride stands out as a critical reagent for researchers seeking to achieve the highest standards of data quality. This guide provides an objective comparison of this compound with its unlabeled counterpart, supported by experimental principles and methodologies, to empower researchers in making informed decisions for their analytical needs.
Enhanced Accuracy in Quantitative Analysis: A Comparative Overview
The fundamental advantage of using this compound lies in its role as a stable isotope-labeled internal standard. In quantitative mass spectrometry, the ¹⁵N isotope allows for the clear differentiation between the labeled standard and the naturally abundant (¹⁴N) analyte. This distinction is crucial for correcting variability throughout the entire experimental workflow, from sample preparation to analysis.
The use of a ¹⁵N-labeled internal standard is widely recognized as the gold standard for achieving the highest level of accuracy and precision in quantitative mass spectrometry-based proteomics.[1] This is because the labeled standard, when introduced at an early stage, experiences the same processing as the unlabeled analyte, effectively normalizing for variations in sample handling, digestion efficiency, and instrument performance.[1] In contrast, label-free quantification methods are more susceptible to such variations.
| Feature | This compound (Labeled) | Unlabeled Hydroxylamine |
| Internal Standard | Serves as a co-processed internal standard for mass spectrometry. | Cannot be used as an internal standard for the same molecule. |
| Quantification Accuracy | High accuracy due to normalization of experimental variability. | Lower accuracy, susceptible to variations in sample preparation and instrument response. |
| Precision | High precision and reproducibility.[2] | Lower precision, higher coefficient of variation (CV) between replicates. |
| Background Interference | Eliminates interference from endogenous, unlabeled molecules. | Prone to interference from endogenous compounds with the same mass. |
| Error Reduction | Minimizes errors from sample loss, digestion inefficiency, and ionization suppression. | Does not account for these sources of error, leading to potential inaccuracies. |
| Dynamic Range | Enables accurate quantification over a wide dynamic range. | Limited dynamic range for accurate quantification. |
Key Applications and Experimental Workflows
The unique properties of this compound make it an invaluable tool in a variety of advanced research applications.
Quantitative Proteomics and Metabolomics
In quantitative proteomics, ¹⁵N metabolic labeling is a powerful technique for the accurate comparison of protein abundance between different experimental conditions.[3] Cells or organisms are grown in a medium containing a ¹⁵N-labeled nitrogen source, leading to the incorporation of the heavy isotope into their entire proteome. This "heavy" proteome then serves as an ideal internal standard that can be mixed with an unlabeled "light" sample at the beginning of the workflow.
The general workflow for a quantitative proteomics experiment using ¹⁵N metabolic labeling is as follows:
Elucidation of Reaction Mechanisms
Hydroxylamine-¹⁵N hydrochloride is instrumental in clarifying the pathways of chemical reactions. By tracking the ¹⁵N isotope, researchers can determine the fate of the nitrogen atom and confirm the stoichiometry of the reaction. This is particularly valuable in mechanistic studies where multiple pathways are possible.
Protein Footprinting
Hydroxyl radical protein footprinting is a technique used to study protein structure and interactions. Hydroxylamine can be used in the quenching step of this process. While unlabeled hydroxylamine is typically used, the principles of isotopic labeling could be applied for more detailed mechanistic studies of the footprinting reaction itself.
Experimental Protocols
Metabolic Labeling of E. coli for Quantitative Proteomics
This protocol describes the labeling of E. coli using a minimal medium with ¹⁵NH₄Cl as the sole nitrogen source.[3]
Materials:
-
M9 minimal medium components
-
¹⁵NH₄Cl (for heavy medium) and ¹⁴NH₄Cl (for light medium)
-
Glucose (or other carbon source)
-
MgSO₄, CaCl₂, and trace elements solution
-
Appropriate antibiotics
-
E. coli strain of interest
Procedure:
-
Prepare Labeling Media: Prepare 1L of M9 minimal medium. Aseptically add 1 g of ¹⁵NH₄Cl for the "heavy" medium or 1 g of ¹⁴NH₄Cl for the "light" medium. Add sterile glucose, MgSO₄, CaCl₂, trace elements, and antibiotics.
-
Cell Culture: Inoculate a small pre-culture in a rich medium (e.g., LB) and grow to a high cell density. Use this pre-culture to inoculate both the "light" and "heavy" M9 minimal media at a 1:100 dilution.
-
Growth: Grow the cultures at the desired temperature with shaking until they reach the desired growth phase (e.g., mid-log phase).
-
Harvesting and Mixing: Harvest the cells by centrifugation. For quantitative analysis, mix a known amount of the "heavy" labeled cells with the "light" unlabeled cells.
-
Protein Extraction and Digestion: Lyse the mixed cell pellet using a suitable method (e.g., sonication). Extract the total protein and quantify the concentration. Proceed with standard protocols for protein reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis: Use specialized software to identify peptides and quantify the ratios of the peak areas or intensities of the "light" and "heavy" peptide pairs. The ratio directly reflects the relative abundance of the protein in the experimental sample compared to the internal standard.[3]
Hydroxyl Radical Protein Footprinting (Illustrative Protocol)
This protocol provides a general overview of a hydroxyl radical protein footprinting experiment.
Materials:
-
Protein of interest
-
Hydrogen peroxide (H₂O₂)
-
Reagents for radical generation (e.g., Fenton reagents or a laser for photolysis)
-
Quenching solution (e.g., containing methionine or hydroxylamine)
-
Digestion enzyme (e.g., pepsin or trypsin)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare the protein sample in a suitable buffer.
-
Radical Exposure: Expose the protein to hydroxyl radicals for a very short duration (milliseconds to seconds). This can be achieved through various methods, including laser photolysis of H₂O₂ or synchrotron radiolysis.
-
Quenching: Immediately stop the reaction by adding a quenching solution.
-
Denaturation and Digestion: Denature the protein and digest it into smaller peptides using a suitable protease.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify the sites and extent of oxidative modification.
-
Data Analysis: Compare the modification patterns of the protein in different states (e.g., with and without a binding partner) to map interaction surfaces and conformational changes.
Conclusion
The use of this compound offers a significant advantage over its unlabeled counterpart for researchers requiring high accuracy and precision in their quantitative studies. By serving as a stable isotope-labeled internal standard, it enables the correction of experimental variability, leading to more reliable and reproducible data. This is particularly crucial in fields such as quantitative proteomics and metabolomics, where subtle changes in protein or metabolite levels can have significant biological implications. While the initial investment in a labeled compound may be higher, the enhanced data quality and the confidence in the results justify its use in demanding research applications.
References
A Comparative Analysis of Isotopic Labels for Nitrogen Tracking: ¹⁵N vs. ¹³N
In the realm of biological and biomedical research, isotopic labeling is an indispensable tool for tracing the metabolic fate of molecules and quantifying fluxes through various pathways. For nitrogen, a fundamental component of proteins, nucleic acids, and other essential biomolecules, the stable isotope ¹⁵N and the radioisotope ¹³N are the primary labels used for tracking studies. This guide provides a comprehensive comparison of these two isotopes to assist researchers, scientists, and drug development professionals in selecting the most appropriate label for their experimental needs.
Overview of Nitrogen Isotopes
Nitrogen naturally exists predominantly as the stable isotope ¹⁴N (99.62% abundance), with ¹⁵N being a rare stable isotope (0.38% abundance).[1] ¹⁵N is non-radioactive and can be distinguished from ¹⁴N by its greater mass.[1] In contrast, ¹³N is a radioactive isotope of nitrogen with a very short half-life of approximately 9.97 minutes, which decays by positron emission.[1][2] This fundamental difference in stability dictates their respective applications, detection methods, and experimental design considerations.
Key Performance Characteristics
The choice between ¹⁵N and ¹³N for nitrogen tracking depends on several factors, including the biological question, the required temporal resolution, the available analytical instrumentation, and safety considerations.
¹⁵N (Stable Isotope):
The use of ¹⁵N has become a cornerstone of metabolic research, particularly in proteomics and metabolomics. Its key advantages are its stability and safety, allowing for long-term studies without the concerns associated with radioactivity.[3] This makes it ideal for investigating processes that occur over hours or even days, such as protein turnover and nitrogen assimilation in cell cultures or whole organisms.[4]
Detection of ¹⁵N is primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] High-resolution mass spectrometers can accurately measure the mass shift caused by the incorporation of ¹⁵N into molecules, enabling precise quantification of labeled species.[5] NMR spectroscopy, particularly ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), provides detailed structural and dynamic information about ¹⁵N-labeled proteins.[1]
¹³N (Radioisotope):
The primary application of ¹³N is in Positron Emission Tomography (PET), a highly sensitive in vivo imaging technique.[2] Its short half-life is advantageous for clinical imaging as it minimizes the radiation dose to the patient.[6] The most common ¹³N-labeled tracer is [¹³N]ammonia, which is used to measure myocardial blood flow and perfusion.[6][7]
The extremely high sensitivity of PET allows for the detection of very low concentrations of ¹³N-labeled molecules in living subjects.[2] However, the short half-life of ¹³N presents significant logistical challenges. It requires an on-site cyclotron for production, and experiments must be conducted rapidly.[6][8] This limits its use to specialized facilities and for studying rapid biological processes. While most applications are in clinical imaging, ¹³N has also been used in preclinical research to study rapid metabolic processes, such as glutamate metabolism in the brain.[9]
Data Presentation: Quantitative Comparison of ¹⁵N and ¹³N
The following table summarizes the key quantitative performance metrics of ¹⁵N and ¹³N as nitrogen tracers.
| Feature | ¹⁵N (Stable Isotope) | ¹³N (Radioisotope) | Rationale & Implications |
| Half-life | Stable | ~9.97 minutes[1] | ¹⁵N is suitable for long-term experiments (hours to days), while ¹³N is limited to very short-term studies (minutes). |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)[3] | Positron Emission Tomography (PET), Gamma Counter[1][8] | The choice of isotope is dictated by the available analytical instrumentation. |
| Detection Sensitivity | Micromolar to nanomolar range with modern MS[10] | Picomolar to femtomolar range with PET[2] | ¹³N offers significantly higher sensitivity, ideal for in vivo imaging of trace amounts of molecules. |
| Temporal Resolution | Minutes to hours, depending on the experimental design | Seconds to minutes[9] | ¹³N allows for the study of very rapid biological processes in real-time. |
| Spatial Resolution | Not applicable for in vivo imaging (analysis is on extracted samples) | Millimeter range in PET imaging[11] | ¹³N provides spatial information on tracer distribution within a living organism. |
| Safety | Non-radioactive, safe for in vivo and in vitro studies[3] | Radioactive, requires specialized handling and radiation safety protocols | ¹⁵N is preferred for studies where radiation exposure is a concern. |
| Cost | High cost of ¹⁵N-labeled media and precursors[4] | Very high cost due to the requirement of an on-site cyclotron for production[6] | The overall cost of ¹³N experiments is generally higher due to infrastructure requirements. |
| Typical Enrichment | >95% in cell culture[12] | Carrier-free (high specific activity) | High enrichment levels are achievable with ¹⁵N, while ¹³N is produced with very high specific activity. |
| Precision of Quantification | High, with CVs often below 10% in MS-based proteomics[11] | High for PET imaging, with good correlation to other methods[7] | Both isotopes allow for accurate quantification with their respective detection methods. |
Experimental Protocols
Protocol 1: ¹⁵N Metabolic Labeling of Proteins in Cell Culture for Proteomic Analysis
This protocol describes a general workflow for labeling mammalian cells with ¹⁵N-labeled amino acids for quantitative proteomics using mass spectrometry.
Materials:
-
Mammalian cell line of interest
-
"Light" (¹⁴N) and "Heavy" (¹⁵N) SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) media
-
Cell culture flasks or plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Trypsin for protein digestion
-
C18 desalting column
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Methodology:
-
Cell Culture and Labeling:
-
Culture two populations of cells. One population is grown in "light" medium containing natural abundance amino acids.
-
The second population is grown in "heavy" medium where one or more essential amino acids (e.g., lysine and arginine) are replaced with their ¹⁵N-labeled counterparts.
-
Culture the cells for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids into the proteome (>95%).[12]
-
-
Sample Preparation:
-
Harvest the "light" and "heavy" labeled cells separately.
-
Combine equal numbers of cells from the "light" and "heavy" populations.
-
Lyse the combined cell pellet using a suitable lysis buffer.
-
Quantify the total protein concentration.
-
-
Protein Digestion:
-
Take a known amount of protein lysate and perform in-solution or in-gel digestion with trypsin overnight at 37°C.
-
-
Peptide Desalting:
-
Desalt the resulting peptide mixture using a C18 column to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by LC-MS/MS. The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass due to the ¹⁵N label.
-
-
Data Analysis:
-
Use specialized proteomics software to identify the peptides and quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.
-
Protocol 2: In Vivo Tracking of Nitrogen Gas (¹³N₂) using PET
This protocol provides a generalized workflow for an in vivo study tracking the distribution of inhaled ¹³N-labeled nitrogen gas in a rodent model using PET.
Materials:
-
Anesthetized and ventilated rodent model (e.g., Sprague-Dawley rat)
-
¹³N₂ gas produced from a cyclotron[8]
-
PET scanner
-
Gamma counter
-
Anesthesia and ventilation equipment
Methodology:
-
¹³N₂ Production:
-
Produce ¹³N₂ gas using a cyclotron. A common method involves the proton bombardment of a target containing aqueous NH₄Cl solution.[8]
-
The produced ¹³N₂ gas is purified and transferred to a delivery system for the animal.
-
-
Animal Preparation and Imaging:
-
Anesthetize and ventilate the rodent.
-
Place the animal in the PET scanner.
-
Begin a dynamic PET scan.
-
For the initial phase of the scan, the animal breathes a standard gas mixture (e.g., oxygen).
-
Switch the inhaled gas to a mixture containing ¹³N₂ for a defined period (e.g., 20 minutes).[1]
-
Switch back to the standard gas mixture for the remainder of the scan to observe washout of the tracer.[1]
-
-
Ex Vivo Analysis:
-
After the PET scan, euthanize the animal.
-
Dissect tissues of interest (e.g., blood, brain, liver, muscle).
-
Measure the radioactivity in each tissue sample using a gamma counter to quantify the amount of ¹³N₂ uptake.[8]
-
-
Data Analysis:
-
Reconstruct the dynamic PET images to visualize the distribution and kinetics of ¹³N₂ in different organs over time.
-
Correlate the PET data with the ex vivo gamma counter measurements to validate the in vivo findings.
-
Mandatory Visualization
General experimental workflow for nitrogen tracking.
Incorporation of nitrogen isotopes into biomolecules.
Comparison of ¹⁵N and ¹³N properties.
References
- 1. Diagnostic accuracy of 13N-ammonia myocardial perfusion imaging with PET-CT in the detection of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Validation of nitrogen-13-ammonia tracer kinetic model for quantification of myocardial blood flow using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human 13N-ammonia PET studies: the importance of measuring 13N-ammonia metabolites in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13N as a tracer for studying glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increasing the sensitivity of delta13C and delta15N abundance measurements by a high sensitivity elemental analyzer connected to an isotope ratio mass spectrometer. | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Isotopic Enrichment Analysis of Hydroxylamine-¹⁵N Hydrochloride
For researchers, scientists, and drug development professionals utilizing Hydroxylamine-¹⁵N hydrochloride, accurate determination of its ¹⁵N isotopic enrichment is critical for the integrity of experimental outcomes. This guide provides an objective comparison of the two primary analytical techniques for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The selection between these methods often hinges on the specific requirements of the study, such as sensitivity, sample amount, and the desired level of structural information.[1]
Analytical Methodologies and Protocols
1.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. Due to the non-volatile nature of Hydroxylamine hydrochloride, a derivatization step is necessary to convert it into a thermally stable and volatile compound suitable for GC analysis.[2] This process involves a chemical reaction to modify the analyte before it is introduced to the GC-MS system.
Experimental Protocol: Derivatization and GC-MS Analysis
-
Derivatization:
-
A common method involves converting hydroxylamine into an oxime.[3] For instance, hydroxylamine can be derivatized by reacting it with acetone to form acetone oxime.[4]
-
Alternatively, a two-stage derivatization using benzaldehyde followed by a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed for enhanced stability and chromatographic behavior.[5]
-
Sample Preparation: In a typical procedure, the Hydroxylamine-¹⁵N hydrochloride sample is dissolved in a suitable solvent, and a derivatization reagent (e.g., a ketone compound like acetone or cyclohexanone) is added.[6][7] The reaction may be heated to ensure complete conversion.[8]
-
-
GC-MS Analysis:
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane) is used.[8]
-
Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the heated GC inlet.[8]
-
Separation: The volatile derivative travels through the GC column, where it is separated from other components based on its boiling point and interaction with the stationary phase.
-
Ionization and Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization, EI). The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The detector measures the abundance of ions at specific m/z values. For ¹⁵N enrichment analysis, the relative intensities of the ion fragments containing ¹⁴N versus those containing ¹⁵N are monitored.[9]
-
-
Enrichment Calculation:
-
The isotopic enrichment is calculated from the ratio of the peak areas corresponding to the ¹⁵N-labeled derivative and the unlabeled (¹⁴N) derivative.
-
1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical structure and environment of atomic nuclei.[1] For ¹⁵N-labeled compounds, ¹⁵N NMR directly measures the ¹⁵N isotope, offering a highly precise and accurate method for determining enrichment without the need for chemical derivatization.[10][11]
Experimental Protocol: ¹⁵N NMR Analysis
-
Sample Preparation:
-
Dissolve an accurately weighed amount of Hydroxylamine-¹⁵N hydrochloride in a deuterated solvent (e.g., D₂O) and place it in an NMR tube.[12]
-
No derivatization is required.
-
-
NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer equipped with a probe capable of detecting the ¹⁵N nucleus is required.
-
Experiment: A quantitative ¹⁵N NMR experiment is performed. This typically involves a simple pulse-acquire sequence with proton decoupling to enhance signal sensitivity and simplify the spectrum.
-
Quantitative Parameters: To ensure accuracy, a sufficient relaxation delay between scans is crucial to allow for full magnetization recovery.
-
-
Enrichment Calculation:
-
The ¹⁵N enrichment is determined by integrating the area of the signal corresponding to the ¹⁵N nucleus in hydroxylamine.
-
By comparing this integral to the integral of a known ¹⁵N internal standard or by using a calibration curve, a precise quantification of the isotopic enrichment can be achieved.[12]
-
Performance Comparison
The choice between GC-MS and NMR for ¹⁵N enrichment analysis depends on a variety of factors, including the required sensitivity, sample availability, and the need for structural information.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Measurement | Mass-to-charge ratio of molecular ions and their fragments.[1] | Nuclear spin properties of the ¹⁵N nucleus.[1] |
| Sample Preparation | Required: Chemical derivatization is mandatory.[2] | Minimal: Direct dissolution in a suitable solvent.[12] |
| Sensitivity | High (nanogram range or lower).[1] | Moderate (milligram to microgram range).[1][12] |
| Precision | Moderate to High.[1] | High to Very High.[10] |
| Analysis Time | Relatively fast per sample after preparation. | Can be time-consuming due to the low gyromagnetic ratio of ¹⁵N, often requiring longer acquisition times. |
| Sample Destruction | Yes, the sample is consumed during analysis. | No, the technique is non-destructive.[1] |
| Structural Info | Provides fragmentation patterns that can aid in identification. | Offers detailed information on the chemical environment of the nitrogen atom.[1] |
Visualized Experimental Workflows
The following diagrams illustrate the distinct workflows for each analytical technique.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Gas chromatographic-mass spectrometric analysis of hydroxylamine for monitoring the metabolic hydrolysis of metalloprotease inhibitors in rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dspace.spbu.ru [dspace.spbu.ru]
- 6. CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of 15N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Position-specific 15 N isotope analysis in organic molecules: A high-precision 15 N NMR method to determine the intramolecular 15 N isotope composition and fractionation at natural abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Science Behind Nitrogen-15 Enrichment: Methods and Cutting-Edge Uses - China Isotope Development [asiaisotopeintl.com]
A Comparative Guide to Quantifying Protein Labeling Efficiency: Hydroxylamine-¹⁵N Hydrochloride and Alternatives
For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the precise measurement of protein abundance is paramount. Stable isotope labeling, coupled with mass spectrometry, has become a cornerstone of this field. This guide provides an objective comparison of labeling efficiency using Hydroxylamine-¹⁵N hydrochloride, a chemical labeling reagent targeting acidic residues, with other widely used quantitative proteomics strategies. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate labeling technique for your research needs.
Hydroxylamine-¹⁵N hydrochloride offers a method for introducing a stable isotope label onto proteins by modifying the side chains of aspartic and glutamic acid residues. This is typically achieved through a carbodiimide-mediated coupling reaction. While not as commonly employed as methods targeting primary amines, this approach provides a valuable tool for specific applications.
Comparison of Quantitative Proteomics Labeling Strategies
The choice of a labeling strategy depends on several factors, including the biological system, experimental goals, and available instrumentation. Below is a comparison of key features of Hydroxylamine-¹⁵N hydrochloride labeling with popular metabolic and other chemical labeling methods.
| Feature | Hydroxylamine-¹⁵N Hydrochloride Labeling | Metabolic Labeling (e.g., SILAC, ¹⁵N) | Isobaric Chemical Labeling (e.g., TMT, iTRAQ) |
| Principle | Chemical modification of carboxyl groups (Asp, Glu) with ¹⁵N-hydroxylamine. | In vivo incorporation of stable isotope-labeled amino acids during protein synthesis. | Chemical labeling of primary amines (N-terminus, Lys) with isobaric tags. |
| Applicability | In vitro labeling of purified proteins or complex protein mixtures. Applicable to any protein sample. | Requires live, dividing cells or organisms that can be cultured in labeled media. | In vitro labeling of peptides after protein digestion. |
| Labeling Efficiency | Variable, dependent on reaction conditions and solvent accessibility of residues. | Can achieve >95% incorporation, but can be incomplete and requires verification.[1] | Generally high and efficient for primary amines. |
| Quantification Accuracy | Potentially high, but dependent on achieving consistent and high-efficiency labeling. | High, as samples can be mixed at the cellular level, minimizing experimental variability.[2][3] | High, with good precision and reproducibility.[4] |
| Proteome Coverage | Limited to proteins with accessible aspartic and glutamic acid residues. | Comprehensive labeling of the entire proteome.[5] | Deep proteome coverage is achievable.[4] |
| Advantages | - Targets acidic residues, offering an alternative to amine-reactive chemistries.- Applicable to samples not amenable to metabolic labeling (e.g., tissues, plasma). | - High accuracy and precision due to early sample mixing.- Reflects the in vivo proteome. | - High multiplexing capabilities.- High precision and reproducibility.[4] |
| Disadvantages | - Labeling efficiency can be a concern and requires careful optimization.- Potential for side reactions and incomplete labeling. | - Limited to systems that can be metabolically labeled.- Cost of labeled media and amino acids can be high. | - Labeling occurs at the peptide level, introducing potential variability during sample processing before this stage. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantitative proteomics. Below are representative protocols for Hydroxylamine-¹⁵N hydrochloride labeling and, for comparison, a standard metabolic labeling workflow.
Protocol 1: Chemical Labeling of Carboxyl Groups with Hydroxylamine-¹⁵N Hydrochloride
This protocol describes the carbodiimide-mediated coupling of Hydroxylamine-¹⁵N hydrochloride to protein carboxyl groups.
Materials:
-
Protein sample
-
Hydroxylamine-¹⁵N hydrochloride (¹⁵N-HA)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for improved efficiency
-
Activation Buffer: 0.1 M MES, pH 4.5-5.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching solution: e.g., 2-Mercaptoethanol
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein sample in Activation Buffer.
-
Activation of Carboxyl Groups:
-
Add EDC and NHS (or Sulfo-NHS) to the protein solution. A typical starting point is a molar excess of EDC and NHS over the estimated number of carboxyl groups.
-
Incubate for 15 minutes at room temperature to form a reactive NHS-ester intermediate.
-
-
Quenching of EDC (Optional but Recommended): Add 2-mercaptoethanol to quench the remaining EDC. This prevents EDC from reacting with the amine group of Hydroxylamine-¹⁵N hydrochloride.
-
Buffer Exchange: Immediately perform a buffer exchange into Coupling Buffer using a desalting column to remove excess EDC and quenching reagent.
-
Coupling Reaction: Add Hydroxylamine-¹⁵N hydrochloride to the activated protein solution. The molar ratio of ¹⁵N-HA to protein should be optimized.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature.
-
Reaction Quenching: The reaction can be stopped by adding a quenching reagent or by proceeding directly to sample cleanup.
-
Sample Cleanup: Remove excess labeling reagents using a desalting column or dialysis.
-
Preparation for Mass Spectrometry: The labeled protein is then digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS.
Quantification of Labeling Efficiency: The labeling efficiency is determined by mass spectrometry. For a given peptide containing an aspartic or glutamic acid residue, the mass spectrum will show a pair of peaks corresponding to the unlabeled peptide and the peptide labeled with ¹⁵N-hydroxylamine (mass shift of +1 Da for each labeled carboxyl group, considering the loss of H₂O and addition of ¹⁵NHO). The ratio of the peak intensities of the labeled and unlabeled forms is used to calculate the percentage of labeling for that specific site.
Protocol 2: Metabolic Labeling with Stable Isotopes (e.g., ¹⁵N)
This protocol provides a general workflow for metabolic labeling of cells in culture.
Materials:
-
Cell line of interest
-
"Light" (¹⁴N) and "Heavy" (¹⁵N) cell culture media (e.g., SILAC media)
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Culture Adaptation: Adapt cells to the "light" and "heavy" media over several passages to ensure complete incorporation of the labeled amino acids.
-
Experimental Treatment: Apply the experimental conditions to the cells growing in the "heavy" medium, while the control cells are grown in the "light" medium.
-
Cell Harvest: Harvest the "light" and "heavy" cell populations.
-
Sample Mixing: Combine the "light" and "heavy" cell pellets at a 1:1 ratio (based on cell number or protein concentration).
-
Protein Extraction and Digestion: Lyse the mixed cells, extract the proteins, and digest them into peptides using a protease like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
Quantification: In the mass spectra, peptides from the "heavy" and "light" samples will appear as pairs of peaks with a characteristic mass difference. The ratio of the intensities of these peaks directly reflects the relative abundance of the protein in the two samples.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
References
- 1. Characterizing monoclonal antibody structure by carboxyl group footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ckgas.com [ckgas.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stable isotopic labeling of proteins for quantitative proteomic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Hydroxylamine-15N Hydrochloride: A Comparative Review
For researchers, scientists, and drug development professionals engaged in isotopic labeling, Hydroxylamine-15N hydrochloride stands as a versatile reagent with unique applications in proteomics, metabolic research, and the elucidation of chemical reaction mechanisms. This guide provides an objective comparison of its performance with other alternatives, supported by available experimental data, and offers detailed experimental protocols to facilitate its use in the laboratory.
Performance Comparison: this compound vs. Alternatives
This compound offers a distinct advantage in specific applications due to its reactivity as a nucleophile and a mild reducing agent. While direct, quantitative head-to-head comparisons with other common ¹⁵N labeling reagents like ¹⁵NH₄Cl or ¹⁵N-labeled amino acids are not extensively documented in the literature for all applications, existing studies provide insights into its unique utility.
One key area of application is in the study of nitrogen metabolism. In a study involving rats, the administration of ¹⁵N-labeled hydroxylamine resulted in a 4.7% yield of ¹⁵N-nitrate, whereas the oxidation of ¹⁵N-labeled ammonia yielded significantly less nitrate.[1] This suggests that hydroxylamine is a key intermediate in the biological oxidation of ammonia and highlights the utility of the ¹⁵N-labeled compound in tracing such pathways.[1]
In proteomics, while ¹⁵NH₄Cl and ¹⁵N-labeled amino acids are staples for metabolic labeling to achieve global incorporation of the isotope, this compound is more specifically employed for targeted protein modification and footprinting studies.[1] Its ability to selectively modify aspartic acid and asparagine residues, and to cleave Asn-Gly peptide bonds, provides a tool for site-specific analysis of protein structure and function.[1]
The choice of a ¹⁵N labeling reagent is dictated by the specific research question. For achieving high-level, uniform incorporation of ¹⁵N into proteins for structural studies by NMR or global quantitative proteomics by mass spectrometry, growing organisms in media containing ¹⁵NH₄Cl as the sole nitrogen source remains a cost-effective and common method. For applications requiring the introduction of a labeled amino acid without metabolic scrambling, specific ¹⁵N-labeled amino acids are the preferred choice.[2] this compound, however, carves its niche in applications that leverage its chemical reactivity for specific modifications and pathway tracing.
| Feature | Hydroxylamine-¹⁵N Hydrochloride | ¹⁵NH₄Cl (in cell culture) | ¹⁵N-Labeled Amino Acids |
| Primary Application | Targeted protein modification (Asn, Asp), protein footprinting, metabolic pathway tracing (nitrification) | Global metabolic labeling of proteins and other biomolecules | Selective incorporation of specific amino acids |
| Mechanism | Chemical modification of specific amino acid residues, enzymatic conversion in metabolic pathways | Cellular uptake and incorporation into all nitrogen-containing biomolecules | Cellular uptake and direct incorporation into proteins |
| Specificity | High for specific chemical reactions (e.g., Asn-Gly cleavage) | Low (global labeling) | High for the specific labeled amino acid |
| Reported ¹⁵N Incorporation | 4.7% yield of ¹⁵N-nitrate in a rat metabolic study[1] | High, dependent on media composition and cell growth | High, can be affected by metabolic scrambling[2] |
| Key Advantages | Enables site-specific protein analysis and tracing of specific metabolic pathways. | Cost-effective for global labeling. | Provides specific labeling of certain residues. |
| Limitations | Not suitable for global protein labeling. Limited direct comparative data on labeling efficiency. | Can lead to metabolic scrambling. | Higher cost compared to ¹⁵NH₄Cl. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. Below are protocols for key experiments where this reagent or its unlabeled counterpart is utilized. These can be adapted for use with the ¹⁵N-labeled compound for mass spectrometry or NMR-based analysis.
Protocol 1: Chemical Digestion of Extracellular Matrix (ECM)
This protocol is adapted from a study on the characterization of the insoluble ECM and can be used to generate ¹⁵N-labeled peptides for mass spectrometry analysis from tissues grown in a ¹⁵N-rich environment.
Materials:
-
Tissue sample
-
Hydroxylamine digestion buffer: 1 M NH₂OH·HCl (or ¹⁵NH₂OH·HCl), 4.5 M guanidine-HCl, 0.2 M K₂CO₃, pH adjusted to 9.0 with NaOH.
-
Trypsin
Procedure:
-
Following sequential extraction of the tissue to obtain the insoluble ECM pellet, add the freshly prepared hydroxylamine digestion buffer at 10 mg/mL of the starting tissue weight.
-
Briefly vortex the sample.
-
Incubate at 45°C with end-over-end rotation for 17 hours in a sealed tube.
-
After incubation, centrifuge the sample at 18,000 x g for 15 minutes.
-
Collect the supernatant containing the solubilized ECM proteins.
-
This fraction can then be subjected to standard proteomics sample preparation steps, including reduction, alkylation, and tryptic digestion, for subsequent LC-MS/MS analysis.
Protocol 2: Cleavage of Fusion Proteins at Asn-Gly Sites
This protocol describes the optimization of hydroxylamine cleavage of a fusion protein to release the protein of interest. Using this compound would result in a ¹⁵N-labeled C-terminal hydroxamate on the released upstream fusion partner.
Materials:
-
Purified fusion protein with an Asn-Gly cleavage site.
-
Cleavage buffer: The optimal buffer composition is dependent on the specific protein and should be determined empirically. A starting point could be a buffer at a slightly alkaline pH.
-
Hydroxylamine·HCl (or ¹⁵NH₂OH·HCl)
Procedure:
-
Dissolve the fusion protein in the cleavage buffer.
-
Add Hydroxylamine·HCl to the desired final concentration. The optimal concentration, temperature, and pH need to be determined experimentally to maximize cleavage efficiency while minimizing unwanted side reactions.[3]
-
Incubate the reaction for a specific duration, monitoring the cleavage progress by SDS-PAGE.
-
A study on the cleavage of a Long-IGF-I fusion protein found that modifying the cleavage conditions improved the yield of the unmodified target protein from less than 25% to greater than 70%.[3]
-
Following cleavage, the target protein can be purified from the fusion partner and other reaction components using standard chromatographic techniques.
Visualizing Workflows and Pathways
Diagrams are essential for understanding the experimental processes and biological pathways where this compound is employed.
Caption: Workflow for ¹⁵N labeling of insoluble ECM peptides using Hydroxylamine-¹⁵N hydrochloride.
Caption: Cleavage of a fusion protein using Hydroxylamine-¹⁵N hydrochloride.
References
- 1. This compound | Isotope Labeled Reagent [benchchem.com]
- 2. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the hydroxylamine cleavage of an expressed fusion protein to produce recombinant human insulin-like growth factor (IGF)-I - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hydroxylamine-15N Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides essential safety and logistical information for the proper disposal of Hydroxylamine-15N hydrochloride, a compound that requires careful management due to its hazardous properties. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its hazard profile. This substance is corrosive to metals, toxic if swallowed, harmful in contact with skin, and can cause skin and eye irritation.[1][2] It is also a suspected carcinogen, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life.[1][2]
Personal Protective Equipment (PPE):
When handling this compound, the following personal protective equipment is mandatory:
-
Eye Protection: Safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves.[3]
-
Skin and Body Protection: A lab coat or other protective clothing.[4]
-
Respiratory Protection: A respirator is required when dust is generated.[4]
Always work in a well-ventilated area, preferably under a chemical fume hood.[1] Avoid creating dust and prevent the substance from coming into contact with moisture.[4]
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value | Source(s) |
| Melting Point | 155 - 157 °C (decomposes) | [5] |
| Density | 1.67 g/cm³ at 25 °C | |
| Decomposition Temperature | > 150 °C (Heating may cause an explosion) | [5] |
| Toxicity to Fish (LC50) | 1 - 10 mg/l for Golden orfe (48 hours) | [5] |
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spills:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep the spilled solid into a covered, non-metallic container.[3]
-
If appropriate, moisten the substance first to prevent dusting.[3]
-
Collect the remainder of the material.
-
Wash the spill area thoroughly.
-
Store the container with the collected waste for proper disposal.
Major Spills:
-
Evacuate the area and prevent entry.
-
Alert your institution's emergency response team.
-
Avoid breathing dust and ensure the area is well-ventilated.
-
Prevent the spilled material from entering drains or waterways.[3]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
IV. Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous waste and to prevent its release into the environment.[1]
-
Container Management: Keep the waste chemical in its original, properly labeled container. Do not mix it with other waste materials. The container should be tightly closed and stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and heavy metals.[6]
-
Waste Collection: Collect all waste material, including any contaminated spill cleanup materials, in a suitable, closed, and labeled container.[5]
-
Licensed Disposal: The recommended method of disposal is to contact a licensed professional waste disposal service to arrange for the collection and disposal of the material.[5] The disposal must be carried out in accordance with all applicable national and local regulations.
-
Incineration (as per specific guidance): Some safety data sheets suggest that the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5] This should only be performed by a licensed and equipped facility.
-
Environmental Protection: Under no circumstances should this compound or its containers be disposed of in drains, sewers, or the general environment.[1][3]
V. Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Hydroxylamine-15N Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like Hydroxylamine-15N hydrochloride are paramount. This document provides immediate, procedural guidance for the operational use and disposal of this compound, ensuring laboratory safety and regulatory compliance.
Chemical Profile and Hazards
This compound is the isotopically labeled form of hydroxylamine hydrochloride. While the nitrogen-15 isotope is primarily for tracking purposes in experimental settings, the chemical's hazardous properties remain consistent with the unlabeled compound. It is a potent skin and eye irritant, may cause an allergic skin reaction, is toxic if swallowed, and is suspected of causing cancer.[1][2] Furthermore, it can be corrosive to metals and may explode when heated.[1][2][3][4] The compound is also very toxic to aquatic life.[1][3][5]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to ensure personal safety. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety glasses with side shields and a face shield | Eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit | Gloves must be inspected before use and disposed of after contamination.[3] A complete suit protecting against chemicals should be worn where there is a risk of significant exposure.[3] |
| Respiratory | NIOSH-approved respirator | A full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges are recommended as a backup to engineering controls.[3] If a respirator is the sole means of protection, a full-face supplied air respirator should be used.[3] |
Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 70.48 g/mol [6] |
| Melting Point | 155-157 °C |
| pH | 3.2 (1% solution)[7] |
| Solubility | Soluble in water[8] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage Location : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and heavy metals.[8] The storage area should be a designated corrosives area.[1][8]
-
Container Integrity : Keep the container tightly closed to prevent exposure to air and moisture, as the substance is sensitive to both.[1][3][8]
-
Labeling : Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Handling and Experimental Use
-
Controlled Environment : All handling and weighing of the solid material should be conducted within a chemical fume hood to minimize inhalation exposure.[1][8]
-
Engineering Controls : Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]
-
Preventing Dust Formation : Avoid the formation of dust and aerosols during handling.[1][3]
-
Personal Hygiene : Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[3] Do not eat, drink, or smoke in areas where the chemical is handled.[1]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Incident | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes.[1] Remove contaminated clothing. Seek immediate medical attention.[1][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen.[1][7] Seek immediate medical attention.[1][7] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water and call a physician or poison control center immediately.[1][3] |
| Spill | Evacuate personnel to a safe area.[3] Wear appropriate PPE, including respiratory protection.[3] Avoid dust formation.[1][3] Sweep up the spilled material and place it in a suitable, closed container for disposal.[1][3] Do not let the product enter drains.[1][3] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect all waste material, including contaminated PPE and empty containers, in clearly labeled, sealed containers.
-
Waste Segregation : Do not mix with other waste streams unless explicitly permitted.
-
Disposal Method : Dispose of the chemical waste at an approved waste disposal plant.[3] The disposal must be in accordance with local, state, and federal regulations.
-
Container Disposal : Empty containers may still retain hazardous residues and should be treated as hazardous waste.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. HYDROXYLAMINE HYDROCHLORIDE [soest.hawaii.edu]
- 5. lobachemie.com [lobachemie.com]
- 6. Hydroxylamine·HCl (¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-426-0.5 [isotope.com]
- 7. leap.epa.ie [leap.epa.ie]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
